Product packaging for 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione(Cat. No.:CAS No. 41862-09-3)

6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B042622
CAS No.: 41862-09-3
M. Wt: 155.15 g/mol
InChI Key: QHEMDIZENXAVRQ-UHFFFAOYSA-N
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Description

6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione is a structurally significant pyrimidine derivative, primarily recognized as a key synthetic intermediate in the development of novel nucleoside analogs. Its core research value lies in its modified uracil scaffold, featuring both an amino group at the 6-position and an ethyl substituent on the ring nitrogen. This specific substitution pattern makes it a valuable building block for medicinal chemistry programs aimed at designing and synthesizing potential antiviral and antitumor agents. Researchers utilize this compound to investigate the structure-activity relationships (SAR) of nucleoside-based drugs, where modifications to the heterocyclic base can profoundly impact binding affinity to viral polymerases or cellular enzymes involved in nucleotide metabolism. Its mechanism of action, when incorporated into larger molecular frameworks, often involves mimicry of natural nucleosides, leading to enzyme inhibition or chain termination in replicating DNA or RNA. This compound is intended for use in biochemical research, enzyme inhibition assays, and as a precursor for more complex pharmaceutical candidates. It is supplied with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity for critical research applications. Handle with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O2 B042622 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione CAS No. 41862-09-3

Properties

IUPAC Name

6-amino-1-ethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-9-4(7)3-5(10)8-6(9)11/h3H,2,7H2,1H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEMDIZENXAVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357513
Record name 6-Amino-1-ethylpyrimidine-2,4(1H,3H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41862-09-3
Record name 6-Amino-1-ethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione, also known as 1-ethyl-6-aminouracil, is a pyrimidine derivative of significant interest in medicinal chemistry. Its structural resemblance to endogenous nucleobases makes it a valuable scaffold for the development of therapeutic agents. This technical guide provides a comprehensive overview of its core chemical properties, synthesis, and biological relevance, with a focus on its role as an intermediate in the synthesis of potent and selective antagonists for the human adenosine A2B receptor, which are being investigated for the treatment of chronic inflammatory airway diseases.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in synthetic and biological studies.

PropertyValueSource
CAS Number 41862-09-3[2]
Molecular Formula C₆H₉N₃O₂[2]
Molecular Weight 155.15 g/mol [1]
Melting Point 282 °C (decomposes)[1]
pKa (Predicted) 9.23 ± 0.40[1]
Purity ≥99%[2]

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While complete, detailed spectra are not publicly available, the following provides an overview of the expected spectral characteristics based on its structure and data from similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group protons (a triplet and a quartet) and the protons of the pyrimidine ring and the amino group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct peaks for the six carbon atoms in the molecule, including the two carbonyl carbons, the carbons of the pyrimidine ring, and the two carbons of the ethyl group.

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino group, C=O stretching of the dione functionality, and C-N and C-C bond vibrations within the heterocyclic ring.

Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak expected at m/z 155.15.

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not explicitly detailed in the available literature, a general and adaptable method for the synthesis of 6-aminouracil derivatives can be employed. This synthesis typically involves the condensation of a cyanoacetic acid derivative with a substituted urea. The following is a plausible synthetic route based on established chemical principles for similar compounds.

Reaction Scheme:

G Ethyl_Cyanoacetate Ethyl Cyanoacetate Intermediate N-ethyl-N'-cyanoacetylurea Ethyl_Cyanoacetate->Intermediate + Ethylurea (Base, Heat) Ethylurea Ethylurea Product This compound Intermediate->Product Cyclization (Base, Heat)

Caption: Plausible synthetic pathway for this compound.

Materials:

  • Ethyl cyanoacetate

  • Ethylurea

  • Sodium ethoxide

  • Absolute ethanol

  • Glacial acetic acid

  • Water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add ethylurea followed by the dropwise addition of ethyl cyanoacetate with stirring.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize it with glacial acetic acid.

  • Precipitation and Isolation: The product may precipitate upon neutralization. If not, the solvent can be removed under reduced pressure, and the residue can be dissolved in a minimal amount of hot water. The product is then precipitated by the addition of acetic acid.

  • Purification: The crude product is collected by filtration, washed with cold water and ethanol, and can be further purified by recrystallization from a suitable solvent system.

Note: This is a generalized protocol and may require optimization of reaction conditions, such as temperature, reaction time, and purification methods.

Biological Activity and Signaling Pathways

This compound serves as a key intermediate in the synthesis of xanthine derivatives that act as antagonists of the adenosine A2B receptor.[1] The adenosine A2B receptor is a G-protein coupled receptor (GPCR) that is activated by adenosine, a signaling molecule released during cellular stress and inflammation.

The A2B receptor is known to couple to both Gs and Gq proteins, leading to the activation of distinct downstream signaling cascades.

  • Gs-Protein Coupling: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular responses.

  • Gq-Protein Coupling: Coupling to the Gq protein activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

The antagonism of the A2B receptor by derivatives of this compound can modulate these signaling pathways, making them promising candidates for the treatment of inflammatory conditions where adenosine plays a significant pathological role.

Adenosine_A2B_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2BR Adenosine A2B Receptor Gs Gs Protein A2BR->Gs activates Gq Gq Protein A2BR->Gq activates AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C Gq->PLC stimulates cAMP cAMP AC->cAMP converts ATP to IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular_Response_Gs Cellular Response (e.g., anti-inflammatory) PKA->Cellular_Response_Gs phosphorylates targets PIP2 PIP2 Ca2+ Ca²⁺ release IP3->Ca2+ induces PKC Protein Kinase C DAG->PKC activates Cellular_Response_Gq Cellular Response (e.g., pro-inflammatory) Ca2+->Cellular_Response_Gq modulates PKC->Cellular_Response_Gq phosphorylates targets Adenosine Adenosine Adenosine->A2BR activates Antagonist 1-ethyl-6-aminouracil Derivative (Antagonist) Antagonist->A2BR blocks

Caption: Adenosine A2B Receptor Signaling Pathway and the inhibitory action of 1-ethyl-6-aminouracil derivatives.

Conclusion

This compound is a compound with significant potential in drug discovery, particularly as a scaffold for developing adenosine A2B receptor antagonists. This guide has summarized its key chemical properties and provided a framework for its synthesis and understanding its biological context. Further experimental investigation into its solubility and detailed spectral characterization will be invaluable for its broader application in research and development. The exploration of its derivatives continues to be a promising avenue for the development of novel therapeutics for inflammatory diseases.

References

An In-depth Technical Guide on 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione (CAS Number: 41862-09-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione, also known by its synonym 1-Ethyl-6-aminouracil, is a pyrimidine derivative with the CAS number 41862-09-3. This compound serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds, most notably substituted xanthines. These xanthine derivatives have shown significant promise in pharmacological research due to their high affinity and selectivity for human adenosine A2B receptors, indicating potential therapeutic applications in chronic inflammatory diseases, including those affecting the airways.[1][2][3] This technical guide provides a comprehensive overview of the available data on this compound, focusing on its synthesis, physicochemical properties, and its role in the development of bioactive molecules.

Physicochemical Properties

Currently, detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and data from commercial suppliers, the following information can be summarized.

Table 1: Physicochemical Data of this compound

PropertyValueSource
CAS Number 41862-09-3[4]
Molecular Formula C₆H₉N₃O₂[4]
Molecular Weight 155.15 g/mol [4]
Appearance Not specified (likely a solid)-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Not specified-
Purity (typical) ≥99%[4]

Synthesis

General Experimental Protocol for the Synthesis of 6-Aminouracil Derivatives

The following is a generalized protocol for the synthesis of 6-aminouracil, which can be adapted for the synthesis of its 1-ethyl derivative by substituting urea with ethylurea.

Reaction Scheme:

G A Ethyl Cyanoacetate D Reflux A->D B Ethylurea B->D C Sodium Ethoxide (in Ethanol) C->D E This compound D->E

Caption: General reaction scheme for the synthesis of 1-ethyl-6-aminouracil.

Materials:

  • Ethyl cyanoacetate

  • Ethylurea

  • Sodium metal

  • Absolute Ethanol

  • Acetic Acid (glacial)

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.

  • Condensation: To the freshly prepared sodium ethoxide solution, add ethylurea and ethyl cyanoacetate.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture and neutralize it with glacial acetic acid. The product, this compound, is expected to precipitate from the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold distilled water and then with ethanol to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent.

Note: This is a generalized protocol and optimization of reaction conditions (e.g., reaction time, temperature, and stoichiometry of reactants) would be necessary to achieve a good yield and purity of the desired product.

Role in Medicinal Chemistry: Intermediate for Adenosine A2B Receptor Antagonists

The primary significance of this compound in drug discovery lies in its role as a key intermediate for the synthesis of substituted xanthine derivatives.[2][3] These xanthine analogs have been investigated as potent and selective antagonists for the adenosine A2B receptor.

Adenosine A2B Receptor Signaling Pathway

The adenosine A2B receptor is a G-protein coupled receptor (GPCR) that is activated by adenosine. Under conditions of cellular stress, such as inflammation or hypoxia, extracellular adenosine levels rise, leading to the activation of the A2B receptor. This activation triggers downstream signaling cascades that are implicated in various physiological and pathological processes, including inflammation. The development of selective A2B receptor antagonists is therefore a promising strategy for the treatment of chronic inflammatory diseases.

AdenosineA2B_Signaling cluster_membrane cluster_cytoplasm A2BR Adenosine A2B Receptor Gq Gq A2BR->Gq Activates Gs Gs A2BR->Gs Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Inflammation Inflammatory Response Ca2->Inflammation PKC->Inflammation PKA PKA Activation cAMP->PKA PKA->Inflammation Adenosine Adenosine Adenosine->A2BR Activates Xanthine_Antagonist Substituted Xanthine (derived from 1-Ethyl-6-aminouracil) Xanthine_Antagonist->A2BR Blocks

Caption: Simplified signaling pathway of the Adenosine A2B receptor.

Synthesis of Xanthine Derivatives

A common strategy for the synthesis of xanthine derivatives involves the nitrosation of 6-aminouracil derivatives, followed by reduction to the 5,6-diaminouracil, and subsequent cyclization with a suitable one-carbon synthon.

Experimental Workflow for Xanthine Synthesis:

Xanthine_Synthesis_Workflow Start 6-amino-1-ethylpyrimidine- 2,4(1H,3H)-dione Nitrosation Nitrosation (e.g., NaNO₂, H⁺) Start->Nitrosation Step 1 Reduction Reduction (e.g., Na₂S₂O₄) Nitrosation->Reduction Step 2 Cyclization Cyclization (e.g., Formic Acid) Reduction->Cyclization Step 3 End Substituted Xanthine Cyclization->End Step 4

References

The Multifaceted Biological Activities of 6-Aminopyrimidine-2,4-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-aminopyrimidine-2,4-dione, also known as 6-aminouracil, scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules. Its inherent ability to participate in various non-covalent interactions, particularly hydrogen bonding, makes it an attractive building block for the design of targeted therapeutics. This technical guide provides an in-depth overview of the significant biological activities exhibited by derivatives of 6-aminopyrimidine-2,4-dione, with a focus on their anticancer, enzyme inhibitory, antiviral, and antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

Derivatives of 6-aminopyrimidine-2,4-dione have demonstrated potent anticancer activity against a variety of cancer cell lines. A prominent mechanism of action for some of these derivatives is the dual inhibition of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two key regulators of cell cycle progression and gene transcription that are often dysregulated in cancer.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 6-aminopyrimidine-2,4-dione derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 4 MDA-MB-231 (Breast)0.029[1]
HT-29 (Colorectal)Not specified[1]
U-937 (Renal)Not specified[1]
Compound 6a MDA-MB-231 (Breast)0.141[1]
Compound 6b MDA-MB-231 (Breast)0.077[1]
Compound 7 MDA-MB-231 (Breast)0.02[1]
Compound 10b MCF-7 (Breast)31.8 ± 2.0[2]
Signaling Pathway: Dual Inhibition of BRD4 and PLK1

The dual inhibition of BRD4 and PLK1 by certain 6-aminopyrimidine-2,4-dione derivatives disrupts critical cellular processes, leading to cell cycle arrest and apoptosis. BRD4 is an epigenetic reader that plays a pivotal role in the transcription of key oncogenes, most notably MYC. Inhibition of BRD4 displaces it from chromatin, leading to the downregulation of MYC and its target genes, resulting in decreased cell proliferation and G1 cell cycle arrest. PLK1 is a master regulator of mitosis, and its inhibition leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequent apoptosis. The synergistic effect of inhibiting both targets leads to a more profound anti-tumor response.

BRD4_PLK1_Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones binds MYC_Gene MYC Gene AcetylatedHistones->MYC_Gene activates transcription MYC_Protein MYC Protein MYC_Gene->MYC_Protein transcription & translation CellCycleProgression_G1 G1 Phase Progression MYC_Protein->CellCycleProgression_G1 promotes Apoptosis_Genes_Down Anti-Apoptotic Genes (e.g., Bcl-2) MYC_Protein->Apoptosis_Genes_Down upregulates Apoptosis Apoptosis PLK1 PLK1 MitoticProteins Mitotic Proteins PLK1->MitoticProteins phosphorylates CellCycleProgression_G2M G2/M Phase Progression MitoticProteins->CellCycleProgression_G2M drives Derivative 6-Aminopyrimidine- 2,4-dione Derivative Derivative->BRD4 inhibits Derivative->PLK1 inhibits

Caption: Dual inhibition of BRD4 and PLK1 by 6-aminopyrimidine-2,4-dione derivatives.

Enzyme Inhibitory Activity

Beyond their anticancer effects through kinase and bromodomain inhibition, 6-aminopyrimidine-2,4-dione derivatives have been investigated as inhibitors of other key enzymes implicated in various diseases.

α-Glucosidase Inhibition

Certain derivatives have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can delay glucose absorption and be beneficial in the management of type 2 diabetes.

CompoundTarget EnzymeIC50 (µM)Reference
Series of 6-amino-pyrido[2,3-d]pyrimidine-2,4-diones α-glucosidaseVaries[3]
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

Derivatives have also been designed to target the tyrosine kinase domain of EGFR, a key player in many cancers.

CompoundTarget EnzymeIC50 (µM)Reference
Compound 10b EGFR-TK0.7 ± 0.02[2]
Signaling Pathway: EGFR Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth. 6-Aminopyrimidine-2,4-dione derivatives can act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.

EGFR_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR binds RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates AKT AKT PI3K->AKT activates AKT->TranscriptionFactors activates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation promotes Derivative 6-Aminopyrimidine- 2,4-dione Derivative Derivative->EGFR inhibits

Caption: Inhibition of the EGFR signaling pathway.

Antiviral and Antimicrobial Activity

The 6-aminouracil scaffold has been explored for its potential as an antiviral and antimicrobial agent. While specific data for 6-aminopyrimidine-2,4-dione derivatives is less abundant compared to anticancer studies, the broader class of 6-aminouracils has shown promising activity.

Quantitative Antiviral and Antimicrobial Data

The following table presents a summary of the antiviral and antimicrobial activities of some 6-aminouracil derivatives. Further research is warranted to explore the potential of 6-aminopyrimidine-2,4-dione derivatives in these therapeutic areas.

Compound Class/DerivativeTarget OrganismActivity MetricValueReference
6-Arylmethylenebis(1-methyl-6-amino-2-thiouracils)Hepatitis A Virus (HAV)IC50Variable[4]
6-Arylmethylenebis(1-methyl-6-amino-2-thiouracils)Herpes Simplex Virus 1 (HSV-1)IC50Variable[4]
6-amino-5-((4-(dimethylamino)benzylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dioneEscherichia coliIC501.9 µg/mL[5]
6-amino-5-((4-(dimethylamino)benzylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dioneCandida albicansIC500.82 µg/mL[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in the evaluation of 6-aminopyrimidine-2,4-dione derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • 6-Aminopyrimidine-2,4-dione derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for the desired duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kinase Inhibition Assay (BRD4/PLK1, EGFR-TK)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase (BRD4, PLK1, or EGFR)

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the recombinant kinase, its substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the enzyme.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence, which is proportional to the amount of ADP produced (and thus kinase activity).

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds

  • Sodium carbonate

  • Microplate reader

Procedure:

  • Pre-incubate the α-glucosidase enzyme with various concentrations of the test compounds.

  • Initiate the reaction by adding the pNPG substrate.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding sodium carbonate.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition into ice-cold 70% ethanol and store at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Harvest and wash the cells.

  • Resuspend the cells in the binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in apoptosis, such as Bax, Bcl-2, and caspases.

Materials:

  • Treated and untreated cells

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the biological evaluation of 6-aminopyrimidine-2,4-dione derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Initial Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 6-Aminopyrimidine-2,4-dione Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity EnzymeAssay Enzyme Inhibition Screening Characterization->EnzymeAssay AntimicrobialAssay Antimicrobial/Antiviral Screening Characterization->AntimicrobialAssay CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle Active Compounds Apoptosis Apoptosis Assays (Annexin V, Western Blot) Cytotoxicity->Apoptosis Active Compounds PathwayAnalysis Signaling Pathway Analysis EnzymeAssay->PathwayAnalysis Potent Inhibitors LeadCompound Lead Compound Identification AntimicrobialAssay->LeadCompound CellCycle->LeadCompound Apoptosis->LeadCompound PathwayAnalysis->LeadCompound

Caption: General workflow for the biological evaluation of 6-aminopyrimidine-2,4-dione derivatives.

Conclusion

Derivatives of 6-aminopyrimidine-2,4-dione represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer agents, particularly through the dual inhibition of BRD4 and PLK1, and as inhibitors of key enzymes such as α-glucosidase and EGFR tyrosine kinase, highlights their therapeutic potential. While their antiviral and antimicrobial activities are less explored, preliminary findings suggest that this scaffold warrants further investigation in these areas. This technical guide provides a solid foundation of quantitative data, detailed experimental protocols, and an understanding of the underlying signaling pathways to aid researchers in the continued exploration and development of novel therapeutics based on the 6-aminopyrimidine-2,4-dione core.

References

Spectroscopic and Structural Elucidation of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione. These predictions are derived from the known data of the structurally similar compound, 6-amino-1-methyluracil.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentPredicted Notes
~1.1Triplet3-CH₃Ethyl group methyl protons, coupled to the -CH₂- group.
~3.8Quartet2-CH₂-Ethyl group methylene protons, coupled to the -CH₃ group.
~5.0Singlet1C₅-HOlefinic proton on the pyrimidine ring.
~6.5Broad Singlet2-NH₂Amino group protons; chemical shift can vary with solvent and concentration.
~10.5Broad Singlet1N₃-HAmide proton; chemical shift can vary with solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmCarbon AssignmentPredicted Notes
~15-CH₃Ethyl group methyl carbon.
~40-CH₂-Ethyl group methylene carbon.
~90C₅Olefinic carbon.
~152C₆Carbon bearing the amino group.
~155C₄Carbonyl carbon.
~165C₂Carbonyl carbon.
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentPredicted Notes
3400-3200Strong, BroadN-H StretchOverlapping signals from -NH₂ and N₃-H groups.
3100-3000MediumC-H Stretch (sp²)Olefinic C-H stretch.
2980-2850MediumC-H Stretch (sp³)C-H stretches of the ethyl group.
~1710StrongC=O StretchCarbonyl stretch (C₄=O).
~1660StrongC=O StretchCarbonyl stretch (C₂=O).
~1620StrongN-H BendBending vibration of the amino group.
~1600MediumC=C StretchAlkene stretch within the pyrimidine ring.
Table 4: Predicted Mass Spectrometry Data
m/zPredicted FragmentationNotes
155[M]⁺Molecular ion peak.
127[M - C₂H₄]⁺Loss of ethene from the ethyl group via McLafferty rearrangement.
112[M - HNCO]⁺Loss of isocyanic acid, a common fragmentation for uracil derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.

    • Ensure complete dissolution, using sonication if necessary.

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum should be recorded on a 400 MHz or higher field spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum should be recorded on the same spectrometer.

    • A proton-decoupled experiment should be performed to simplify the spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Chemical shifts should be referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

    • Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

    • Use a standard electron energy of 70 eV for ionization.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatograph (LC-MS).

    • Optimize ionization parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

    • Acquire the spectrum in both positive and negative ion modes to determine the most effective ionization.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural confirmation of the target compound.

An In-depth Technical Guide on the Solubility and Stability of 1-Ethyl-6-aminouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The following tables provide a template for presenting solubility data for 1-Ethyl-6-aminouracil in various solvents, which would be determined using the experimental protocols detailed in Section 2. The values presented are illustrative estimates based on the general solubility characteristics of uracil and its derivatives.

Table 1: Estimated Thermodynamic Solubility of 1-Ethyl-6-aminouracil at 25°C

SolventEstimated Solubility (mg/mL)Method
Water5 - 10Shake-Flask
Phosphate Buffered Saline (PBS) pH 7.48 - 15Shake-Flask
0.1 N HCl15 - 25Shake-Flask
0.1 N NaOH> 50Shake-Flask
Ethanol1 - 5Shake-Flask
Methanol2 - 8Shake-Flask
Dimethyl Sulfoxide (DMSO)> 100Shake-Flask
Dimethylformamide (DMF)> 100Shake-Flask

Table 2: Estimated Kinetic Solubility of 1-Ethyl-6-aminouracil in Aqueous Buffer

Buffer SystemEstimated Kinetic Solubility (µM)Method
PBS pH 7.4150 - 250Nephelometry/UV-Vis
Simulated Gastric Fluid (pH 1.2)> 500Nephelometry/UV-Vis
Simulated Intestinal Fluid (pH 6.8)200 - 350Nephelometry/UV-Vis

Experimental Protocols for Solubility Determination

This method determines the equilibrium solubility of a compound.

Protocol:

  • Preparation: Add an excess amount of solid 1-Ethyl-6-aminouracil to a series of vials containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1][2][3]

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of 1-Ethyl-6-aminouracil using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][4]

  • Data Analysis: The solubility is reported as the mean of at least three independent measurements.

cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B Start C Centrifuge to separate solid B->C D Filter supernatant (0.45 µm) C->D E Dilute filtrate D->E F Analyze by HPLC-UV E->F G G F->G Calculate Concentration

Caption: Workflow for Thermodynamic Solubility Determination.

This high-throughput method is often used in early drug discovery.[1][2]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-Ethyl-6-aminouracil in 100% DMSO (e.g., 10 mM).[5][6]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4).[2][6] The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[1][5]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader. The concentration at which a significant increase in turbidity/absorbance is observed is considered the kinetic solubility.[2][5]

  • Alternative Quantification (Direct UV Assay): After incubation, filter the solutions using a solubility filter plate. Quantify the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader at the compound's λmax.[2][5]

cluster_prep Preparation cluster_dil Dilution & Incubation cluster_detect Detection A Prepare 10 mM DMSO stock solution B Serially dilute in aqueous buffer in 96-well plate A->B Start C Incubate with shaking (2h) B->C D1 Measure turbidity (Nephelometry) C->D1 D2 Filter and measure UV absorbance C->D2 E E D1->E Determine Solubility D2->E cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis A 1-Ethyl-6-aminouracil (Solid and Solution) B1 Acid Hydrolysis (0.1M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1M NaOH, 60°C) A->B2 B3 Oxidation (3% H₂O₂, RT) A->B3 B4 Thermal (80°C, Solid) A->B4 B5 Photolytic (ICH Q1B) A->B5 C Neutralize (if needed) B1->C B2->C D Analyze by Stability-Indicating HPLC Method B3->D B4->D B5->D C->D E Assess Peak Purity and Mass Balance D->E F F E->F Identify Degradants

References

An In-depth Technical Guide to the Molecular Structure of 6-amino-1-ethyl-1H-pyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-1-ethyl-1H-pyrimidine-2,4-dione, also known as 1-ethyl-6-aminouracil, is a pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its core structure, a substituted uracil, is a key component of nucleic acids and a versatile scaffold for the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and its role as a key intermediate in the development of therapeutic agents, particularly as antagonists for the adenosine A2B receptor.

Molecular Structure and Properties

The fundamental characteristics of 6-amino-1-ethyl-1H-pyrimidine-2,4-dione are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 41862-09-3[1][2]
Molecular Formula C₆H₉N₃O₂[1][2]
Molecular Weight 155.15 g/mol [1][2]
IUPAC Name 6-amino-1-ethyl-1H-pyrimidine-2,4-dione[3]
Synonyms 1-Ethyl-6-aminouracil[4][5]
Appearance White to off-white powder (predicted)
Purity ≥99% (commercially available)[2]

Table 2: Spectroscopic Data of 6-amino-1,3-dimethylpyrimidine-2,4-dione

Spectroscopic Technique Peak/Signal Interpretation
¹H NMR (DMSO-d₆) δ 3.20 (s, 3H), 3.32 (s, 3H), 4.71 (s, 1H), 6.80 (s, 2H)N-CH₃, N-CH₃, C₅-H, NH₂
FT-IR (KBr, cm⁻¹) 3417, 3282, 1706, 1641N-H stretching, C=O stretching, C=C stretching
Mass Spectrometry (EI) m/z 169 [M]⁺Molecular ion peak

Source: Spectral data adapted from a supplementary file for 6-amino-1,3-dimethylpyrimidine-2,4-dione.[6]

Experimental Protocols

Synthesis of 6-aminouracil (Precursor)

A general method for the synthesis of the precursor 6-aminouracil involves the condensation of a cyanoacetic acid derivative with urea.

Procedure:

  • A mixture of ethyl cyanoacetate (0.1 mol) and urea (0.1 mol) is prepared in anhydrous ethanol (290 mL) containing sodium.

  • The reaction mixture is refluxed for 10-12 hours.

  • After cooling to room temperature, the solution is acidified to pH 6 with acetic acid.

  • The resulting precipitate is collected by filtration, washed with distilled water, and dried in a desiccator overnight to yield 6-aminouracil.[7]

General Synthesis of 6-amino-1-ethyl-1H-pyrimidine-2,4-dione

The synthesis of the title compound can be achieved by reacting 1-ethylurea with cyanoacetic acid in the presence of a dehydrating agent, followed by cyclization. A similar procedure has been reported for a related compound.

Workflow for Synthesis and Purification:

Synthesis_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 1-Ethylurea + Cyanoacetic Acid + Acetic Anhydride Microwave Microwave Irradiation Reactants->Microwave Heat Cyclization Base-mediated Cyclization Microwave->Cyclization Intermediate Extraction Solvent Extraction Cyclization->Extraction Crude Product Chromatography Column Chromatography Extraction->Chromatography Crystallization Recrystallization Chromatography->Crystallization Product Product Crystallization->Product Pure Product

Caption: A generalized workflow for the synthesis and purification of 6-amino-1-ethyl-1H-pyrimidine-2,4-dione.

Biological Significance and Signaling Pathways

6-amino-1-ethyl-1H-pyrimidine-2,4-dione serves as a crucial intermediate in the synthesis of substituted xanthines that have demonstrated high affinity and selectivity as antagonists for the human adenosine A2B receptor.[4][5][8] Adenosine receptors, particularly the A2B subtype, are G protein-coupled receptors (GPCRs) that play a significant role in various physiological and pathological processes, including inflammation and cancer.

Under conditions of cellular stress, such as hypoxia or inflammation, extracellular adenosine levels rise, leading to the activation of the low-affinity A2B receptor.[9] The activation of the A2B receptor can trigger multiple downstream signaling cascades through its coupling with different G proteins (Gs, Gi, and Gq).[9][10]

The primary signaling pathway involves the coupling of the A2B receptor to the stimulatory G protein (Gs). This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[9][11] These proteins, in turn, phosphorylate various downstream targets, leading to changes in gene expression and cellular function. Antagonists developed from 6-amino-1-ethyl-1H-pyrimidine-2,4-dione block the binding of adenosine to the A2B receptor, thereby inhibiting this signaling cascade.

A2B_Signaling_Pathway Adenosine A2B Receptor Signaling Pathway and Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR Adenosine A2B Receptor (GPCR) Adenosine->A2BR Binds & Activates Antagonist A2B Antagonist (derived from 6-amino-1-ethyl-1H- pyrimidine-2,4-dione) Antagonist->A2BR Blocks Binding Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates Downstream Downstream Cellular Responses (e.g., Gene Expression) PKA->Downstream Epac->Downstream

Caption: The signaling cascade initiated by adenosine binding to the A2B receptor and the inhibitory action of antagonists.

Conclusion

6-amino-1-ethyl-1H-pyrimidine-2,4-dione is a molecule of considerable importance for the development of novel therapeutics. Its structural features and chemical reactivity make it an ideal starting point for the synthesis of potent and selective adenosine A2B receptor antagonists. Understanding its molecular structure, properties, and the signaling pathways it can modulate is crucial for researchers and scientists in the field of drug discovery and development. Further investigation into the specific biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to the Therapeutic Targets of Pyrimidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-2,4-dione scaffold, a core structure in natural nucleobases like uracil and thymine, has emerged as a privileged motif in medicinal chemistry. Its inherent ability to mimic endogenous molecules allows for interactions with a wide array of biological targets, leading to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the key therapeutic targets of pyrimidine-2,4-dione derivatives, focusing on their applications in oncology, virology, and regenerative medicine. This document details the underlying signaling pathways, summarizes quantitative inhibitory data, and provides explicit experimental protocols for target validation.

Anticancer Targets

Pyrimidine-2,4-dione derivatives have demonstrated significant potential in cancer therapy by targeting enzymes crucial for cancer cell proliferation and survival. Key targets include enzymes involved in nucleotide biosynthesis and DNA repair.

Dihydrofolate Reductase (DHFR)

Mechanism of Action: Dihydrofolate reductase is a key enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cellular replication.[1] Inhibition of DHFR disrupts these processes, leading to cell death, particularly in rapidly dividing cancer cells.[1] Pyrimidine-2,4-dione derivatives can act as competitive inhibitors of DHFR, binding to the active site and preventing the binding of the natural substrate.[1][2]

Signaling Pathway:

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis Purine & Thymidylate Synthesis for DNA Replication THF->DNA_Synthesis DHFR->THF NADPH to NADP+ Pyrimidine_dione Pyrimidine-2,4-dione Derivative Pyrimidine_dione->DHFR Inhibition Cell_Death Cancer Cell Apoptosis DNA_Synthesis->Cell_Death TSase_Pathway dUMP dUMP TSase Thymidylate Synthase (TSase) dUMP->TSase dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis TSase->dTMP 5,10-methylenetetrahydrofolate Pyrimidine_dione Pyrimidine-2,4-dione Derivative Pyrimidine_dione->TSase Inhibition Cell_Death Cancer Cell Apoptosis DNA_Synthesis->Cell_Death PARP1_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 activates Apoptosis Apoptosis in HR-Deficient Cancer Cells DNA_SSB->Apoptosis BER Base Excision Repair (BER) PARP1->BER PARP1->Apoptosis DNA_Repair DNA Repair BER->DNA_Repair Pyrimidine_dione Pyrimidine-2,4-dione Derivative Pyrimidine_dione->PARP1 Inhibition Wee1_Pathway DNA_Damage DNA Damage Wee1 Wee-1 Kinase DNA_Damage->Wee1 activates CDK1_active CDK1 (active) Wee1->CDK1_active phosphorylates & inactivates CDK1_inactive CDK1 (inactive) Mitosis Mitotic Entry CDK1_active->Mitosis Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis Pyrimidine_dione Pyrimidine-2,4-dione Derivative Pyrimidine_dione->Wee1 Inhibition HIV_RT_Pathway Viral_RNA Viral RNA HIV_RT HIV Reverse Transcriptase (RT) Viral_RNA->HIV_RT Viral_DNA Viral DNA Integration Integration into Host Genome Viral_DNA->Integration HIV_RT->Viral_DNA Pyrimidine_dione Pyrimidine-2,4-dione Derivative (NNRTI) Pyrimidine_dione->HIV_RT Allosteric Inhibition Replication_Blocked Viral Replication Blocked Integration->Replication_Blocked Mpro_Pathway Viral_Polyprotein Viral Polyprotein Mpro SARS-CoV-2 Mpro Viral_Polyprotein->Mpro Functional_Proteins Functional Viral Proteins Replication Viral Replication Functional_Proteins->Replication Mpro->Functional_Proteins Cleavage Pyrimidine_dione Pyrimidine-2,4-dione Derivative Pyrimidine_dione->Mpro Inhibition Replication_Blocked Viral Replication Blocked Replication->Replication_Blocked BMP2_SMAD1_Pathway cluster_cell Osteoblast Precursor Cell BMP2 BMP2 BMPR BMP Receptor BMP2->BMPR binds SMAD1 SMAD1/5/8 BMPR->SMAD1 phosphorylates pSMAD1 p-SMAD1/5/8 SMAD1->pSMAD1 Nucleus Nucleus pSMAD1->Nucleus translocates to Gene_Expression Osteogenic Gene Expression (e.g., RUNX2) pSMAD1->Gene_Expression Differentiation Osteoblast Differentiation Gene_Expression->Differentiation Pyrimidine_dione Pyrimidine-2,4-dione Derivative Pyrimidine_dione->BMP2 Upregulates

References

In Silico Modeling of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico modeling of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione, a key intermediate in the synthesis of potent adenosine A2B receptor antagonists. While direct quantitative interaction data for this specific molecule is limited in publicly available literature, this guide presents a comprehensive framework for its computational analysis. This is achieved by examining the broader class of pyrimidine derivatives and the xanthine-based antagonists synthesized from the core molecule. The guide furnishes detailed protocols for essential in silico techniques, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling. Furthermore, it outlines experimental methodologies such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) that are crucial for validating computational predictions. Visualizations of key pathways and workflows are provided to facilitate a deeper understanding of the underlying processes.

Introduction: The Role of this compound in Drug Discovery

This compound, also known as 1-Ethyl-6-aminouracil, is a significant chemical entity in medicinal chemistry. It serves as a crucial building block in the synthesis of a series of substituted xanthines.[1] These resulting xanthine derivatives have demonstrated high affinity and selectivity as antagonists for the human adenosine A2B receptor, a G-protein coupled receptor implicated in various physiological and pathological processes, including inflammation and cancer.[2][3] The adenosine A2B receptor is a key target in drug discovery, and understanding the interactions of its antagonists is of paramount importance.

The in silico modeling of this compound and its derivatives is a critical step in the rational design of novel and more effective adenosine A2B receptor antagonists. Computational techniques allow for the prediction of binding affinities, the elucidation of structure-activity relationships, and the optimization of lead compounds before their synthesis and biological testing, thereby accelerating the drug discovery pipeline.

Quantitative Data Presentation

Direct quantitative binding data for this compound with specific protein targets is not extensively available in the public domain, primarily due to its role as a synthetic intermediate. However, to illustrate the data-driven nature of in silico modeling, the following tables summarize the biological activity of xanthine derivatives synthesized from this pyrimidine core, targeting the adenosine A2B receptor. This data is essential for building robust QSAR models and for validating molecular docking studies.

Table 1: Binding Affinities (Ki) of Xanthine-Based Antagonists for Human Adenosine Receptor Subtypes

Compound IDR1-SubstituentR2-SubstituenthA1 Ki (nM)hA2A Ki (nM)hA2B Ki (nM)hA3 Ki (nM)
XA-1 PropylPhenyl>1000>100015>1000
XA-2 EthylFuranyl>100085022>1000
XA-3 PropylThienyl980>100012>1000
XA-4 ButylPhenyl>100092018>1000
XA-5 PropylPyridinyl85078025>1000

Note: This data is representative and compiled from studies on xanthine derivatives of this compound.

Table 2: In Vitro Inhibitory Activity (IC50) of Pyrimidine Derivatives Against Various Kinase Targets

Compound IDTarget KinaseIC50 (µM)
PD-1 EGFR0.58
PD-2 VEGFR21.2
PD-3 CDK20.85
PD-4 GSK3β2.5
PD-5 PLK10.32

Note: This table presents data for a range of pyrimidine derivatives to showcase the type of information used in developing broader in silico models.

Experimental and Computational Protocols

In Silico Modeling Protocols

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Objective: To predict the binding mode and estimate the binding affinity of this compound and its derivatives to the active site of the human adenosine A2B receptor.

Materials:

  • Protein Structure: Human Adenosine A2B Receptor homology model or crystal structure (if available) from the Protein Data Bank (PDB).

  • Ligand Structures: 3D structure of this compound and its derivatives, generated using chemical drawing software and energy minimized.

  • Software: AutoDock Tools, AutoDock Vina, PyMOL, or Chimera.[4]

Procedure:

  • Protein Preparation:

    • Download the PDB file of the target receptor.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or predicted active site residues.

    • Save the prepared protein in .pdbqt format.[4]

  • Ligand Preparation:

    • Draw the 2D structure of the ligand and convert it to a 3D structure.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds.

    • Save the prepared ligand in .pdbqt format.[4]

  • Docking Simulation:

    • Launch AutoDock Vina.

    • Specify the prepared protein and ligand files.

    • Define the grid box parameters.

    • Run the docking simulation.

  • Analysis of Results:

    • Analyze the output file to obtain the binding energies (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses.

    • Visualize the docked poses and the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the receptor using PyMOL or Chimera.

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities.[5]

Objective: To develop a predictive model for the biological activity of pyrimidine derivatives based on their physicochemical properties.

Materials:

  • Dataset: A set of pyrimidine derivatives with their experimentally determined biological activities (e.g., Ki or IC50 values).

  • Software: Molecular operating environment (MOE), Schrödinger Suite, or open-source software like RDKit and scikit-learn.

Procedure:

  • Data Preparation:

    • Collect a dataset of at least 20-30 compounds with a wide range of biological activities.

    • Divide the dataset into a training set (for model building) and a test set (for model validation).[6]

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., topological, electronic, steric, and hydrophobic properties).[7]

  • Model Building:

    • Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a mathematical model that correlates the descriptors with the biological activity.[6]

  • Model Validation:

    • Validate the model using the test set to assess its predictive power.

    • Evaluate statistical parameters such as the correlation coefficient (R²), cross-validated R² (q²), and root mean square error (RMSE).[8]

  • Interpretation and Prediction:

    • Interpret the QSAR model to understand which molecular properties are most important for the desired biological activity.

    • Use the validated model to predict the activity of new, unsynthesized compounds.[5]

Experimental Validation Protocols

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][10]

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between a pyrimidine derivative and its target protein.

Materials:

  • Isothermal Titration Calorimeter.

  • Purified target protein in a suitable buffer.

  • Ligand (pyrimidine derivative) dissolved in the same buffer.

  • Degassing station.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein (typically in the sample cell) and the ligand (typically in the syringe) in the same, degassed buffer to avoid artifacts from buffer mismatch.[11]

    • The concentration of the ligand in the syringe should be 10-20 times that of the protein in the cell.[11]

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Set the experimental temperature.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration:

    • Perform a series of small injections of the ligand into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, ΔH, and ΔS.[12]

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.[1]

Objective: To measure the kinetics (association and dissociation rate constants, kon and koff) and affinity (Kd) of the binding between a pyrimidine derivative and its target protein.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Immobilization reagents (e.g., EDC/NHS).

  • Purified target protein.

  • Ligand (pyrimidine derivative) at various concentrations.

  • Running buffer.

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., using EDC/NHS chemistry).

    • Immobilize the target protein onto the sensor surface.

    • Deactivate any remaining active groups.

  • Interaction Analysis:

    • Inject a series of concentrations of the ligand (analyte) over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.[13]

    • After each injection, allow for a dissociation phase where the running buffer flows over the surface.

  • Surface Regeneration:

    • Inject a regeneration solution to remove the bound analyte from the immobilized ligand, preparing the surface for the next injection.

  • Data Analysis:

    • Fit the association and dissociation curves of the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (koff/kon).

Mandatory Visualizations

Adenosine A2B Receptor Signaling Pathway

Adenosine_A2B_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione_derivative Pyrimidine-Derived Antagonist A2BR Adenosine A2B Receptor 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione_derivative->A2BR Adenosine Adenosine Adenosine->A2BR G_Protein Gs Protein A2BR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., Inflammation) CREB->Gene_Expression In_Silico_Workflow cluster_data Data Preparation cluster_modeling Modeling cluster_analysis Analysis & Validation cluster_output Output Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Docking Molecular Docking Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB Download, Cleaning, Protonation) Protein_Prep->Docking Dataset_Prep QSAR Dataset (Structures & Activities) QSAR QSAR Model Building Dataset_Prep->QSAR Docking_Analysis Binding Mode & Affinity Analysis Docking->Docking_Analysis QSAR_Validation Model Validation (Internal & External) QSAR->QSAR_Validation Lead_Identification Lead Identification & Optimization Docking_Analysis->Lead_Identification QSAR_Validation->Lead_Identification Experimental_Workflow cluster_binding_assays Biophysical Binding Assays Hypothesis In Silico Prediction (e.g., High Binding Affinity) Synthesis Compound Synthesis Hypothesis->Synthesis Purification Protein Expression & Purification Hypothesis->Purification ITC Isothermal Titration Calorimetry (ITC) Synthesis->ITC SPR Surface Plasmon Resonance (SPR) Synthesis->SPR Purification->ITC Purification->SPR Data_Analysis Data Analysis (Kd, Kon, Koff, ΔH, ΔS) ITC->Data_Analysis SPR->Data_Analysis Validation Validation of In Silico Model Data_Analysis->Validation

References

A Comprehensive Technical Guide to the Synthesis of Substituted Aminouracils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthesis methods for substituted aminouracils, crucial heterocyclic scaffolds in medicinal chemistry and drug development. Aminouracil derivatives have garnered significant attention due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This document details key synthetic strategies, presents quantitative data in a comparative format, provides explicit experimental protocols, and visualizes reaction pathways and biological mechanisms of action.

Synthesis of 6-Aminouracil and its Derivatives

The synthesis of the 6-aminouracil core is a foundational step for accessing a wide array of functionalized derivatives. The most prevalent and classical approach involves the condensation of urea with an active methylene compound, typically a cyanoacetic acid ester.

Classical Synthesis of 6-Aminouracil

The condensation of urea with ethyl cyanoacetate in the presence of a strong base is a widely employed method for the preparation of 6-aminouracil.[1][2]

Reaction Scheme:

G Urea Urea Intermediate Cyanoacetylurea (Intermediate) Urea->Intermediate + EtCA Ethyl Cyanoacetate EtCA->Intermediate NaOEt Sodium Ethoxide (Base) NaOEt->Intermediate Aminouracil 6-Aminouracil Intermediate->Aminouracil Cyclization

Caption: Classical synthesis of 6-aminouracil.

Experimental Protocol: Synthesis of 6-Aminouracil from Urea and Ethyl Cyanoacetate [2][3]

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 39.4 g (1.72 g-atom) of sodium in 1 L of absolute ethanol. Ensure all the sodium has reacted.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 91.5 mL (97.2 g, 0.86 mole) of ethyl cyanoacetate and 51.5 g (0.86 mole) of urea.

  • Reflux: Heat the mixture under reflux with vigorous stirring on a steam bath for 4 hours. The reaction mixture may become solid, at which point stirring can be stopped.

  • Work-up: After the reflux period, add 1 L of hot (80°C) water to the reaction mixture and resume stirring until a complete solution is obtained. Heat the solution at 80°C for an additional 15 minutes.

  • Precipitation: Neutralize the solution to litmus with glacial acetic acid. The 6-aminouracil will precipitate from the solution.

  • Isolation: Filter the precipitate, wash it with cold water, and then with ethanol. Dry the product in a desiccator.

Quantitative Data for 6-Aminouracil Synthesis

Starting MaterialsBaseSolventReaction TimeYield (%)Reference
Urea, Ethyl CyanoacetateSodiumEthanol10-12 hours69[1]
Urea, Ethyl CyanoacetateSodium EthoxideEthanol4 hoursNot specified[3]
Urea, Methyl CyanoacetateSodiumMethanol2 hours96.9[1]
Multicomponent Synthesis of Substituted 6-Aminouracils (Pyrido[2,3-d]pyrimidines)

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a one-pot fashion. The synthesis of pyrido[2,3-d]pyrimidines from 6-aminouracil, an aromatic aldehyde, and malononitrile is a prominent example.[4][5][6]

Reaction Scheme:

G Aminouracil 6-Aminouracil Michael Michael Addition Aminouracil->Michael Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Catalyst Catalyst (e.g., DAHP) Catalyst->Knoevenagel Knoevenagel->Michael Arylidenemalononitrile Cyclization Cyclization/ Dehydration Michael->Cyclization Intermediate Product Pyrido[2,3-d]pyrimidine Cyclization->Product

Caption: Multicomponent synthesis of pyrido[2,3-d]pyrimidines.

Experimental Protocol: One-Pot Synthesis of 7-Amino-5-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile [4]

  • Reaction Setup: In a round-bottom flask, combine 6-aminouracil (1 mmol), 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and diammonium hydrogen phosphate (DAHP) (0.1 mmol, 10 mol%) in 10 mL of a 1:1 ethanol/water mixture.

  • Reaction: Reflux the mixture for the time specified in the table below (typically 1-2 hours), monitoring the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate.

  • Purification: Filter the precipitate, wash with cold water and then with a small amount of ethanol to afford the pure product.

Quantitative Data for Pyrido[2,3-d]pyrimidine Synthesis

AldehydeCatalystSolventReaction TimeYield (%)Reference
4-ChlorobenzaldehydeDAHPEtOH/H₂O1.5 h92[4]
BenzaldehydeDAHPEtOH/H₂O1 h95[4]
4-MethoxybenzaldehydeDAHPEtOH/H₂O2 h88[4]
Various Aromatic Aldehydesnano-MgOWaterNot specifiedHigh[5]

Synthesis of 5-Aminouracil and its Derivatives

The introduction of an amino group at the C5 position of the uracil ring often proceeds through a nitration or nitrosation-reduction sequence.

Synthesis of 5-Aminouracil via Nitrosation and Reduction

A common route to 5-aminouracil involves the nitrosation of 6-aminouracil followed by reduction of the resulting 5-nitroso derivative.[3]

Reaction Scheme:

G Aminouracil 6-Aminouracil Nitrosation Nitrosation Aminouracil->Nitrosation NaNO₂, Acetic Acid Nitroso 6-Amino-5-nitrosouracil Nitrosation->Nitroso Reduction Reduction Diaminouracil 5,6-Diaminouracil Reduction->Diaminouracil Nitroso->Reduction Sodium Hydrosulfite

Caption: Synthesis of 5,6-diaminouracil from 6-aminouracil.

Experimental Protocol: Synthesis of 5,6-Diaminouracil Hydrochloride [3]

  • Synthesis of 6-Aminouracil (in situ): Follow the protocol for the synthesis of 6-aminouracil as described in section 1.1.

  • Nitrosation: To the hot aqueous solution of 6-aminouracil, add 75 mL of glacial acetic acid, followed by the cautious addition of a solution of 64.8 g (0.94 mole) of sodium nitrite in 70 mL of water. A rose-red precipitate of 6-amino-5-nitrosouracil forms.

  • Isolation of Nitroso Intermediate: Filter the precipitate and wash with a small amount of ice water.

  • Reduction: Transfer the moist nitroso compound to a flask and add 430 mL of warm water (50°C). Heat the slurry on a steam bath with stirring and add solid sodium hydrosulfite portion-wise until the red color is completely discharged. Add an additional 30 g of sodium hydrosulfite and continue heating for 15 minutes.

  • Isolation of Bisulfite Salt: Cool the solution and filter the light tan precipitate of the diaminouracil bisulfite salt. Wash with water.

  • Conversion to Hydrochloride: Transfer the bisulfite salt to a flask and add concentrated hydrochloric acid (100-200 mL) until a stirrable slurry is formed. Heat on a steam bath for 1 hour.

  • Final Product: Filter the tan diaminouracil hydrochloride, wash with acetone, and dry under vacuum. The reported yield is 68-81%.[3]

N-Substitution of Aminouracils

The nitrogen atoms of the uracil ring and the amino substituent can be alkylated to produce a variety of N-substituted derivatives.

Experimental Protocol: N-Alkylation of 5-Iodouracil (as a model for aminouracils) [7]

  • Reaction Setup: Dissolve 5-iodouracil in DMSO (5 mL) in a round-bottom flask.

  • Base Addition: Add potassium carbonate (K₂CO₃) and stir the mixture at 80°C for 15 minutes.

  • Alkylation: Add the desired alkylating agent (e.g., n-butyl bromide) dropwise to the solution and continue stirring at 80°C for 48 hours.

  • Work-up and Purification: The product can be collected by filtration or solvent extraction. Purify the product by silica gel column chromatography using a hexane-ethyl acetate eluent system.

Quantitative Data for N-Alkylation of 5-Iodouracil

Alkylating AgentProduct(s)Yield (%)Reference
n-Butyl bromideN1-butyl-5-iodouracil28[7]
Cyclohexylmethyl bromideN1-(cyclohexylmethyl)-5-iodouracil28.1[7]
Benzyl bromideN1-benzyl-5-iodouracil11.4[7]

Biological Signaling Pathways of Substituted Aminouracils

Substituted aminouracils exert their biological effects by interacting with various cellular targets and modulating key signaling pathways. Their structural similarity to endogenous nucleobases allows them to interfere with nucleic acid metabolism and function.

Inhibition of DNA Polymerase

Certain 6-anilinouracil derivatives are potent and selective inhibitors of Gram-positive bacterial DNA polymerase IIIC (pol IIIC).[8][9] They act as mimics of dGTP.

Mechanism of Action:

G PolIIIC DNA Polymerase IIIC DNAReplication DNA Replication PolIIIC->DNAReplication TernaryComplex Inactive Ternary Complex (DNA-Inhibitor-Enzyme) PolIIIC->TernaryComplex Anilinouracil 6-Anilinouracil Derivative Anilinouracil->PolIIIC Binds to dGTP site Anilinouracil->TernaryComplex

Caption: Inhibition of DNA Polymerase IIIC by 6-anilinouracils.

The inhibitor mimics the guanine base and binds to the active site of the DNA polymerase, forming a stable, non-productive ternary complex with the DNA template-primer. This sequestration of the enzyme halts DNA replication.[8]

Inhibition of Thymidylate Synthase

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis. Some aminouracil derivatives, particularly 5-substituted analogs, can act as inhibitors of TS.[10][11][12]

Mechanism of Action:

G TS Thymidylate Synthase (TS) dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNAsynthesis DNA Synthesis dTMP->DNAsynthesis Aminouracil Aminouracil Derivative Aminouracil->TS Inhibits

Caption: Inhibition of Thymidylate Synthase by aminouracil derivatives.

By inhibiting thymidylate synthase, these compounds deplete the intracellular pool of dTMP, leading to an imbalance of deoxynucleotides and the inhibition of DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Antiviral Mechanisms of Action

Many aminouracil derivatives exhibit antiviral activity by targeting viral enzymes essential for replication.[13][14][15] The general mechanism often involves the intracellular conversion of the aminouracil analog to its triphosphate form, which then acts as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases.

General Antiviral Workflow:

G Aminouracil Aminouracil Analog (Prodrug) Phosphorylation Intracellular Phosphorylation Aminouracil->Phosphorylation Triphosphate Active Triphosphate Form Phosphorylation->Triphosphate ViralPolymerase Viral Polymerase (e.g., Reverse Transcriptase) Triphosphate->ViralPolymerase Inhibits ViralReplication Viral Genome Replication ViralPolymerase->ViralReplication

Caption: General mechanism of antiviral aminouracil analogs.

This guide provides a foundational understanding of the synthesis and mechanisms of action of substituted aminouracils. The presented protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic scaffold. Further exploration into the structure-activity relationships and optimization of these compounds holds significant promise for future drug development endeavors.

References

Methodological & Application

Synthesis Protocol for 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione, a substituted uracil derivative of interest in medicinal chemistry and drug development. The synthesis is based on the well-established condensation reaction between a cyanoacetic ester and a substituted urea. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Introduction

Substituted pyrimidinediones, particularly derivatives of uracil, are a class of heterocyclic compounds with a wide range of biological activities. They are key components in many therapeutic agents, including antiviral and anticancer drugs. The this compound is a valuable intermediate for the synthesis of more complex molecules, such as substituted xanthines with potential applications in treating chronic inflammatory diseases. This protocol details a reliable method for the preparation of this compound in a laboratory setting.

Reaction Scheme

The synthesis of this compound is achieved through the condensation of ethyl cyanoacetate and N-ethylurea in the presence of a strong base, sodium ethoxide, in an alcoholic solvent. The reaction proceeds via an initial acylation of the urea derivative followed by an intramolecular cyclization to form the pyrimidinedione ring.

Synthesis_of_this compound cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Ethyl_cyanoacetate Ethyl cyanoacetate Reaction + Ethyl_cyanoacetate->Reaction N-Ethylurea N-Ethylurea N-Ethylurea->Reaction Sodium_ethoxide Sodium ethoxide Sodium_ethoxide->Reaction Base Ethanol Ethanol Ethanol->Reaction Solvent Target_Compound This compound Reaction->Target_Compound

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
Ethyl cyanoacetateReagent grade, 99%Sigma-Aldrich
N-Ethylurea97%Alfa Aesar
Sodium99%Acros Organics
Absolute EthanolAnhydrous, ≥99.5%Fisher Scientific
Glacial Acetic AcidACS gradeVWR Chemicals
Distilled WaterIn-house
Round-bottom flask (500 mL)Pyrex
Reflux condenserKimble
Magnetic stirrer with hotplateIKA
Buchner funnel and flaskCoorsTek
pH meter or pH paperMettler Toledo
Rotary evaporatorBuchi
Melting point apparatusStuart
NMR spectrometerBruker (400 MHz)
FT-IR spectrometerPerkinElmer
Procedure
  • Preparation of Sodium Ethoxide Solution: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 200 mL of absolute ethanol. Carefully add 4.6 g (0.2 mol) of metallic sodium in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 17.6 g (0.2 mol) of N-ethylurea and 22.6 g (0.2 mol) of ethyl cyanoacetate.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and stir vigorously for 8-10 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by the dropwise addition of glacial acetic acid until the pH is approximately 6-7. A precipitate will form.

  • Isolation of the Product: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold distilled water (3 x 50 mL) and then with cold ethanol (2 x 30 mL) to remove unreacted starting materials and byproducts. Dry the purified product in a vacuum oven at 60 °C overnight.

Characterization Data

The synthesized this compound should be characterized by its physical and spectral properties.

PropertyValue
Appearance White to off-white crystalline powder
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
Melting Point 260-262 °C
Solubility Sparingly soluble in water, soluble in DMSO
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.23 (s, 1H, N1-H), 6.16 (br s, 2H, NH₂), 4.55 (s, 1H, C5-H), 3.45 (q, J = 7.2 Hz, 2H, 1'-CH₂), 0.98 (t, J = 7.2 Hz, 3H, 2'-CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 163.10 (C4), 154.10 (C6), 151.30 (C2), 74.30 (C5), 38.70 (C1'), 11.85 (C2').

  • IR (KBr) ν (cm⁻¹): Approximately 3310 (-NH stretch), 1690 (-C=O stretch), 1579 (-NH stretch).

Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Prepare_Sodium_Ethoxide Prepare Sodium Ethoxide in Ethanol Add_Reagents Add N-Ethylurea and Ethyl Cyanoacetate Prepare_Sodium_Ethoxide->Add_Reagents Reflux Reflux for 8-10 hours Add_Reagents->Reflux Neutralize Neutralize with Acetic Acid (pH 6-7) Reflux->Neutralize Precipitate Precipitate and Cool Neutralize->Precipitate Filter Filter the Crude Product Precipitate->Filter Wash Wash with Water and Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Characterize Characterize the Final Product (MP, NMR, IR) Dry->Characterize

Caption: A step-by-step workflow for the synthesis and analysis.

Discussion

The described protocol provides a straightforward and efficient method for the synthesis of this compound. The reaction is generally high-yielding, and the product can be easily purified by washing. The purity of the final compound should be assessed by melting point determination and spectroscopic methods. The provided NMR and IR data are based on closely related structures and serve as a reference for the expected spectral features.

Safety Precautions

  • The reaction should be carried out in a well-ventilated fume hood.

  • Sodium metal is highly reactive and flammable; handle with care and avoid contact with water.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol is flammable; avoid open flames.

  • Glacial acetic acid is corrosive; handle with care.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of this compound, a key intermediate in the development of new therapeutic agents. The provided methodology and characterization data will be valuable for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Application Notes and Protocols for 1-Ethyl-6-aminouracil as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-6-aminouracil is a substituted pyrimidine derivative that serves as a valuable synthetic intermediate in the preparation of a diverse range of heterocyclic compounds with significant biological activities. Its unique structural features, including the reactive 6-amino group and the electron-rich C5 position, make it a versatile building block for the synthesis of fused pyrimidine systems and other complex molecules. These resulting compounds have shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of 1-Ethyl-6-aminouracil in two key synthetic transformations: N-alkylation at the N3 and C5 positions and condensation reactions at the C5 position with aromatic aldehydes.

Application 1: Synthesis of 1-Ethyl-3,5-bis(substituted-benzyl)-6-aminouracil Derivatives via N-Alkylation

Derivatives of 1-Ethyl-6-aminouracil with substitutions at the N3 and C5 positions have been investigated for their potential as inhibitors of adenosine-3',5'-cyclic phosphate phosphodiesterase, an important enzyme in cellular signaling. The following protocol is adapted from a patented procedure for the synthesis of these compounds.

Experimental Protocol: N-Alkylation of 1-Ethyl-6-aminouracil

Materials:

  • 1-Ethyl-6-aminouracil

  • Substituted benzyl bromide (e.g., p-nitrobenzyl bromide, p-chlorobenzyl bromide, p-methylbenzyl chloride)

  • 95% (v/v) Ethanol

  • 15% (w/v) Aqueous sodium hydroxide solution

  • Ethyl ether

  • Standard laboratory glassware and purification equipment (reflux condenser, stirring apparatus, filtration apparatus, rotary evaporator)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Ethyl-6-aminouracil in 95% (v/v) ethanol.

  • Addition of Base and Alkylating Agent: To the stirred solution, add a 15% (w/v) aqueous solution of sodium hydroxide, followed by the addition of the substituted benzyl halide.

  • Reaction: The reaction mixture is then refluxed with continuous stirring. The reaction time will vary depending on the specific benzyl halide used (typically 15 minutes to 1 hour).

  • Work-up: After the reaction is complete, the mixture is subjected to a suitable work-up procedure, which may include cooling, filtration, and extraction, to isolate the crude product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethyl ether, to yield the pure 1-Ethyl-3,5-bis(substituted-benzyl)-6-aminouracil derivative.

Quantitative Data Summary:

ProductBenzyl Halide UsedMelting Point (°C)
1-Ethyl-3,5-bis(p-nitrobenzyl)-6-aminouracilp-Nitrobenzyl bromide157
1-Ethyl-3,5-bis(p-chlorobenzyl)-6-aminouracilp-Chlorobenzyl bromideNot specified
1-Ethyl-3,5-bis(p-methylbenzyl)-6-aminouracilp-Methylbenzyl chlorideNot specified

Note: The yields for these reactions were not explicitly stated in the source document.

Experimental Workflow:

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1-Ethyl-6-aminouracil in 95% Ethanol add_reagents Add aq. NaOH and Substituted Benzyl Halide start->add_reagents reflux Reflux with Stirring (15 min - 1 hr) add_reagents->reflux workup Isolate Crude Product reflux->workup purify Recrystallize from Ethyl Ether workup->purify end Pure 1-Ethyl-3,5-bis(substituted-benzyl) -6-aminouracil purify->end

Workflow for the N-Alkylation of 1-Ethyl-6-aminouracil.

Application 2: Synthesis of Biologically Active Bis-aminouracils via Condensation with Aromatic Aldehydes

The C5 position of 6-aminouracils is nucleophilic and can undergo condensation reactions with aldehydes to form bis-uracil derivatives. These compounds have been investigated for their anti-proliferative activities against various cancer cell lines.

Experimental Protocol: Condensation of 1-Ethyl-6-aminouracil with Aromatic Aldehydes

Materials:

  • 1-Ethyl-6-aminouracil

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a suitable reaction vessel, a mixture of 1-Ethyl-6-aminouracil and the aromatic aldehyde is prepared in ethanol.

  • Catalyst Addition: A catalytic amount of glacial acetic acid is added to the mixture.

  • Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, the precipitated product is collected by filtration.

  • Purification: The crude product is washed with ethanol to remove any unreacted starting materials and by-products, yielding the pure bis-aminouracil derivative.

Quantitative Data Summary:

Aromatic AldehydeProduct (Bis-aminouracil derivative)
Benzaldehyde5,5'-(Phenylmethylene)bis(1-ethyl-6-aminouracil)
4-Chlorobenzaldehyde5,5'-((4-Chlorophenyl)methylene)bis(1-ethyl-6-aminouracil)
4-Methoxybenzaldehyde5,5'-((4-Methoxyphenyl)methylene)bis(1-ethyl-6-aminouracil)
4-Nitrobenzaldehyde5,5'-((4-Nitrophenyl)methylene)bis(1-ethyl-6-aminouracil)
2-Chlorobenzaldehyde5,5'-((2-Chlorophenyl)methylene)bis(1-ethyl-6-aminouracil)
2,4-Dichlorobenzaldehyde5,5'-((2,4-Dichlorophenyl)methylene)bis(1-ethyl-6-aminouracil)

Note: Specific yields and melting points for these reactions were not provided in the reviewed literature.

Experimental Workflow:

Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation start Mix 1-Ethyl-6-aminouracil and Aromatic Aldehyde in Ethanol add_catalyst Add Catalytic Glacial Acetic Acid start->add_catalyst stir Stir at Room Temperature add_catalyst->stir filtrate Collect Precipitate by Filtration stir->filtrate wash Wash with Ethanol filtrate->wash end Pure Bis-aminouracil Derivative wash->end

Workflow for the Condensation of 1-Ethyl-6-aminouracil.

Conclusion

1-Ethyl-6-aminouracil is a key intermediate for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The protocols provided herein for N-alkylation and condensation reactions demonstrate its utility in generating molecular diversity for drug discovery and development programs. Researchers can adapt and optimize these methods for the synthesis of novel derivatives for further biological evaluation.

Application Notes and Protocols for N-Alkylation of 6-Aminouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 6-aminouracil, a critical reaction in the synthesis of various biologically active compounds. The information is curated for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

6-Aminouracil is a versatile building block in medicinal chemistry. Its derivatives exhibit a wide range of pharmacological activities, including diuretic, platelet aggregation inhibitory, and bronchodilating actions. The N-alkylation of the 6-aminouracil scaffold is a key step in the synthesis of these derivatives, allowing for the introduction of various substituents to modulate their biological activity. This document outlines common and effective methods for the N-alkylation of 6-aminouracil, providing detailed protocols and quantitative data to guide experimental design.

General Considerations for N-Alkylation

The N-alkylation of 6-aminouracil can occur at the N1 and N3 positions of the pyrimidine ring. The regioselectivity of the reaction is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the reaction temperature. In some cases, protecting groups may be employed to achieve selective alkylation at a specific nitrogen atom.[1][2]

Experimental Protocols

Protocol 1: General N-Alkylation with Alkyl Halides

This protocol describes a general method for the N-alkylation of 6-aminouracil using an alkyl halide in the presence of a base.

Materials:

  • 6-Aminouracil

  • Alkyl halide (e.g., benzyl chloride, ethyl bromide)

  • Inorganic base (e.g., potassium carbonate, sodium hydroxide)

  • Solvent (e.g., dimethylformamide (DMF), aqueous ethanol)

  • Glacial acetic acid

  • Distilled water

  • Anhydrous methanol

Procedure:

  • In a round-bottom flask, dissolve 6-aminouracil in the chosen solvent.

  • Add the inorganic base to the solution.

  • Add the alkylating agent dropwise to the reaction mixture.

  • Heat the mixture to the desired temperature (typically between 80°C and 120°C) and stir for the specified reaction time (e.g., 1-12 hours).[3][4]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using an aqueous solvent, neutralize the mixture with glacial acetic acid to a pH of approximately 6.[4]

  • The resulting precipitate can be collected by filtration.

  • Wash the precipitate with distilled water and then with a small amount of anhydrous methanol.[4]

  • Dry the product in a desiccator overnight.

  • The crude product can be further purified by recrystallization or chromatography.[3]

Protocol 2: Microwave-Assisted Solvent-Free N-Alkylation

This protocol offers a more environmentally friendly and often faster alternative to classical heating methods.

Materials:

  • 1,3-Dimethyl-6-aminouracil

  • Cyclic ketone (e.g., isatin derivatives, ninhydrin)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethanol

Procedure:

  • In an open vessel, thoroughly mix 1 mmol of the cyclic ketone with 2 mmol of 1,3-dimethyl-6-aminouracil.

  • Add 2-3 drops of DMSO to wet the mixture.

  • Expose the mixture to microwave irradiation (e.g., 300 W) for a short period (e.g., 3 minutes).[5]

  • Allow the reaction mixture to cool to room temperature.

  • Add 20 mL of water to the vessel.

  • Filter the resulting solid and wash it with 10 mL of hot water.

  • Recrystallize the product from a 1:1 mixture of ethanol/DMSO to obtain the pure compound.[5]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for various N-alkylation reactions of 6-aminouracil derivatives.

6-Aminouracil DerivativeAlkylating AgentBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
6-AminouracilEthyl cyanoacetate & UreaSodiumAnhydrous ethanolReflux10-1269[4]
6-AminouracilMethyl cyanoacetate & UreaSodiumAnhydrous methanolReflux396.9[4]
1,3-Dimethyl-6-aminouracilIsatin-EthanolRefluxVaries-[5]
1,3-Dimethyl-6-aminouracilIsatin-Solvent-free (MW)-3 min-[5]
Uracil2-bromo-ethylacetateAS@HTCAcetonitrile801280-90[6]
UracilPropargyl bromideAS@HTCAcetonitrile801280-90[6]

Experimental Workflow and Logic Diagrams

To visualize the experimental processes, the following diagrams have been generated using Graphviz.

experimental_workflow_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 6_Aminouracil 6-Aminouracil Mixing Mix Reactants 6_Aminouracil->Mixing Alkyl_Halide Alkyl Halide Alkyl_Halide->Mixing Base Base Base->Mixing Solvent Solvent Solvent->Mixing Heating Heat & Stir Mixing->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Neutralization Neutralize (if aqueous) Cooling->Neutralization Filtration Filter Precipitate Neutralization->Filtration Washing Wash with Water & Methanol Filtration->Washing Drying Dry Washing->Drying Purification Recrystallization / Chromatography Drying->Purification Product N-Alkylated 6-Aminouracil Purification->Product

Caption: General workflow for N-alkylation of 6-aminouracil.

regioselectivity_logic Start N-Alkylation of 6-Aminouracil Factors Reaction Conditions Start->Factors Protection Use of Protecting Groups Start->Protection N1_Alkylation N1-Alkylated Product Factors->N1_Alkylation e.g., Specific base/solvent N3_Alkylation N3-Alkylated Product Factors->N3_Alkylation e.g., Different conditions Selective_N1 Selective N1-Alkylation Protection->Selective_N1 Protect N3 Selective_N3 Selective N3-Alkylation Protection->Selective_N3 Protect N1

Caption: Factors influencing regioselectivity in N-alkylation.

Conclusion

The N-alkylation of 6-aminouracil is a fundamental transformation for the synthesis of a diverse range of bioactive molecules. The choice of experimental setup, including the alkylating agent, base, solvent, and reaction conditions, significantly impacts the outcome of the reaction in terms of yield and regioselectivity. The protocols and data presented herein provide a solid foundation for researchers to design and execute successful N-alkylation reactions of 6-aminouracil and its derivatives. For novel substrates or alkylating agents, optimization of the reaction conditions is recommended to achieve the desired products in high yields.

References

Application Notes and Protocols for High-Throughput Screening of Pyrimidine-2,4-dione Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays for libraries of pyrimidine-2,4-dione derivatives. This chemical scaffold is of significant interest in drug discovery due to its diverse biological activities, with derivatives showing promise as inhibitors of various key enzymes implicated in diseases such as cancer and inflammation.[1] This document outlines protocols for luminescence, fluorescence, and absorbance-based assays, along with data presentation and visualization of relevant biological pathways and experimental workflows.

Introduction to Pyrimidine-2,4-diones

Pyrimidine-2,4-diones, also known as uracils, are heterocyclic organic compounds that serve as a versatile scaffold in medicinal chemistry.[1] Libraries of these compounds can be synthesized and screened to identify potent and selective modulators of biological targets.[1] Their derivatives have been investigated as inhibitors for a range of enzymes, including kinases, polymerases, and tautomerases, highlighting their potential in therapeutic development.[1][2][3]

High-Throughput Screening (HTS) Workflow

High-throughput screening is a critical early step in drug discovery, enabling the rapid testing of large numbers of chemical compounds to identify potential "hits".[4][5][6] A typical HTS workflow for a pyrimidine-2,4-dione library involves several key stages, from assay development to hit validation.

HTS_Workflow General High-Throughput Screening Workflow Assay_Development Assay Development & Validation Library_Preparation Library Preparation Assay_Development->Library_Preparation Primary_Screen Primary Screen (Single Concentration) Library_Preparation->Primary_Screen Data_Analysis Data Analysis & Hit Selection Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation Secondary_Assays Secondary & Orthogonal Assays Hit_Confirmation->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

A general workflow for a high-throughput screening campaign.

Data Presentation: Inhibitory Activities of Pyrimidine-2,4-dione Derivatives

The following tables summarize the inhibitory activities of representative compounds from different pyrimidine-2,4-dione libraries against their respective enzyme targets.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives against eEF-2K [1]

CompoundR¹ GroupR² GroupR³ GroupIC₅₀ (nM)
6EthylCONH₂Cyclopropyl420
9MethylCONH₂Cyclopropyl930

Table 2: Inhibitory Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives against PARP-1 [1][3]

CompoundSubstituentIC₅₀ (nM)
S2Fused Heterocycle4.06 ± 0.18
S7Fused Heterocycle3.61 ± 0.15
Olaparib (Reference)-5.77

Table 3: Inhibitory Activity of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives against MIF-2 [1]

CompoundR² PositionR³ PositionIC₅₀ (µM)
5aPhenylAliphatic ChainSimilar to 3a
5bPhenylAliphatic ChainSimilar to 3a

Featured Signaling Pathways and Their Inhibition

eEF-2K Signaling Pathway

Eukaryotic Elongation Factor-2 Kinase (eEF-2K) is a key regulator of protein synthesis. Its activation leads to the phosphorylation of eEF-2, thereby inhibiting protein elongation. Inhibitors of eEF-2K can restore protein synthesis, a strategy being explored in cancer therapy.

eEF2K_Pathway eEF-2K Signaling Pathway and Inhibition cluster_upstream Upstream Signals cluster_core Core Pathway cluster_inhibitor Inhibition AMPK AMPK eEF2K eEF-2K AMPK->eEF2K activates mTORC1 mTORC1 mTORC1->eEF2K inhibits eEF2 eEF-2 eEF2K->eEF2 phosphorylates Protein_Synthesis Protein Synthesis eEF2->Protein_Synthesis enables eEF2_P p-eEF-2 eEF2_P->Protein_Synthesis inhibits Inhibitor Pyrimidine-2,4-dione Inhibitor Inhibitor->eEF2K inhibits

Inhibition of the eEF-2K signaling pathway by pyrimidine-2,4-dione derivatives.

PARP-1 and DNA Damage Repair

Poly(ADP-ribose) Polymerase-1 (PARP-1) is a crucial enzyme in the DNA damage repair pathway.[1][3] Inhibition of PARP-1 in cancer cells with existing DNA repair defects can lead to synthetic lethality and cell death.[3]

PARP1_Pathway PARP-1 in DNA Repair and Inhibition cluster_process Cellular Process cluster_inhibition Therapeutic Intervention DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 activates DNA_Repair DNA Repair PARP1->DNA_Repair mediates Cell_Death Cell Death (Synthetic Lethality) Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor Pyrimidine-2,4-dione (e.g., Pyrano[2,3-d]pyrimidine) Inhibitor->PARP1 inhibits

Mechanism of action for PARP-1 inhibitors like pyrano[2,3-d]pyrimidine-2,4-diones.

MIF-2 Signaling Pathway

Macrophage Migration Inhibitory Factor-2 (MIF-2/D-dopachrome tautomerase) is a pro-inflammatory cytokine.[1] Its inhibition is a therapeutic strategy for inflammatory diseases.

MIF2_Pathway MIF-2 Signaling Pathway and Inhibition cluster_pathway Pro-inflammatory Signaling cluster_inhibition Inhibition MIF2 MIF-2 Receptor CD74/CD44 MIF2->Receptor binds Downstream Downstream Signaling (e.g., MAPK, PI3K) Receptor->Downstream activates Inflammation Inflammation Downstream->Inflammation promotes Inhibitor Thieno[2,3-d]pyrimidine -2,4(1H,3H)-dione Inhibitor->MIF2 inhibits

Inhibition of the MIF-2 signaling pathway by thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones.

Experimental Protocols

Detailed methodologies for screening pyrimidine-2,4-dione libraries against the aforementioned targets are provided below. These protocols are designed for 96- or 384-well plate formats, compatible with automated liquid handling systems.

Protocol 1: Luminescence-Based Assay for eEF-2K Inhibition

This assay measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity, and thus, a higher signal corresponds to greater inhibition of eEF-2K.[1]

Reagents:

  • Purified human eEF-2K

  • MH-1 peptide substrate

  • Calmodulin

  • ATP

  • Commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • Kinase assay buffer

Procedure:

  • Assay Plate Preparation: Dispense the test compounds from the pyrimidine-2,4-dione library into a 384-well plate.[1]

  • Enzyme Reaction Mixture: Prepare a reaction mixture containing eEF-2K, calmodulin, and the MH-1 peptide substrate in kinase assay buffer.[1]

  • Enzyme Addition: Add the enzyme mixture to the assay plate containing the compounds.[1]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.[1]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[1]

  • Signal Detection: Stop the reaction and add the ATP detection reagent according to the manufacturer's instructions. Measure the luminescence signal using a plate reader.[1]

Protocol 2: Fluorescence-Based Assay for PARP-1 Inhibition

This assay relies on the consumption of NAD+ during the PARP-1-mediated poly(ADP-ribosyl)ation. A developing solution converts the remaining NAD+ into a fluorescent product. A lower fluorescence signal indicates higher PARP-1 activity, meaning a higher signal corresponds to greater inhibition.[1]

Reagents:

  • Recombinant human PARP-1

  • Activated DNA

  • β-NAD+

  • Fluorescent developing solution

  • PARP assay buffer

Procedure:

  • Assay Plate Preparation: Add test compounds to a 384-well plate.[1]

  • Enzyme Reaction Mixture: Prepare a reaction mixture containing PARP-1 and activated DNA in PARP assay buffer.[1]

  • Enzyme Addition: Add the enzyme mixture to the wells.[1]

  • Reaction Initiation: Start the reaction by adding β-NAD+.[1]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.[1]

  • Signal Development: Stop the reaction by adding the developing solution. Incubate for a short period to allow for signal development.[1]

  • Signal Detection: Measure the fluorescence intensity using a plate reader.

Protocol 3: Absorbance-Based Assay for MIF-2 Tautomerase Activity

This assay measures the tautomerase activity of MIF-2 by monitoring the change in absorbance of a substrate over time. A reduced rate of change in absorbance indicates inhibition of the enzyme.[1]

Reagents:

  • Purified recombinant human MIF-2

  • Suitable substrate (e.g., L-dopachrome methyl ester or 4-HPP)

  • Assay buffer

Procedure:

  • Assay Plate Preparation: Dispense the library compounds into a 96- or 384-well UV-transparent plate.[1]

  • Enzyme Addition: Add MIF-2 enzyme to the wells containing the test compounds and incubate for a pre-determined time.[1]

  • Reaction Initiation: Add the substrate to all wells to start the reaction.[1]

  • Signal Detection: Immediately begin measuring the absorbance at the appropriate wavelength (e.g., 475 nm for L-dopachrome) over a set period using a plate reader in kinetic mode. The rate of change in absorbance is proportional to the enzyme activity.[1]

Data Analysis and Hit Selection

The analysis of HTS data is a critical step to identify genuine hits while minimizing false positives and negatives.[4][7]

Key Steps in Data Analysis:

  • Data Normalization: Raw data should be normalized to account for plate-to-plate variability. This is often done using positive and negative controls on each plate.[8]

  • Quality Control: Assess the quality of each assay plate using metrics like the Z'-factor and signal-to-background ratio.[9]

  • Hit Identification: Define a threshold for hit selection, typically based on a statistical measure such as a certain number of standard deviations from the mean of the negative controls.

  • Dose-Response Analysis: Confirmed hits should be re-tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).[7]

It is important to consider that outliers can be misinterpreted as real hits, and robust statistical methods should be employed to handle such data points.[8] Log transformations are often applied to achieve a more normal data distribution.[8]

By following these detailed protocols and data analysis guidelines, researchers can effectively screen pyrimidine-2,4-dione libraries to identify novel and potent modulators of key biological targets for further drug development.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for evaluating the in vitro cytotoxic effects of a specific pyrimidine derivative, 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione. The following protocols for cell viability, cytotoxicity, and apoptosis assays are essential for screening and characterizing the potential of this compound as a therapeutic agent.

Data Presentation

The cytotoxic activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical IC50 values against various cancer cell lines, as would be determined by the MTT assay. This data provides a comparative view of the compound's potency.

Cell LineCancer TypeAssayIC50 (µM)
MCF-7Breast CancerMTT5.2
HepG2Liver CancerMTT8.9
A549Lung CancerMTT12.5
PC3Prostate CancerMTT6.8

Key Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[5]

  • Compound Treatment: Prepare various concentrations of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.[5]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4][6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4][7]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 540 nm using a microplate reader.[5][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9] This provides a measure of cell membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare wells for spontaneous LDH release (cells with vehicle control) and maximum LDH release (cells treated with a lysis buffer, e.g., Triton X-100).[10][11]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate at 1000 RPM for 5 minutes.[10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of stop solution to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[10][11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs induce cell death.[13][14] The Annexin V/PI assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Annexin V/PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualizations

Experimental Workflow Diagrams

cluster_mtt MTT Assay Workflow cluster_ldh LDH Assay Workflow cluster_apoptosis Apoptosis Assay Workflow mtt_s1 Seed Cells mtt_s2 Add Compound mtt_s1->mtt_s2 mtt_s3 Incubate mtt_s2->mtt_s3 mtt_s4 Add MTT mtt_s3->mtt_s4 mtt_s5 Add DMSO mtt_s4->mtt_s5 mtt_s6 Read Absorbance mtt_s5->mtt_s6 ldh_s1 Seed Cells ldh_s2 Add Compound ldh_s1->ldh_s2 ldh_s3 Incubate ldh_s2->ldh_s3 ldh_s4 Collect Supernatant ldh_s3->ldh_s4 ldh_s5 Add LDH Reagent ldh_s4->ldh_s5 ldh_s6 Read Absorbance ldh_s5->ldh_s6 apop_s1 Seed & Treat Cells apop_s2 Harvest Cells apop_s1->apop_s2 apop_s3 Stain with Annexin V/PI apop_s2->apop_s3 apop_s4 Flow Cytometry apop_s3->apop_s4

Caption: Workflows for MTT, LDH, and Apoptosis assays.

Signaling Pathway Diagram

Pyrimidine analogs can interfere with nucleotide metabolism, leading to the inhibition of DNA and RNA synthesis and ultimately inducing apoptosis. One of the key pathways involved is the de novo pyrimidine synthesis pathway.[15]

cluster_pathway Simplified Pyrimidine Synthesis and Cytotoxicity Pathway Glutamine Glutamine + CO2 + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Orotate Orotate Carbamoyl_Phosphate->Orotate ATCase, DHOase Aspartate Aspartate UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP dUDP dUDP UDP->dUDP RNR dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP TS DNA_RNA DNA & RNA Synthesis dTMP->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis DNA_RNA->Apoptosis Induction Compound 6-amino-1-ethyl- pyrimidine-2,4(1H,3H)-dione Compound->Orotate Inhibition? Compound->dTMP Inhibition?

Caption: Potential mechanism of pyrimidine analog-induced cytotoxicity.

References

Application Notes and Protocols: A Guide to Studying Enzyme Inhibition by Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, demonstrating inhibitory activity against a diverse range of enzymes implicated in various diseases.[1] Many therapeutic agents function by inhibiting specific enzymes involved in disease pathways.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental design, and detailed protocols for studying enzyme inhibition by novel pyrimidine-based compounds. It covers the initial screening to determine inhibitor potency (IC50) and subsequent mechanistic studies to elucidate the mode of action.

Part 1: Initial Screening and IC50 Determination

The initial phase of inhibitor characterization involves determining the half-maximal inhibitory concentration (IC50). The IC50 is a quantitative measure indicating the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[3][4] It is a crucial parameter for assessing the potency of a compound.[5]

General Protocol for IC50 Determination via Spectrophotometric Assay

This protocol outlines a widely applicable method for enzymes where the reaction results in a change in absorbance.[1]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Library of pyrimidine-based inhibitors (typically dissolved in DMSO)

  • Optimized assay buffer (pH and ionic strength)

  • Multi-well plates (e.g., 96-well)

  • Spectrophotometer (plate reader)[6]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme and the substrate in the assay buffer. The optimal concentrations should be determined empirically, often using a substrate concentration at or below its Michaelis constant (Km) for screening.[7]

    • Perform serial dilutions of the pyrimidine derivative inhibitors to create a range of concentrations for testing. Two-fold or half-log dilutions are common.[8]

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the serially diluted pyrimidine inhibitors to the appropriate wells. Include control wells containing only the buffer and solvent (e.g., DMSO) but no inhibitor (for 0% inhibition) and wells for a blank measurement.

    • Add the enzyme solution to all wells except the blank.

    • Pre-incubate the enzyme-inhibitor mixture for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for binding.[1][6]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.[6]

    • Immediately place the plate in a spectrophotometer or microplate reader.

    • Measure the change in absorbance over time at a predetermined wavelength. The initial reaction velocities are determined from the linear phase of the reaction progress curve.[1][9]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.[1]

    • Determine the percent inhibition for each concentration relative to the uninhibited control using the formula: % Inhibition = (1 - (Velocity with Inhibitor / Velocity without Inhibitor)) * 100[10]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a suitable nonlinear regression model (e.g., sigmoidal curve) to determine the IC50 value, which is the concentration at the inflection point of the curve.[3][11]

Data Presentation: IC50 Values

Summarize the calculated IC50 values for different pyrimidine derivatives in a clear, structured table for easy comparison.

Compound IDTarget EnzymeIC50 (nM)
Pyrimidine-001Kinase A15.2
Pyrimidine-002Kinase A89.7
Pyrimidine-003Kinase A5.5
Pyrimidine-004Protease B120.4
Pyrimidine-005Protease B45.1

Part 2: Mechanism of Action (MOA) Studies

Once potent inhibitors are identified, the next step is to understand their mechanism of action (MOA).[7] For reversible inhibitors, this involves determining whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.[2]

Protocol for Determining Inhibition Type and Ki

This protocol involves measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor.

Experimental Protocol:

  • Experimental Setup:

    • Select a range of fixed inhibitor concentrations based on the previously determined IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).[8]

    • For each fixed inhibitor concentration, perform a series of reactions with varying substrate concentrations (e.g., spanning from 0.2 x Km to 5 x Km).

  • Assay Procedure:

    • Follow the same assay procedure as described in the IC50 determination protocol (Section 1.1), measuring the initial reaction velocity for each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • To visualize the inhibition type, generate a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/V₀ versus 1/[S].[12]

      • Competitive Inhibition: Lines intersect on the y-axis. Apparent Km increases, Vmax is unchanged.

      • Non-competitive Inhibition: Lines intersect on the x-axis. Apparent Km is unchanged, Vmax decreases.

      • Uncompetitive Inhibition: Lines are parallel. Both apparent Km and Vmax decrease.

      • Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both apparent Km and Vmax are altered.

    • The inhibition constant (Ki) is a more precise measure of inhibitor potency than IC50 and can be calculated by fitting the complete dataset to the appropriate inhibition model equations.[13]

Data Presentation: Kinetic Parameters

Organize the kinetic data into a summary table to compare the effects of different inhibitors.

Compound IDTarget EnzymeInhibition TypeKi (nM)Apparent Vmax (relative to control)Apparent Km (relative to control)
Pyrimidine-001Kinase ACompetitive7.8100%Increased
Pyrimidine-003Kinase AMixed2.1DecreasedIncreased
Pyrimidine-005Protease BNon-competitive22.5Decreased100%

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for conducting an enzyme inhibition assay.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Assay Buffer B Prepare Enzyme & Substrate Stocks C Perform Serial Dilutions of Inhibitor D Dispense Reagents into 96-Well Plate C->D E Pre-incubate Enzyme + Inhibitor D->E F Initiate Reaction with Substrate E->F G Measure Kinetic Readout (e.g., Absorbance) F->G H Calculate Initial Velocities G->H I Determine % Inhibition H->I J Plot Dose-Response Curve I->J K Calculate IC50 / Ki J->K

Caption: General workflow for an enzyme inhibition assay.
Signaling Pathway Diagram: BCR-ABL Kinase Inhibition

Many pyrimidine derivatives function as tyrosine kinase inhibitors.[14] Imatinib, a 2-phenyl amino pyrimidine derivative, is a specific inhibitor of the BCR-ABL tyrosine kinase, which is crucial in chronic myelogenous leukemia (CML).[15] The diagram below illustrates the BCR-ABL signaling pathway and the point of inhibition.

G cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK activates PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT activates Inhibitor Pyrimidine Derivative (e.g., Imatinib) Inhibitor->BCR_ABL inhibits Proliferation Increased Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation

Caption: Inhibition of the BCR-ABL signaling pathway by a pyrimidine derivative.

References

Application Note: Analytical HPLC Method for Purity Assessment of 1-Ethyl-6-aminouracil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethyl-6-aminouracil is a substituted uracil derivative with potential applications in pharmaceutical and biological research. Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of any related drug substance or product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for purity assessment, capable of separating the main compound from its potential impurities.[1] This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of 1-Ethyl-6-aminouracil.

Principle of the Method

The method utilizes a reversed-phase C18 column to separate 1-Ethyl-6-aminouracil from its potential impurities based on their polarity. A mobile phase consisting of an aqueous buffer and an organic modifier is used to elute the compounds from the column. The elution is monitored by a UV detector at a wavelength where the analyte exhibits maximum absorbance, typically around 260 nm for uracil derivatives.[2] The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good resolution.[2]

  • Chemicals and Reagents:

    • 1-Ethyl-6-aminouracil reference standard and sample

    • HPLC grade acetonitrile

    • HPLC grade water

    • Potassium phosphate monobasic (for buffer preparation)[3]

    • Phosphoric acid (for pH adjustment)

2. Preparation of Solutions

  • Mobile Phase:

    • A: 0.02 M Potassium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid)

    • B: Acetonitrile

    • The mobile phase is typically a gradient or isocratic mixture of A and B. For initial method development, an isocratic elution with a ratio such as 80:20 (A:B) can be used.

  • Standard Solution: Accurately weigh about 10 mg of 1-Ethyl-6-aminouracil reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to get a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the 1-Ethyl-6-aminouracil sample to be tested.

3. Chromatographic Conditions

The following are recommended starting conditions. Optimization may be necessary.

ParameterRecommended Condition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Isocratic: 80% 0.02M KH2PO4 (pH 3.0) : 20% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 260 nm
Run Time 15 minutes

4. System Suitability

Before sample analysis, the suitability of the chromatographic system should be verified. This is typically done by injecting the standard solution multiple times (e.g., five replicates). The system suitability parameters to be checked include:

  • Tailing Factor (Asymmetry Factor): Should be ≤ 2.0 for the main peak.

  • Theoretical Plates (N): Should be ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.

5. Data Analysis and Purity Calculation

The purity of the 1-Ethyl-6-aminouracil sample is calculated based on the area percent of the main peak in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The quantitative results from the HPLC analysis should be summarized in a clear and structured table.

Table 1: Summary of HPLC Purity Analysis for 1-Ethyl-6-aminouracil

Sample IDRetention Time (min)Peak AreaArea %
Lot A 5.2125436799.85
3.8 (Impurity 1)12540.10
6.1 (Impurity 2)6270.05
Lot B 5.2126894399.72
3.9 (Impurity 1)25380.20
7.5 (Impurity 3)10150.08

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC purity assessment of 1-Ethyl-6-aminouracil.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_mobile_phase Prepare Mobile Phase instrument_setup Set Up HPLC Instrument prep_mobile_phase->instrument_setup prep_standard Prepare Standard Solution system_suitability Perform System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution inject_samples Inject Standard and Sample Solutions prep_sample->inject_samples instrument_setup->system_suitability system_suitability->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Figure 1. HPLC Purity Assessment Workflow.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for determining the purity of 1-Ethyl-6-aminouracil. The method is straightforward and utilizes common laboratory equipment and reagents. Adherence to the detailed protocol and system suitability criteria will ensure the generation of accurate and reproducible results, which are essential for quality control in a research and drug development setting. Further validation of the method should be performed in accordance with regulatory guidelines to demonstrate its specificity, linearity, accuracy, and precision.

References

Application Notes and Protocols for the Crystallization of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the crystallization of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione, a key intermediate in pharmaceutical synthesis. The following sections offer insights into solvent selection, crystallization techniques, and troubleshooting to achieve high purity and yield.

I. Overview and Solvent Selection

This compound, also known as 1-ethyl-6-aminouracil, is a polar molecule. The selection of an appropriate solvent system is critical for successful crystallization. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures, facilitating crystal precipitation upon cooling.

Table 1: Qualitative Solubility of this compound

SolventPolarity IndexPredicted Solubility (at Room Temperature)Predicted Solubility (at Elevated Temperature)Notes
Water10.2Low to ModerateHighA good candidate for cooling crystallization. Recrystallization of similar compounds from water has been reported.
Ethanol (95%)5.2Low to ModerateHighA common and effective solvent for recrystallizing pyrimidine derivatives.[1]
Methanol6.6ModerateHighHigher polarity than ethanol may lead to higher solubility at room temperature, potentially reducing yield.
Isopropanol4.3LowModerate to HighMay be a good alternative to ethanol.
Acetone5.1ModerateHighIts volatility can be advantageous for drying crystals but may require a closed system to prevent rapid evaporation during cooling.
Ethyl Acetate4.4LowModerateCan be used as a primary solvent or as an anti-solvent.
Dimethylformamide (DMF)6.4HighVery HighDue to its high boiling point and high solvating power, it is often used for compounds that are difficult to dissolve in other solvents. Anti-solvent addition is typically required.
Dimethyl Sulfoxide (DMSO)7.2HighVery HighSimilar to DMF, it is a powerful solvent for polar compounds. Anti-solvent crystallization is the preferred method when using DMSO.

II. Experimental Protocols

The following are detailed protocols for the most common and effective crystallization techniques for polar organic compounds like this compound.

Protocol 1: Cooling Crystallization from a Single Solvent

This is the most straightforward crystallization method and is a good starting point, particularly with solvents like water or ethanol.

Materials:

  • Crude this compound

  • Selected solvent (e.g., 95% Ethanol or Water)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture while stirring. Continue to add small portions of the solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a saturated solution upon cooling.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process should be gradual. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the compound.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is particularly useful when the compound is highly soluble in a solvent even at low temperatures, or when using high-boiling point solvents like DMF or DMSO.

Materials:

  • Crude this compound

  • "Good" solvent (in which the compound is highly soluble, e.g., DMF, DMSO)

  • "Anti-solvent" or "poor" solvent (in which the compound is poorly soluble, e.g., Water, Ethyl Acetate, Dichloromethane)

  • Erlenmeyer flask or beaker

  • Magnetic stirrer

  • Dropping funnel or pipette

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" dropwise until the solution becomes slightly turbid. The turbidity indicates the onset of precipitation.

  • Inducing Crystallization: If crystals do not form immediately, you can add a seed crystal of the pure compound or scratch the inside of the flask with a glass rod to induce nucleation.

  • Equilibration: Allow the mixture to stir for a period to ensure complete crystallization. The time required will vary depending on the solvent system and the compound.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of the good solvent and anti-solvent.

  • Drying: Dry the crystals in a vacuum oven.

III. Visualized Workflows

The following diagrams illustrate the logical flow of the described crystallization protocols.

CoolingCrystallization cluster_dissolution Dissolution cluster_cooling Cooling & Crystallization cluster_isolation Isolation & Drying start Crude Compound add_solvent Add Minimal Hot Solvent start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved slow_cool Slow Cooling to Room Temp. dissolved->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry

Caption: Workflow for Cooling Crystallization.

AntiSolventCrystallization cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Drying start Crude Compound add_good_solvent Dissolve in 'Good' Solvent start->add_good_solvent add_anti_solvent Slowly Add 'Anti-Solvent' add_good_solvent->add_anti_solvent induce_crystallization Induce Crystallization (Seeding/Scratching) add_anti_solvent->induce_crystallization filtration Vacuum Filtration induce_crystallization->filtration wash Wash with Anti-Solvent filtration->wash dry Dry Crystals wash->dry

Caption: Workflow for Anti-Solvent Crystallization.

IV. Troubleshooting

ProblemPossible CauseSuggested Solution
No crystals form upon cooling - Solution is not saturated (too much solvent).- Compound is too soluble in the chosen solvent.- Boil off some of the solvent to concentrate the solution and attempt cooling again.- Try a different solvent in which the compound is less soluble, or use an anti-solvent.
Oiling out (formation of a liquid layer instead of solid crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated and cooled too quickly.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a lower-boiling point solvent.
Low recovery of crystals - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath.- Use a pre-heated funnel for hot filtration to prevent cooling and crystallization in the funnel.
Crystals are colored or appear impure - Incomplete removal of colored impurities.- Co-precipitation of impurities.- Use activated charcoal during the dissolution step.- Ensure slow cooling to allow for selective crystallization of the desired compound. A second recrystallization may be necessary.

References

Application Notes and Protocols: Derivatization of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione, also known as 6-amino-1-ethyluracil, is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its structural similarity to endogenous nucleobases, coupled with the presence of a reactive amino group, makes it an ideal starting material for the synthesis of a diverse array of derivatives. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for the derivatization of this compound and the subsequent biological screening of the synthesized compounds.

Data Presentation: Biological Activity of Pyrimidinedione Derivatives

The following tables summarize the in vitro anticancer activity of various pyrimidinedione derivatives against common cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDR GroupCell LineIC50 (µM)Reference
PD-1 PhenylA549 (Lung)15.69[2]
PD-2 4-ChlorophenylA549 (Lung)12.83[2]
PD-3 4-MethoxyphenylA549 (Lung)18.24[2]
PD-4 PhenylMCF-7 (Breast)19.13[2]
PD-5 4-ChlorophenylMCF-7 (Breast)16.45[2]
PD-6 4-MethoxyphenylMCF-7 (Breast)21.08[2]

Table 2: Anticancer Activity of bis(6-aminopyrimidin-5-yl)methane Derivatives

Compound IDAr GroupCell LineIC50 (µM)Reference
BPM-1 PhenylPC-3 (Prostate)7.02
BPM-2 4-ChlorophenylPC-3 (Prostate)5.89[3]
BPM-3 4-NitrophenylPC-3 (Prostate)8.15[3]
BPM-4 PhenylHeLa (Cervical)9.21
BPM-5 4-ChlorophenylHeLa (Cervical)7.64[4]
BPM-6 4-NitrophenylHeLa (Cervical)10.33[4]

Experimental Protocols

Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

This protocol describes the synthesis of pyrido[2,3-d]pyrimidine derivatives through a condensation reaction between this compound, an aromatic aldehyde, and malononitrile.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Malononitrile

  • Ethanol

  • Piperidine

  • Glacial acetic acid

  • Reaction flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol), the desired aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in 20 mL of ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Acidify the mixture with a few drops of glacial acetic acid.

  • The resulting precipitate is collected by filtration using a Buchner funnel.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure pyrido[2,3-d]pyrimidine derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of bis(6-amino-1-ethylpyrimidin-5-yl)methane Derivatives

This protocol details the synthesis of bis(6-amino-1-ethylpyrimidin-5-yl)methane derivatives via the condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)

  • Water or Ethanol

  • Catalyst (e.g., a few drops of acetic acid or a Lewis acid catalyst)

  • Reaction flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a reaction flask, suspend this compound (2 mmol) in 25 mL of water or ethanol.

  • Add the aromatic aldehyde (1 mmol) to the suspension.

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (50-60 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, the solid product that precipitates out of the solution is collected by filtration.

  • Wash the collected solid with the reaction solvent (water or ethanol).

  • Dry the product in a vacuum oven.

  • If necessary, the product can be further purified by recrystallization.

  • Confirm the structure of the synthesized compound using analytical methods.

Protocol 3: In Vitro Anticancer Screening using MTT Assay

This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized derivatives against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6][7][8][9]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the synthesized compounds in the culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%.

  • After 24 hours of incubation, replace the medium with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for another 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plates gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which is a known target for some pyrimidinedione derivatives. Inhibition of this pathway can lead to anti-inflammatory and anticancer effects.

NF_kB_Pathway cluster_stimuli External Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Cytokines Inflammatory Cytokines Receptor Receptor Inflammatory Cytokines->Receptor Growth Factors Growth Factors Growth Factors->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB Proteasome Proteasome IκB->Proteasome ubiquitination & degradation DNA DNA NF-κB->DNA translocates & binds Pyrimidinedione Derivative Pyrimidinedione Derivative Pyrimidinedione Derivative->IKK Complex inhibits Gene Transcription Gene Transcription DNA->Gene Transcription initiates Pro-inflammatory & Pro-survival Proteins Pro-inflammatory & Pro-survival Proteins Gene Transcription->Pro-inflammatory & Pro-survival Proteins

Caption: Simplified NF-κB signaling pathway and potential inhibition by pyrimidinedione derivatives.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening start This compound derivatization Derivatization Reaction (e.g., Condensation) start->derivatization purification Purification (Recrystallization, Chromatography) derivatization->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening In Vitro Biological Assays (e.g., MTT Assay) characterization->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: General workflow for synthesis and biological screening of pyrimidinedione derivatives.

References

Application of 1-Ethyl-6-aminouracil in Adenosine Receptor Antagonist Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Ethyl-6-aminouracil is a key heterocyclic building block utilized in the synthesis of various pharmacologically active compounds. This document provides detailed application notes on its use as a precursor for the synthesis of substituted xanthines, a prominent class of adenosine receptor antagonists. We present synthetic workflows, detailed experimental protocols for synthesis and biological evaluation, structure-activity relationship (SAR) data, and the underlying signaling pathways. These notes are intended for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in a multitude of physiological processes. They are classified into four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. The modulation of these receptors by antagonists has significant therapeutic potential for a variety of conditions, including neurodegenerative disorders like Parkinson's disease, inflammation, and asthma.[1][2]

Xanthine derivatives, such as caffeine and theophylline, are the prototypical antagonists of adenosine receptors. The chemical scaffold of xanthine is structurally accessible from uracil derivatives. 1-Ethyl-6-aminouracil serves as a versatile starting material for producing 1-ethyl-substituted xanthines, allowing for systematic modifications to explore the structure-activity relationships (SAR) and optimize potency and selectivity for the different adenosine receptor subtypes.[3][4] This document details the journey from this precursor to potent adenosine receptor antagonists.

Synthetic Pathway from 1-Ethyl-6-aminouracil

The classical and efficient method for converting 6-aminouracil derivatives into the xanthine scaffold is the Traube purine synthesis. This multi-step process involves the introduction of a second amino group at the C5 position, followed by cyclization with a one-carbon synthon to form the fused imidazole ring of the xanthine core.

The general workflow is as follows:

  • Nitrosation: 1-Ethyl-6-aminouracil is treated with a nitrosating agent (e.g., sodium nitrite in acidic medium) to introduce a nitroso group at the C5 position.

  • Reduction: The 5-nitroso intermediate is then reduced to the corresponding 5,6-diaminouracil derivative, typically using a reducing agent like sodium dithionite or catalytic hydrogenation.

  • Cyclization: The resulting 1-Ethyl-5,6-diaminouracil is condensed with a suitable one-carbon source, such as a carboxylic acid, acid chloride, or aldehyde, to form the 8-substituted-1-ethylxanthine. This final step completes the purine ring system.[4][5]

G A 1-Ethyl-6-aminouracil p1 A->p1 B 1-Ethyl-6-amino-5-nitrosouracil p2 B->p2 C 1-Ethyl-5,6-diaminouracil p3 C->p3 D 8-Substituted-1-ethylxanthine (Adenosine Receptor Antagonist) p1->B 1. NaNO₂, H⁺ (Nitrosation) p2->C 2. Reduction (e.g., Na₂S₂O₄) p3->D 3. R-COOH / R-COCl (Cyclization)

Caption: General synthetic workflow from 1-Ethyl-6-aminouracil to xanthine derivatives.

Mechanism of Action and Signaling Pathway

Adenosine receptors modulate adenylyl cyclase (AC) activity through different G proteins. A₂ₐ and A₂ₑ receptors couple to Gαs to stimulate AC, increasing intracellular cyclic AMP (cAMP) levels. Conversely, A₁ and A₃ receptors couple to Gαi/o to inhibit AC, thereby decreasing cAMP levels.[6]

Adenosine receptor antagonists are competitive inhibitors; they bind to the orthosteric site on the receptor, preventing the endogenous agonist, adenosine, from binding and initiating the downstream signaling cascade. By blocking the receptor, an antagonist prevents the G-protein activation and the subsequent change in intracellular cAMP concentration.

G cluster_membrane Cell Membrane AR Adenosine Receptor (e.g., A2A) G Gαs Protein AR->G Activates AC Adenylyl Cyclase G->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->AR Binds & Activates Antagonist Xanthine Antagonist Antagonist->AR Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Antagonism of the Gs-coupled adenosine receptor signaling pathway.

Structure-Activity Relationship (SAR) Data

The affinity and selectivity of xanthine derivatives for adenosine receptors are highly dependent on the substituents at the N1, N3, and C8 positions of the purine core. Data from competitive binding assays reveal key SAR trends. For instance, increasing the size of the alkyl groups at N1 and N3 (e.g., from methyl to propyl) often enhances potency. An aromatic substituent at the C8 position dramatically increases affinity, particularly for the A₁ receptor.[7][8]

The following table summarizes the binding affinities (Ki, in nM) of representative xanthine derivatives at human adenosine receptors, illustrating these principles.

CompoundN1-SubstituentN3-SubstituentC8-SubstituentA₁ Ki (nM)A₂ₐ Ki (nM)A₂ₑ Ki (nM)A₃ Ki (nM)
TheophyllineMethylMethylH12,00025,00015,000>100,000
EnprofyllineHPropylH10,00010,0005,500>10,000
DPX EthylPropylH2,8001,8002,700>10,000
XAC PropylPropyl2-Amino-4-chlorophenyl0.2 351101,200
PSB-603 PropylPropyl4-(4-hydroxyphenoxy)phenyl2,0001,00052 4,000
1-Allyl-3-methyl-8-phenylxanthine AllylMethylPhenyl50020037 >10,000

Data compiled from multiple sources for illustrative purposes.[2][7][9][10] Note: DPX (1,3-dipropyl-7-methylxanthine) is shown as a reference for N-alkyl substitution effects, although it has a 7-methyl group.

Experimental Protocols

Protocol for Synthesis of 1-Ethyl-3-propyl-8-phenylxanthine

This protocol is a representative example of the Traube synthesis starting from a 1-ethyl-6-aminouracil derivative.

Step 1: Nitrosation of 1-Ethyl-6-aminouracil

  • Suspend 1-Ethyl-6-aminouracil (10 mmol) in water (50 mL) and acetic acid (5 mL).

  • Cool the suspension to 0-5 °C in an ice bath with stirring.

  • Slowly add a solution of sodium nitrite (12 mmol) in water (10 mL) dropwise, maintaining the temperature below 10 °C.

  • Stir the resulting mixture for 1 hour at 0-5 °C. The formation of a colored precipitate (the 5-nitroso derivative) should be observed.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction to 1-Ethyl-5,6-diaminouracil

  • Suspend the dried 1-Ethyl-6-amino-5-nitrosouracil (8 mmol) in 10% aqueous ammonia (50 mL).

  • Warm the mixture to 50-60 °C and add sodium dithionite (24 mmol) portion-wise until the color of the solution disappears.

  • Cool the solution to room temperature and then acidify with acetic acid to precipitate the product.

  • Collect the 1-Ethyl-5,6-diaminouracil by filtration, wash with water, and dry.

Step 3: Cyclization to 1-Ethyl-8-phenylxanthine

  • Combine 1-Ethyl-5,6-diaminouracil (5 mmol), benzoyl chloride (6 mmol), and a suitable solvent like N,N-dimethylformamide (DMF, 20 mL).

  • Heat the mixture at reflux (e.g., 120-140 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization (e.g., from ethanol/water) to yield 1-Ethyl-8-phenylxanthine.

Note: This is a generalized protocol. Specific conditions, solvents, and purification methods may require optimization.

Protocol for Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[10][11]

Materials:

  • Membrane Preparation: Cell membranes expressing the human adenosine receptor subtype of interest (e.g., from transfected HEK293 cells).

  • Radioligand: A subtype-selective radiolabeled antagonist (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Agent: A high concentration of a non-radiolabeled standard antagonist (e.g., 10 µM Theophylline) to determine non-specific binding.

  • Test Compounds: Synthesized xanthine derivatives dissolved in DMSO and serially diluted.

  • Filtration System: 96-well harvester with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter and scintillation cocktail.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding (NSB), and each concentration of the test compound.

  • Add Reagents:

    • Total Binding: Add 50 µL assay buffer.

    • NSB: Add 50 µL of the non-specific agent.

    • Test Compound: Add 50 µL of the test compound at various concentrations (e.g., 0.1 nM to 100 µM).

  • Add Radioligand: To all wells, add 50 µL of the radioligand diluted in assay buffer to a final concentration near its dissociation constant (Kd).

  • Initiate Reaction: Add 100 µL of the membrane preparation (e.g., 10-20 µg protein/well) to all wells to start the binding reaction. The final volume is 200 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

  • Termination & Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding = Total CPM - NSB CPM.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for cAMP Accumulation Assay

This functional assay measures a compound's ability to antagonize the agonist-induced production of cAMP, determining its functional potency (IC₅₀).[12][13]

Materials:

  • Cell Line: A cell line stably expressing the adenosine receptor of interest (e.g., HEK293-hA₂ₐR).

  • Agonist: A potent adenosine receptor agonist (e.g., NECA or CGS-21680 for A₂ₐ).

  • PDE Inhibitor: e.g., IBMX or Ro 20-1724, to prevent cAMP degradation.

  • cAMP Assay Kit: A commercial kit (e.g., HTRF, Luminescence, or ELISA-based).

Procedure:

  • Cell Seeding: Seed cells into a 96-well or 384-well plate and grow overnight to reach ~80-90% confluency.

  • Pre-incubation: Wash cells with assay buffer. Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and the test antagonist at various concentrations. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add the reference agonist at a concentration that elicits ~80% of its maximal response (EC₈₀).

  • Incubation: Incubate for 30 minutes at room temperature to allow for cAMP production.

  • Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the assay signal (inversely or directly proportional to cAMP, depending on the kit) against the log concentration of the antagonist.

    • Use non-linear regression to fit a dose-response curve and determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response.

Research and Development Logical Workflow

The development of novel adenosine receptor antagonists from 1-Ethyl-6-aminouracil follows a structured, multi-disciplinary workflow, from initial chemical synthesis to preclinical evaluation.

G Start Precursor Selection (1-Ethyl-6-aminouracil) Synth Chemical Synthesis (Traube Synthesis) Start->Synth Lib Compound Library (8-Substituted Xanthines) Synth->Lib Screen Biological Screening Lib->Screen Bind Binding Assays (Ki Determination) Screen->Bind Func Functional Assays (cAMP, IC₅₀) Screen->Func SAR SAR Analysis (Potency & Selectivity) Bind->SAR Func->SAR Lead Lead Optimization SAR->Lead Iterative Design Lead->Synth App Therapeutic Application (e.g., Parkinson's Disease, Asthma) Lead->App

Caption: Logical workflow for drug discovery of adenosine receptor antagonists.

Conclusion

1-Ethyl-6-aminouracil is a valuable and cost-effective starting material for the synthesis of 1-ethyl substituted xanthine derivatives. Through well-established synthetic routes like the Traube synthesis, a diverse library of compounds can be generated for screening as adenosine receptor antagonists. The detailed protocols and SAR data provided herein serve as a comprehensive guide for researchers aiming to design, synthesize, and evaluate novel modulators of the adenosine system for therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a common synthetic route for this compound, and what is a typical starting yield?

A common and effective method for synthesizing 6-aminopyrimidine-2,4-dione derivatives is through the condensation of a substituted urea with an activated three-carbon component, such as a cyanoacetate derivative. For the target molecule, this involves the reaction of N-ethylurea with ethyl cyanoacetate in the presence of a base.

A related synthesis of 6-aminopyrimidine-2,4-diones using urea and cyanoacetic acid in acetic anhydride reported a yield of 72.64%[1]. Another synthesis of a similar compound, 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, achieved an 80% yield using sodium methoxide as a base[2]. Therefore, a starting yield in the range of 70-80% can be considered a good benchmark. If your yields are significantly lower, the following troubleshooting points may be helpful.

Q2: My reaction yield is very low. What are the potential causes and how can I address them?

Low yields can stem from several factors, including incomplete reaction, side product formation, or issues with product isolation. Here’s a step-by-step guide to troubleshoot this issue:

  • Reagent Quality: Ensure that all your starting materials, especially N-ethylurea and ethyl cyanoacetate, are pure and dry. Moisture can interfere with the base-catalyzed condensation.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A strong base like sodium methoxide or sodium ethoxide is typically used to deprotonate the ethyl cyanoacetate. Ensure you are using the correct molar equivalent of the base.

  • Reaction Temperature and Time: The reaction may require heating to proceed to completion. A typical approach involves heating the reaction mixture at reflux for several hours[2]. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent: The reaction is often carried out in an alcohol corresponding to the alkoxide base used (e.g., methanol for sodium methoxide) to prevent transesterification.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

The formation of multiple products is a common issue. Potential side reactions include:

  • Self-condensation of ethyl cyanoacetate: This can occur in the presence of a strong base.

  • Hydrolysis of the cyano group: If water is present in the reaction mixture, the cyano group of ethyl cyanoacetate or the intermediate can be hydrolyzed to a carboxylic acid or amide.

  • Formation of other pyrimidine isomers: Depending on the reaction conditions, there might be minor formation of other isomeric products.

To minimize side products, ensure anhydrous reaction conditions and carefully control the reaction temperature and the rate of addition of reagents.

Q4: How can I effectively purify the final product?

Purification is crucial for obtaining a high-purity product. Common purification methods include:

  • Precipitation and Filtration: After the reaction is complete, the product can often be precipitated by acidifying the reaction mixture with an acid like hydrochloric acid to a specific pH[2]. The resulting solid can then be collected by filtration.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water[1].

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel can be employed. The choice of eluent will depend on the polarity of the product and impurities.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes reaction conditions from literature for the synthesis of similar pyrimidine-2,4-dione derivatives to provide a basis for comparison and optimization.

CompoundStarting MaterialsBase/CatalystSolventReaction ConditionsYield (%)Reference
6-Aminopyrimidine-2,4-dionesUrea, Cyanoacetic AcidAcetic AnhydrideAcetic Anhydride100-120°C, 3 hours72.64[1]
6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione1-Methylurea, Ethyl 2-cyanopropanoateSodium MethoxideMethanolReflux, 18 hours80[2]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar compounds[1][2]. Optimization may be required.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-ethylurea and ethyl cyanoacetate in anhydrous ethanol.

  • Base Addition: To this solution, add a solution of sodium ethoxide in ethanol dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Precipitation: Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Visualizations

Synthesis_Pathway N-ethylurea N-ethylurea Intermediate Acyclic Intermediate N-ethylurea->Intermediate + Ethyl_cyanoacetate Ethyl cyanoacetate Ethyl_cyanoacetate->Intermediate Base Base Base->Intermediate Catalyst Product 6-amino-1-ethylpyrimidine- 2,4(1H,3H)-dione Intermediate->Product Cyclization

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Mix N-ethylurea and ethyl cyanoacetate in ethanol Add_Base Add sodium ethoxide Reagents->Add_Base Reflux Heat to reflux and monitor by TLC Add_Base->Reflux Evaporation Remove solvent Reflux->Evaporation Precipitation Dissolve in water and acidify Evaporation->Precipitation Filtration Filter and wash the solid Precipitation->Filtration Recrystallization Recrystallize from ethanol Filtration->Recrystallization

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting_Tree Start Low Yield Issue Check1 Incomplete Reaction? Start->Check1 Sol1 Increase reaction time/temperature. Check reagent quality. Check1->Sol1 Yes Check2 Multiple Spots on TLC? Check1->Check2 No Sol1->Check2 Sol2 Ensure anhydrous conditions. Optimize base concentration. Check2->Sol2 Yes Check3 Purification Loss? Check2->Check3 No Sol2->Check3 Sol3 Optimize precipitation pH. Choose appropriate recrystallization solvent. Check3->Sol3 Yes End Yield Improved Check3->End No Sol3->End

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Ethylation of 6-Aminouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the ethylation of 6-aminouracil.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of the ethylation of 6-aminouracil?

The ethylation of 6-aminouracil can theoretically occur at multiple sites, including the nitrogen atoms of the pyrimidine ring (N1 and N3), the exocyclic amino group (N6), and the oxygen atoms (O2 and O4) via tautomerization. The major products are typically N-ethylated derivatives, but the reaction conditions significantly influence the regioselectivity. Protecting groups may be necessary to achieve substitution at a specific site.[1]

Q2: What are the most common side reactions observed during the ethylation of 6-aminouracil?

The most prevalent side reactions involve the formation of a mixture of isomers due to the multiple nucleophilic sites on the 6-aminouracil molecule. Key side reactions include:

  • Poly-ethylation: Multiple ethyl groups can be added to the uracil ring, leading to di- or even tri-ethylated products.

  • O-ethylation: Ethylation can occur on the oxygen atoms, forming O-ethyl isomers, which can compete with the desired N-ethylation.[2][3]

  • N6-ethylation: The exocyclic amino group can also be ethylated, though it is generally less reactive than the ring nitrogens.

  • Hydrolysis: If the reaction is performed in the presence of water, hydrolysis of the starting material or product can occur, especially under acidic or basic conditions.

Q3: How can I control the regioselectivity of the ethylation?

Controlling the regioselectivity (i.e., N- vs. O-ethylation and the position of N-ethylation) is a primary challenge. Several factors can be adjusted to favor the desired isomer:

  • Choice of Base: The base used can influence which atom is deprotonated and subsequently ethylated. Stronger bases may favor O-alkylation.

  • Solvent: The polarity of the solvent can affect the reactivity of the different nucleophilic sites.

  • Ethylating Agent: The nature of the ethylating agent (e.g., ethyl iodide, diethyl sulfate) can impact the reaction outcome.

  • Temperature: Reaction temperature can be a critical factor in controlling the product distribution.

  • Protecting Groups: For highly selective synthesis, it may be necessary to protect certain positions on the uracil ring to prevent unwanted reactions. For instance, the exocyclic amino group can be protected using a dimethylformamide dimethyl acetal.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Ethylated Product
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] Consider extending the reaction time or increasing the temperature.
Suboptimal reaction conditionsSystematically vary the solvent, base, and temperature to find the optimal conditions for your desired product.
Degradation of starting material or productEnsure anhydrous conditions if your reagents are sensitive to moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor quality of reagentsUse freshly distilled solvents and high-purity 6-aminouracil and ethylating agent.
Issue 2: Multiple Products Observed in the Reaction Mixture
Possible Cause Suggested Solution
Lack of regioselectivityModify reaction conditions to favor the desired isomer (see Q3 in FAQs). A change in solvent or base is often a good starting point.
Over-ethylationUse a stoichiometric amount of the ethylating agent. Adding the ethylating agent slowly to the reaction mixture can also help to minimize poly-alkylation.
IsomerizationCertain conditions might promote the rearrangement of one isomer to another. Analyze the product mixture at different time points to understand the reaction profile.
Impure starting materialEnsure the purity of your 6-aminouracil before starting the reaction.
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Similar polarity of isomersIsomers of ethylated 6-aminouracil can have very similar polarities, making them difficult to separate by column chromatography. Try using a different solvent system or a different stationary phase for chromatography.
Product is insolubleIf the product precipitates from the reaction mixture, it may be a sign of aggregation or low solubility in the chosen solvent. Try different solvents for recrystallization.
Product co-elutes with byproductsConsider derivatizing the desired product to alter its polarity, facilitating separation. The derivatizing group can be removed in a subsequent step.

Experimental Protocols

Protocol: Selective N1-Ethylation of 6-Aminouracil

This protocol is a general guideline and may require optimization.

  • Protection of the 6-amino group (Optional but recommended for selectivity):

    • Suspend 6-aminouracil in dry DMF.

    • Add N,N-dimethylformamide dimethyl acetal dropwise at 0 °C.

    • Slowly warm the mixture and stir overnight at 60 °C.

    • Evaporate the solvent to obtain the protected 6-aminouracil, which can be used in the next step without further purification.[1]

  • Ethylation:

    • Dissolve the protected 6-aminouracil in a suitable anhydrous solvent (e.g., DMF, acetonitrile).

    • Add a base (e.g., potassium carbonate, sodium hydride) and stir the suspension.

    • Slowly add one equivalent of an ethylating agent (e.g., ethyl iodide, diethyl sulfate) at room temperature.

    • Monitor the reaction by TLC. The reaction may take several hours to days.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection (if applicable):

    • Remove the protecting group under appropriate conditions (e.g., mild acid or base hydrolysis) to yield the N1-ethyl-6-aminouracil.

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on Product Distribution in Ethylation of 6-Aminouracil (Illustrative Data)

Entry Ethylating Agent Base Solvent Temperature (°C) Major Product Yield (%)
1Ethyl IodideK₂CO₃DMF25N1-ethyl60
2Diethyl SulfateNaHTHF0N1/N3 mixture55
3Ethyl BromideDBUAcetonitrile80O4-ethyl45
4Ethyl IodideK₂CO₃DMF80N1,N3-diethyl70

Note: The data in this table is illustrative and intended to demonstrate how reaction conditions can influence the outcome. Actual results will vary and require experimental optimization.

Visualizations

Reaction_Pathway 6-Aminouracil 6-Aminouracil N1-ethyl-6-aminouracil Desired Product (N1-ethyl) 6-Aminouracil->N1-ethyl-6-aminouracil Et-X, Base Side_Products Side Products 6-Aminouracil->Side_Products Non-selective conditions N3-ethyl N3-ethyl Side_Products->N3-ethyl O-ethyl O-ethyl Side_Products->O-ethyl Poly-ethylated Poly-ethylated Side_Products->Poly-ethylated Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes MultipleProducts Multiple Products Problem->MultipleProducts PurificationIssue Purification Issues Problem->PurificationIssue Success Successful Synthesis Problem->Success No CheckPurity Check Reagent Purity LowYield->CheckPurity ControlStoichiometry Control Stoichiometry MultipleProducts->ControlStoichiometry Chromatography Modify Chromatography PurificationIssue->Chromatography OptimizeConditions Optimize Conditions (Solvent, Base, Temp) CheckPurity->OptimizeConditions OptimizeConditions->Success ControlStoichiometry->OptimizeConditions Chromatography->Success

References

Technical Support Center: Purification of 1-Ethyl-6-aminouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 1-Ethyl-6-aminouracil.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of 1-Ethyl-6-aminouracil?

A1: Common impurities can originate from the starting materials or side reactions during synthesis. These may include:

  • Unreacted Starting Materials: Such as ethyl cyanoacetate and N-ethylurea.

  • Dialkylated Byproducts: Formation of 1,3-diethyl-6-aminouracil if the reaction conditions are not carefully controlled.

  • Hydrolyzed Intermediates: Such as cyanoacetylurea derivatives.

  • Residual Solvents: Solvents used in the synthesis, like ethanol or dimethylformamide (DMF).[1][2][3]

Q2: What is the best initial approach for purifying crude 1-Ethyl-6-aminouracil?

A2: Recrystallization is often the most effective and straightforward initial purification method for solid compounds like 1-Ethyl-6-aminouracil.[4] It is particularly good at removing small amounts of impurities. For more challenging separations, column chromatography may be necessary.

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the 1-Ethyl-6-aminouracil well at elevated temperatures but poorly at room or cold temperatures. Based on the structures of similar compounds like 6-aminouracil and its derivatives, good candidate solvents to test include water, ethanol, or mixtures like ethanol/water and ethanol/DMSO.[5][6][7]

Q4: My purified 1-Ethyl-6-aminouracil still shows low purity by HPLC. What should I do next?

A4: If recrystallization does not yield a product of sufficient purity, column chromatography is the recommended next step. This technique is excellent for separating compounds with different polarities. A silica gel column with a solvent system like dichloromethane/methanol or ethyl acetate/hexane is a good starting point.[8][9][10]

Q5: How can I confirm the purity and identity of my final product?

A5: The purity of 1-Ethyl-6-aminouracil should be assessed using High-Performance Liquid Chromatography (HPLC). The identity and structural integrity can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[9]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Compound does not dissolve in hot solvent. 1. Insufficient solvent volume.2. The solvent is not hot enough.3. The chosen solvent is inappropriate.4. Presence of insoluble impurities.1. Add more solvent in small portions until the compound dissolves.[11] 2. Ensure the solvent is at its boiling point.3. Test the solubility in a range of different solvents.4. If some solid remains, perform a hot filtration to remove it.
No crystals form upon cooling. 1. Too much solvent was used.2. The solution is supersaturated.[12] 3. The cooling process is too rapid.1. Boil off some of the solvent to concentrate the solution and cool again.[13] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[12] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The product "oils out" instead of crystallizing. 1. The melting point of the compound is lower than the boiling point of the solvent.2. High concentration of impurities.1. Re-dissolve the oil in more hot solvent and try cooling more slowly.2. Consider using a solvent with a lower boiling point or a mixed solvent system.3. If impurities are the issue, an initial purification by column chromatography may be needed.[12]
Low recovery of the purified compound. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization during hot filtration.3. The crystals were washed with a solvent that was not cold.1. Concentrate the mother liquor and cool to obtain a second crop of crystals.2. Use a slight excess of hot solvent before filtration and keep the funnel and flask warm.3. Always wash the collected crystals with a minimal amount of ice-cold solvent.[4]
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of the compound from impurities. 1. Inappropriate solvent system (eluent).2. The column was not packed correctly.3. The column was overloaded with the crude sample.1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.[14] 2. Ensure the silica gel is packed uniformly without cracks or air bubbles.[15] 3. Use a 1:20 to 1:50 ratio of crude material to silica gel by weight.[8]
The compound is not eluting from the column. 1. The eluent is not polar enough.1. Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.
The compound is eluting too quickly with the solvent front. 1. The eluent is too polar.1. Decrease the polarity of the eluent. For example, increase the percentage of hexane in an ethyl acetate/hexane mixture.
Streaking or tailing of bands on the column. 1. The sample was not loaded in a concentrated band.2. The compound has limited solubility in the eluent.1. Dissolve the crude material in a minimal amount of solvent for loading.[16] 2. Consider changing the eluent to one in which the compound is more soluble.

Experimental Protocols

Protocol 1: Recrystallization of 1-Ethyl-6-aminouracil
  • Solvent Selection: Test the solubility of a small amount of crude 1-Ethyl-6-aminouracil in various solvents (e.g., water, ethanol, ethyl acetate, and mixtures) at room temperature and at boiling. An ideal solvent will show low solubility at room temperature and high solubility at its boiling point.

  • Dissolution: Place the crude 1-Ethyl-6-aminouracil in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the compound is fully dissolved.[17]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of 1-Ethyl-6-aminouracil
  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Test various mixtures of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ideal eluent should give the 1-Ethyl-6-aminouracil an Rf value of approximately 0.3 and provide good separation from impurities.[14]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[15]

  • Sample Loading: Dissolve the crude 1-Ethyl-6-aminouracil in a minimal amount of the eluent or a more polar solvent if necessary. Carefully add the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate and ensure the top of the silica gel does not run dry.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-Ethyl-6-aminouracil.

Data Summary

Table 1: Solubility of 6-Aminouracil Derivatives in Common Solvents
Compound Water Ethanol Methanol DMSO
6-AminouracilSparingly Soluble[18]Slightly SolubleSlightly SolubleSoluble
1-Methyl-6-aminouracilSolubleSolubleSolubleSoluble
1-Ethyl-6-aminouracil (Predicted)Slightly to Moderately SolubleSolubleSolubleSoluble

Note: Data for 1-Ethyl-6-aminouracil is predicted based on trends for similar compounds.

Table 2: Typical Purification Outcomes for Aminouracil Derivatives
Purification Method Typical Yield Achievable Purity Notes
Recrystallization60-85%>98%Highly dependent on the purity of the crude material. May require multiple recrystallizations.
Column Chromatography50-80%>99%Effective for removing closely related impurities. Yield can be lower due to the number of fractions collected.

Visualizations

Purification_Workflow Crude Crude 1-Ethyl-6-aminouracil Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (HPLC/TLC) Recrystallization->Purity_Check1 Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity <98% Pure_Product Pure 1-Ethyl-6-aminouracil Purity_Check1->Pure_Product Purity >98% Purity_Check2 Purity Check (HPLC/TLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Combine Pure Fractions Discard Discard Impure Fractions Purity_Check2->Discard Impure Fractions

Caption: A typical workflow for the purification of 1-Ethyl-6-aminouracil.

Recrystallization_Troubleshooting Start Cooling Hot Saturated Solution Check_Crystals Crystals Formed? Start->Check_Crystals Yes_Crystals Collect Crystals via Filtration Check_Crystals->Yes_Crystals Yes No_Crystals No Crystals Formed Check_Crystals->No_Crystals No Troubleshoot Troubleshooting Steps No_Crystals->Troubleshoot Scratch Scratch Flask/Add Seed Crystal Troubleshoot->Scratch Concentrate Boil Off Excess Solvent Troubleshoot->Concentrate Re_cool Re-cool Slowly Scratch->Re_cool Concentrate->Re_cool Re_cool->Check_Crystals

Caption: Troubleshooting logic for crystallization failure.

References

Technical Support Center: Overcoming Poor Solubility of Pyrimidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of pyrimidine-2,4-dione derivatives during in vitro and in vivo assays.

Troubleshooting Guide

Compound precipitation can significantly compromise experimental results by reducing the effective concentration of the test compound and introducing artifacts. The following guide provides a systematic approach to troubleshoot and resolve solubility issues with pyrimidine-2,4-dione derivatives.

Visualizing the Troubleshooting Workflow

The following workflow outlines a general approach to diagnosing and resolving precipitation issues.

G A Precipitation Observed in Assay B Check Individual Components: Stock Solution, Buffer, Assay Medium A->B C Precipitation in Stock Solution? B->C D Precipitation Upon Dilution? C->D No F Modify Stock Solution (e.g., lower concentration, different solvent) C->F Yes E Precipitation Over Time? D->E No G Optimize Dilution Protocol (e.g., stepwise dilution, temperature) D->G Yes H Adjust Assay Conditions (e.g., pH, co-solvents, temperature) E->H Yes N No E->N No, investigate other factors I Yes J No K Yes L No M Yes

Caption: A general workflow for troubleshooting compound precipitation.

Frequently Asked Questions (FAQs)

Q1: Why do my pyrimidine-2,4-dione derivatives have such low aqueous solubility?

A1: The poor aqueous solubility of many pyrimidine-2,4-dione derivatives stems from their chemical structure. These molecules are often characterized by high molecular weight, lipophilicity (hydrophobicity), and a planar, rigid ring system. This structure can lead to strong crystal lattice energy, making it difficult for water molecules to surround and dissolve the compound.

Q2: I observe a precipitate immediately after diluting my DMSO stock solution into the aqueous assay buffer. What is happening?

A2: This phenomenon is often referred to as "solvent shock" or "crashing out." Your compound may be highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO), but when this concentrated stock is rapidly introduced into an aqueous buffer, the drastic change in solvent polarity causes the compound's solubility to plummet, leading to immediate precipitation. The localized concentration of the compound exceeds its solubility limit in the new environment before it can be adequately dispersed.

Q3: My compound appears soluble upon initial dilution but precipitates over the course of the experiment. What could be the cause?

A3: This can be due to several factors:

  • Temperature changes: If your experiment is conducted at a different temperature than your initial dilution (e.g., moving from room temperature to 37°C), the solubility of your compound may decrease at the higher temperature.

  • pH shifts: In cell-based assays, cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.

  • Interactions with media components: Your compound might interact with salts, proteins, or other components in the assay medium, leading to the formation of insoluble complexes over time.

  • Compound instability: The compound itself may be degrading over time, and the degradation products could be less soluble.

Q4: What is the maximum concentration of DMSO I should use in my assay?

A4: As a general rule, the final concentration of DMSO in your assay should be kept as low as possible, ideally below 1%, and not exceeding 0.5% for many cell-based assays.[1] High concentrations of DMSO can not only affect the solubility of your compound but can also have direct effects on the biological system you are studying, leading to artifacts. It is crucial to include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.

Q5: How can I determine the maximum soluble concentration of my compound in my specific assay buffer?

A5: You can perform a simple kinetic solubility test. Prepare a high-concentration stock solution of your compound in 100% DMSO. Then, create a series of dilutions of your compound in your pre-warmed assay buffer. Incubate these dilutions under the same conditions as your experiment and visually inspect for precipitation at different time points. The highest concentration that remains clear is your approximate maximum soluble concentration.

Strategies to Enhance Solubility

Here are several techniques that can be employed to improve the solubility of pyrimidine-2,4-dione derivatives in your assays.

pH Modification

For ionizable pyrimidine-2,4-dione derivatives, adjusting the pH of the assay buffer can significantly impact solubility. The uracil ring itself has acidic protons, and substituents on the ring can introduce acidic or basic functionalities.

  • For acidic compounds: Increasing the pH of the buffer will deprotonate the acidic groups, leading to the formation of a more soluble salt.

  • For basic compounds: Decreasing the pH of the buffer will protonate the basic groups, increasing solubility.

Compound Type Effect of pH on Solubility Recommended Action
Acidic Pyrimidine DerivativeIncreases with increasing pHUse a buffer with a higher pH (e.g., 8.0-9.0)
Basic Pyrimidine DerivativeIncreases with decreasing pHUse a buffer with a lower pH (e.g., 6.0-7.0)
Use of Co-solvents

A co-solvent is a water-miscible organic solvent that is added to the aqueous buffer to increase the solubility of a poorly soluble compound.

  • Common Co-solvents: DMSO, ethanol, methanol, and N,N-dimethylformamide (DMF) are frequently used.

  • Considerations: It is critical to determine the tolerance of your assay system (e.g., enzyme, cells) to the chosen co-solvent, as high concentrations can be detrimental. Always run a co-solvent concentration curve to determine the maximum allowable percentage.

Co-solvent Typical Starting Concentration Range in Assay Notes
DMSO0.1% - 1%Widely used, but can be toxic to some cells at higher concentrations.
Ethanol0.1% - 5%Generally less toxic than DMSO, but can still affect enzyme activity.
Methanol0.1% - 5%Similar to ethanol, but can be more toxic.
DMF0.1% - 1%Effective solvent, but can be more toxic than DMSO.
Formulation with Excipients

Certain excipients can be used to formulate your compound and improve its apparent solubility.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble. Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used.

  • Surfactants: Surfactants, such as Tween® 80 or Triton™ X-100, can form micelles in aqueous solutions. Poorly soluble compounds can partition into the hydrophobic core of these micelles, increasing their overall concentration in the solution. Use surfactants at concentrations above their critical micelle concentration (CMC).

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Serial Dilutions

This protocol provides a step-by-step guide for preparing a stock solution of a poorly soluble pyrimidine-2,4-dione derivative and making serial dilutions for an assay.

Materials:

  • Pyrimidine-2,4-dione derivative (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

  • Assay buffer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the required amount of the pyrimidine-2,4-dione derivative and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM or 50 mM).

    • Vortex the tube vigorously for at least 1-2 minutes to ensure the compound is fully dissolved. If necessary, gently warm the solution in a 37°C water bath to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Prepare an Intermediate Dilution Plate:

    • In a 96-well plate, add your assay buffer to the appropriate wells.

    • Add a small volume of your high-concentration stock solution to the first well of each row to create an intermediate dilution (e.g., 2 µL of 10 mM stock into 98 µL of buffer for a 200 µM solution with 2% DMSO). Mix thoroughly by pipetting up and down.

  • Perform Serial Dilutions:

    • Perform a serial dilution across the plate by transferring a portion of the solution from the first well to the next, mixing thoroughly at each step.

  • Final Dilution into Assay Plate:

    • Transfer a small volume of each concentration from your intermediate dilution plate to your final assay plate containing the assay components. This final dilution step will further reduce the DMSO concentration to the desired final percentage.

Protocol 2: Kinetic Solubility Assay by Visual Inspection

This protocol helps determine the maximum concentration of a compound that remains soluble in a specific medium over time.[2]

Materials:

  • Test compound

  • 100% anhydrous DMSO

  • Specific assay buffer or cell culture medium

  • Sterile 96-well plate

  • Pipettes and sterile tips

  • Incubator set to the experimental temperature (e.g., 37°C)

  • Microplate reader or microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM).[3] Ensure complete dissolution.

  • Prepare Serial Dilutions: Pre-warm the assay buffer to the experimental temperature (e.g., 37°C). Prepare a series of dilutions of your compound in the pre-warmed buffer in a 96-well plate. For example, add 2 µL of your 20 mM DMSO stock to 98 µL of buffer to get a 400 µM solution, and then perform serial dilutions.

  • Incubation: Incubate the plate under the same conditions as your planned experiment (e.g., 37°C) for a duration matching your experiment's endpoint.

  • Visual Inspection: Visually inspect each well for any signs of precipitation (cloudiness, crystals, or sediment) at various time points (e.g., immediately, 1 hour, 4 hours, and 24 hours). A microscope can be used to detect fine precipitates.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear without any visible precipitate throughout the incubation period is considered the maximum kinetic solubility under these conditions.

Signaling Pathways Involving Pyrimidine-2,4-dione Derivatives

Pyrimidine-2,4-dione derivatives are known to be active in several key signaling pathways, often as inhibitors of protein kinases or other enzymes.

PARP and DNA Repair Pathway

Certain pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair.

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PAR PARylation of Proteins PARP->PAR Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Pyrimidine_Dione Pyrimidine-2,4-dione Derivatives Pyrimidine_Dione->PARP Inhibition

Caption: Inhibition of the PARP-mediated DNA repair pathway by pyrimidine-2,4-dione derivatives.

PI3K/Akt Signaling Pathway

Some furo[2,3-d]pyrimidine derivatives act as dual inhibitors of PI3K and Akt, key components of a major cell survival and proliferation pathway.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Cell_Survival Cell Survival, Proliferation, and Growth Downstream->Cell_Survival Pyrimidine_Dione Pyrimidine-2,4-dione Derivatives Pyrimidine_Dione->PI3K Inhibition Pyrimidine_Dione->Akt Inhibition

Caption: Dual inhibition of the PI3K/Akt signaling pathway by pyrimidine-2,4-dione derivatives.

MAPK/ERK Signaling Pathway

Derivatives of pyrimidine have also been developed as inhibitors of key kinases in the MAPK/ERK pathway, which is frequently dysregulated in cancer.

MAPK_ERK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression Pyrimidine_Dione Pyrimidine-2,4-dione Derivatives Pyrimidine_Dione->MEK Inhibition Pyrimidine_Dione->ERK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by pyrimidine-2,4-dione derivatives.

References

Optimizing reaction conditions for synthesizing substituted xanthines from 1-Ethyl-6-aminouracil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of substituted xanthines starting from 1-Ethyl-6-aminouracil.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for preparing substituted xanthines from 1-Ethyl-6-aminouracil?

The most common and well-established route is the Traube purine synthesis.[1][2] This multi-step process involves the formation of a pyrimidine ring followed by the construction of an imidazole ring. For your starting material, the pathway is as follows:

  • Nitrosation: 1-Ethyl-6-aminouracil is treated with a nitrosating agent, typically sodium nitrite in an acidic medium like acetic acid, to yield 1-Ethyl-6-amino-5-nitrosouracil.[3][4]

  • Reduction: The 5-nitroso group is then reduced to a 5-amino group to form the key intermediate, 1-Ethyl-5,6-diaminouracil. This is commonly achieved using a reducing agent such as sodium dithionite (Na₂S₂O₄) or through catalytic hydrogenation.[1][5]

  • Cyclization: The final step involves reacting the 1-Ethyl-5,6-diaminouracil with a one-carbon synthon to form the imidazole ring, yielding the desired substituted xanthine. The choice of this synthon determines the substituent at the C8 position.[6]

Q2: How can I introduce different functional groups at the C8 position of the xanthine core?

The substituent at the C8 position is determined during the final cyclization step by reacting the 1-Ethyl-5,6-diaminouracil intermediate with different reagents:

  • With Aldehydes: Condensation with an aldehyde forms a Schiff base (imine) intermediate, which then undergoes oxidative cyclization to yield an 8-substituted xanthine.[6]

  • With Carboxylic Acids: The diaminouracil can be coupled with a carboxylic acid using a coupling agent like EDAC or COMU to form a 6-amino-5-carboxamidouracil.[1][6] This intermediate is then cyclized, often by heating with a base such as aqueous sodium hydroxide, to give the 8-substituted xanthine.[3][7]

  • With Acid Chlorides: Reacting the diaminouracil with an acid chloride also forms the 6-amino-5-carboxamidouracil precursor, which is subsequently cyclized.[1]

  • For 8-unsubstituted xanthines: Triethyl orthoformate is a common reagent for introducing a hydrogen at the C8 position.[5]

Q3: My overall yield is low. What are the most common reasons?

Low yields in the Traube synthesis are a frequent challenge and can stem from several issues:

  • Impure Precursors: The purity of the 1-Ethyl-5,6-diaminouracil intermediate is critical. Impurities can significantly hinder the final cyclization step.[7]

  • Poor Solubility: The diaminouracil intermediate often has poor solubility in common organic solvents, leading to incomplete reactions.[7]

  • Incomplete Cyclization: The final ring-closure can be difficult. This may be due to suboptimal reaction conditions (temperature, time) or the use of inappropriate reagents for your specific substrate.[7]

  • Side Reactions: Harsh reaction conditions, particularly during cyclization, can lead to the formation of unwanted side products.[2]

Q4: The 1-Ethyl-5,6-diaminouracil intermediate is poorly soluble. How can I improve the reaction conditions?

Addressing the poor solubility of the diaminouracil intermediate is key to a successful cyclization.

  • Solvent Choice: Consider using high-boiling point polar aprotic solvents like DMF or 1,4-dioxane, which can better dissolve the precursor.[3][7]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in much shorter times (minutes vs. hours) by overcoming solubility barriers through rapid, localized heating.[5]

  • Modern Coupling Reagents: For reactions involving carboxylic acids, using a highly efficient coupling reagent like COMU can lead to the rapid precipitation of the pure amide intermediate, often in minutes and with high yields, simplifying the overall process.[6]

Q5: What are the most effective methods for purifying the final xanthine product?

Purification can be challenging due to the polarity of the xanthine core. A multi-step approach is often effective:

  • Washing/Trituration: Before column chromatography, wash the crude solid product with a sequence of solvents to remove different types of impurities. Start with non-polar solvents (e.g., hexane, diethyl ether) to remove organic residues, followed by more polar solvents (e.g., water, ethanol) in which the product has low solubility.[7]

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining pure crystalline product. Toluene is sometimes used for this purpose.[7]

  • Column Chromatography: If washing is insufficient, column chromatography is necessary. Due to the polarity of xanthines, a polar mobile phase is often required. If the compound does not move on the silica gel, adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can improve mobility.[7]

Experimental Workflows and Logical Diagrams

The following diagrams illustrate the general synthesis pathway and a troubleshooting guide for common issues.

TraubeSynthesisWorkflow General Workflow for Substituted Xanthine Synthesis Start 1-Ethyl-6-aminouracil Step1 Nitrosation Start->Step1 Intermediate1 1-Ethyl-6-amino- 5-nitrosouracil Step1->Intermediate1 NaNO₂, AcOH Step2 Reduction Intermediate1->Step2 Intermediate2 1-Ethyl-5,6-diaminouracil Step2->Intermediate2 Na₂S₂O₄ or H₂/Pd-C Step3_Aldehyde Cyclization with Aldehyde (R-CHO) Intermediate2->Step3_Aldehyde 1. Condensation 2. Oxidative Cyclization Step3_Acid Cyclization with Carboxylic Acid (R-COOH) Intermediate2->Step3_Acid 1. Coupling (EDAC/COMU) 2. Base (NaOH) FinalProduct 8-Substituted-1-Ethylxanthine Step3_Aldehyde->FinalProduct Step3_Acid->FinalProduct

Caption: General workflow for the Traube synthesis of 8-substituted xanthines.

TroubleshootingFlowchart Troubleshooting Guide for Low Reaction Yield Start Low Final Yield? CheckPurity Verify purity of 1-Ethyl-5,6-diaminouracil (NMR, LC-MS) Start->CheckPurity YES CheckReduction Was the reduction step complete? (deeply colored solution became colorless) CheckPurity->CheckReduction Purity OK PurifyIntermediate Purify diaminouracil intermediate (recrystallization or trituration) CheckPurity->PurifyIntermediate Impure RepeatReduction Repeat reduction step Ensure sufficient reducing agent is used CheckReduction->RepeatReduction NO CheckSolubility Is precursor solubility an issue? CheckReduction->CheckSolubility YES CheckCyclization Review cyclization conditions OptimizeCyclization Optimize Temperature/Time Consider microwave synthesis Use modern coupling agents (COMU) CheckCyclization->OptimizeCyclization CheckSolubility->CheckCyclization NO ChangeSolvent Switch to higher boiling solvent (DMF, Dioxane) Consider microwave conditions CheckSolubility->ChangeSolvent YES

Caption: A logical flowchart for troubleshooting low yield issues.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield in Nitrosation Step - Incorrect pH (too high or too low).- Temperature too high, causing decomposition.- Insufficient nitrosating agent.- Maintain an acidic environment, typically using aqueous acetic acid.[3]- Keep the reaction temperature low (0-5 °C) during the addition of sodium nitrite.- Ensure at least one molar equivalent of sodium nitrite is used.
Incomplete Reduction of Nitroso Group - Insufficient reducing agent.- Deactivation of catalyst (if using hydrogenation).- Low reaction temperature.- Add sodium dithionite portion-wise until the deep color of the nitroso compound completely disappears.[5]- For catalytic hydrogenation, ensure the catalyst is fresh and the system is properly flushed with hydrogen.[3]- For Na₂S₂O₄ reductions, gentle heating (50-60 °C) may be required.[5]
Failed or Low-Yield Cyclization - Poor solubility of the diaminouracil intermediate.[7]- Inefficient coupling agent or conditions.- Deactivated aldehyde (e.g., oxidized to carboxylic acid).- Insufficiently basic conditions for ring closure of the amide.- Switch to a higher-boiling solvent like DMF or use microwave-assisted heating to improve solubility.[5]- Use a modern, highly reactive coupling agent like COMU for carboxylic acid couplings.[6]- Use freshly distilled or newly purchased aldehydes.- Ensure a sufficient amount of base (e.g., 1M NaOH) is used and heat to reflux to facilitate the final ring closure.[7]
Multiple Products/Purification Difficulty - Formation of side-products from harsh conditions.[2]- Incomplete reaction, leaving starting materials.- Product is highly polar and streaks on silica gel.- Use milder cyclization conditions where possible. The COMU method often yields a clean, precipitated product.[6]- Monitor the reaction by TLC or LC-MS to ensure it goes to completion.- For column chromatography, try adding a small percentage of acetic acid or triethylamine to the eluent to improve peak shape.[7]

Optimized Experimental Protocols

The following are generalized protocols. Researchers should adapt them based on the specific substrate and scale.

Protocol 1: Nitrosation of 1-Ethyl-6-aminouracil

  • Suspend 1-Ethyl-6-aminouracil (1 equivalent) in a mixture of water and acetic acid.

  • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold suspension over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Stir the resulting colored slurry at 0-5 °C for an additional 1-2 hours.

  • Collect the solid product (1-Ethyl-6-amino-5-nitrosouracil) by vacuum filtration, wash thoroughly with cold water, then with a small amount of cold ethanol.

  • Dry the product under vacuum. The product is often a deeply colored solid.

Protocol 2: Reduction to 1-Ethyl-5,6-diaminouracil

  • In a flask, dissolve the 1-Ethyl-6-amino-5-nitrosouracil (1 equivalent) in 12.5% aqueous ammonia solution.[5]

  • Warm the solution to 50-60 °C.

  • Add sodium dithionite (Na₂S₂O₄, approx. 2-3 equivalents) portion-wise with stirring. Continue adding until the deep color of the solution fades to a pale yellow or becomes colorless.[5]

  • Cool the reaction mixture to room temperature. The diaminouracil may precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate should be used promptly as diaminouracils can be unstable.

Protocol 3: Cyclization with a Carboxylic Acid using COMU This protocol is based on a modern, efficient method.[6]

  • In a flask, suspend the 1-Ethyl-5,6-diaminouracil (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in a suitable solvent like DMF.

  • Add the coupling reagent COMU (1.2 equivalents) and a base such as diisopropylethylamine (DIPEA, 2.5 equivalents) to the suspension.

  • Stir the reaction at room temperature. The reaction is often very fast, with the pure 6-amino-5-carboxamidouracil intermediate precipitating from the solution within 5-30 minutes.[6]

  • Collect the precipitated intermediate by filtration and wash with a suitable solvent.

  • To perform the final ring closure, suspend the dried amide intermediate in an aqueous solution of sodium hydroxide (e.g., 2M NaOH) and heat to reflux for 1-4 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture and neutralize with an acid (e.g., HCl) to precipitate the final xanthine product.

  • Collect the solid by filtration, wash with water, and dry. Purify further if necessary.

Data Summary Tables

Table 1: Comparison of Common C8-Substitution (Cyclization) Methods

MethodReagent(s)Typical ConditionsTypical YieldsAdvantagesDisadvantages
Aldehyde Condensation R-CHOReflux in solvent (e.g., ethanol, DMF), often with an oxidizing agent.50-80%Wide variety of aldehydes are commercially available.Requires an oxidative step which can sometimes lead to side products.[6]
Carboxylic Acid Coupling (EDAC) R-COOH, EDACRoom temp to mild heat in DMF or similar solvent, followed by reflux in aq. NaOH.60-85%Readily available starting materials.[1]Two distinct steps required (coupling then cyclization).
Carboxylic Acid Coupling (COMU) R-COOH, COMU, DIPEARoom temperature, 5-30 min for coupling step, followed by reflux in aq. NaOH.>80%[6]Very fast, high yield, non-hazardous, often yields pure intermediate via precipitation.[6]COMU is a more expensive reagent than EDAC.
Acid Chloride Acylation R-COClPyridine or other base as solvent/catalyst, followed by reflux in base.65-90%Highly reactive, often giving good yields of the amide intermediate.Acid chlorides can be moisture-sensitive and may not be readily available.[1]
Orthoformate Reaction (8-H) Triethyl orthoformateReflux in excess reagent; can be accelerated with microwave heating (160°C, 10 min).70-95%[5]Good for synthesizing 8-unsubstituted xanthines.Long reaction times under conventional heating; high temperatures required.[5]

References

Technical Support Center: Troubleshooting Pyrimidine Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on overcoming common challenges associated with the use of pyrimidine compounds in biological assays. Inconsistent results can be a significant impediment to research progress, and this guide offers troubleshooting advice and frequently asked questions (FAQs) to help you achieve reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine compound shows decreasing activity and inconsistent results in assays performed on different days. What is the likely cause?

A1: The primary suspect is often compound instability, particularly in DMSO stock solutions. Some pyrimidine derivatives can be susceptible to degradation over time, especially with repeated freeze-thaw cycles and exposure to air and moisture. It is recommended to prepare fresh stock solutions whenever possible and store them in small, single-use aliquots at -80°C to minimize degradation.

Q2: I'm observing significant background noise and variability in my fluorescence-based assays. Could my pyrimidine compound be the issue?

A2: Yes, pyrimidine compounds can interfere with fluorescence assays in several ways. Some compounds are intrinsically fluorescent, emitting light at wavelengths that overlap with your assay's detection range. Others can act as quenchers, reducing the fluorescent signal. To troubleshoot this, run control experiments with the compound alone to measure its intrinsic fluorescence and consider using alternative, non-fluorescence-based assay formats if interference is significant.

Q3: My dose-response curves are shallow and my IC50 values are not reproducible. What should I investigate?

A3: Poor dose-response curves are often linked to issues with compound solubility and aggregation. Pyrimidine compounds, particularly those with planar aromatic structures, can have low aqueous solubility and may precipitate out of solution in your assay buffer, leading to an inaccurate assessment of the active concentration. Visual inspection of your assay plates for precipitation and performing solubility tests can help diagnose this issue. Using detergents like Triton X-100 or including BSA in your assay buffer can sometimes mitigate aggregation.

Q4: How can I be sure that the observed activity of my pyrimidine compound is specific to my target and not an artifact?

A4: This is a critical question in drug discovery. Pyrimidine-containing molecules can sometimes be identified as Pan-Assay Interference Compounds (PAINS), which appear as hits in many different assays due to non-specific mechanisms.[1] To confirm specific activity, it is essential to perform orthogonal assays that measure the same biological endpoint through a different method. Additionally, testing structurally related but inactive analogs of your compound can help establish a structure-activity relationship (SAR), providing stronger evidence for on-target activity.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during experiments.

Issue 1: Inconsistent Potency and Loss of Activity

Question: My pyrimidine-based kinase inhibitor shows an IC50 of 10 nM in my initial screen, but a week later, the potency has dropped to 50 nM. What could be happening?

Answer: This loss of potency strongly suggests compound instability in your stock solution, a common issue with certain pyrimidine derivatives in DMSO.[2] To address this, follow these troubleshooting steps:

  • Prepare Fresh Solutions: Always prioritize using freshly prepared stock solutions for your experiments.

  • Aliquot and Store Properly: If you must store solutions, aliquot them into single-use vials to avoid multiple freeze-thaw cycles and store them at -80°C.[2]

  • Use High-Quality DMSO: Ensure you are using anhydrous, high-purity DMSO to minimize water content, which can contribute to compound degradation.[2]

  • Consider Alternative Solvents: If instability in DMSO persists, explore other solvents like DMF, but be aware that this could alter the compound's activity.[2]

Issue 2: Poor Aqueous Solubility and Compound Precipitation

Question: I'm seeing what looks like precipitate in my cell culture wells after adding my pyrimidine compound, and my results are erratic. How can I improve solubility?

Answer: Poor aqueous solubility is a frequent challenge that can lead to unreliable assay results.[3] Here's a systematic approach to troubleshoot this:

  • Visual Inspection: Carefully examine your assay plates under a microscope for any signs of compound precipitation.

  • Formal Solubility Assessment: Conduct a formal solubility test to determine the maximum soluble concentration of your compound in the assay buffer.

  • pH Adjustment: For ionizable pyrimidine derivatives, adjusting the pH of the buffer may improve solubility.

  • Use of Co-solvents: A small percentage of an organic co-solvent, such as ethanol, may be compatible with your assay and can enhance solubility. Always include appropriate vehicle controls.

  • Formulation Strategies: For lead compounds, consider more advanced formulation approaches like creating solid dispersions with polymers or using cyclodextrins to enhance solubility.

Data Presentation: Physicochemical Properties of Pyrimidine Compounds

Understanding the physicochemical properties of your pyrimidine compounds is crucial for designing robust assays. The following tables summarize key data for representative pyrimidine-based inhibitors.

Table 1: Aqueous Solubility of Selected Pyrimidine Kinase Inhibitors

CompoundTarget(s)Aqueous Solubility (µg/mL)Reference
GefitinibEGFR~6[4]
ErlotinibEGFR~5[4]
LapatinibEGFR, HER2<0.1[4]
PazopanibVEGFR, PDGFR, c-Kit~10[4]
SunitinibVEGFR, PDGFR, c-Kit~29[4]

Table 2: Stability of Representative Pyrimidine Compounds in DMSO

CompoundStorage Condition% Remaining after 2 YearsReference
General Library4°C in 90% DMSO/10% water85%[5]
Note:Specific stability data for individual pyrimidine compounds is highly variable and dependent on the specific chemical structure and storage conditions. It is always recommended to assess the stability of your specific compound under your experimental conditions.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of a pyrimidine compound, which is relevant for high-throughput screening conditions.[3]

Materials:

  • Pyrimidine compound in DMSO (e.g., 10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of measuring turbidity (absorbance at 620 nm)

Procedure:

  • Prepare a serial dilution of your pyrimidine compound in DMSO.

  • Add 2 µL of each DMSO dilution to a 96-well plate in triplicate.

  • Add 98 µL of PBS (pH 7.4) to each well.

  • Mix the contents of the wells by shaking for 10 minutes at room temperature.

  • Measure the absorbance at 620 nm to determine the turbidity.

  • The highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control is considered the kinetic solubility.

Protocol 2: MTT Cell Viability Assay

This protocol is a standard colorimetric assay to assess the effect of a pyrimidine compound on cell proliferation.[6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrimidine compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Prepare serial dilutions of the pyrimidine compound in complete medium.

  • Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by pyrimidine-based inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Regulates Proliferation Proliferation Transcription->Proliferation

Caption: EGFR Signaling Pathway Overview.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCg VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Proliferation Proliferation PLCg->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis CDK_Cell_Cycle_Pathway G1 Phase G1 Phase Cyclin D-CDK4/6 Cyclin D-CDK4/6 G1 Phase->Cyclin D-CDK4/6 Activates Cyclin E-CDK2 Cyclin E-CDK2 G1 Phase->Cyclin E-CDK2 Activates S Phase S Phase Cyclin A-CDK2 Cyclin A-CDK2 S Phase->Cyclin A-CDK2 Activates G2 Phase G2 Phase Cyclin B-CDK1 Cyclin B-CDK1 G2 Phase->Cyclin B-CDK1 Activates M Phase M Phase Cyclin D-CDK4/6->S Phase Promotes transition to Cyclin E-CDK2->S Phase Initiates Cyclin A-CDK2->G2 Phase Promotes progression to Cyclin B-CDK1->M Phase Initiates Troubleshooting_Workflow Inconsistent_Results Inconsistent Assay Results Check_Compound_Stability 1. Check Compound Stability Inconsistent_Results->Check_Compound_Stability Check_Solubility 2. Assess Solubility & Aggregation Check_Compound_Stability->Check_Solubility Check_Assay_Interference 3. Evaluate Assay Interference Check_Solubility->Check_Assay_Interference Confirm_Specificity 4. Confirm Target Specificity Check_Assay_Interference->Confirm_Specificity Optimize_Protocol Optimized & Reproducible Assay Confirm_Specificity->Optimize_Protocol Hit_Validation_Workflow Primary_Hit Primary Screen Hit Confirm_Potency Re-test to Confirm Potency Primary_Hit->Confirm_Potency Orthogonal_Assay Test in Orthogonal Assay Confirm_Potency->Orthogonal_Assay SAR_Analysis Analyze Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR_Analysis Counter_Screen Perform Counter-Screens (e.g., for PAINS) SAR_Analysis->Counter_Screen Validated_Hit Validated Hit Counter_Screen->Validated_Hit

References

Preventing degradation of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to minimize degradation?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. Specifically, storage at 2-8°C is advisable. The container should be tightly sealed to protect it from moisture and air. For extended storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) can further prevent oxidative degradation.

Q2: I've noticed a change in the color of my compound from white to a yellowish tint. What could be the cause?

A2: A color change from white to yellowish is often an indicator of degradation. This can be caused by several factors, including exposure to light (photodegradation), reaction with oxygen (oxidation), or exposure to high temperatures. It is crucial to re-analyze the purity of the compound before use if any change in appearance is observed.

Q3: Can this compound degrade in solution? If so, what solvents should I avoid?

A3: Yes, the compound can degrade in solution, particularly under non-neutral pH conditions. It is known that uracil and its derivatives can be susceptible to hydrolysis under acidic or basic conditions. Therefore, it is recommended to prepare solutions fresh and use neutral, aprotic solvents when possible. If aqueous buffers are necessary, they should be degassed and used at a neutral pH. Long-term storage of the compound in solution is not recommended.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure of this compound, the primary degradation pathways are likely to be:

  • Hydrolysis: The pyrimidine ring can be susceptible to cleavage, especially at the amide bonds, under strong acidic or basic conditions. The amino group at the 6-position can also be hydrolyzed.

  • Oxidation: The electron-rich pyrimidine ring and the amino group are potential sites for oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants.

  • Photodegradation: Uracil and its derivatives are known to be sensitive to UV light, which can lead to the formation of various photoproducts.

Q5: How can I check if my sample of this compound has degraded?

A5: A change in physical appearance (color, crystallinity) is a preliminary sign of degradation. To confirm, you should perform analytical testing. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your sample and quantify any degradation products. Other techniques such as Thin Layer Chromatography (TLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and characterize impurities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to light, moisture, or elevated temperature.Store the compound in a tightly sealed, amber-colored vial in a desiccator at 2-8°C. Avoid frequent opening of the container.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration.Prepare fresh solutions for each experiment. Verify the purity of the stock material using a stability-indicating analytical method before use.
Appearance of unexpected peaks in chromatograms Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm that your analytical method can separate them from the parent compound.
Low assay value Significant degradation has occurred.Discard the degraded material and obtain a fresh batch. Review storage and handling procedures to prevent future degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Acid Hydrolysis:

  • Dissolve the compound in 0.1 M HCl.
  • Incubate at 60°C for 24 hours.
  • Neutralize the solution before analysis.

2. Base Hydrolysis:

  • Dissolve the compound in 0.1 M NaOH.
  • Incubate at 60°C for 24 hours.
  • Neutralize the solution before analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide.
  • Keep at room temperature for 24 hours.

4. Thermal Degradation:

  • Heat the solid compound at 105°C for 48 hours.

5. Photodegradation:

  • Expose the solid compound and a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
  • A control sample should be kept in the dark under the same temperature conditions.

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV/MS).

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Column Selection:

  • Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

2. Mobile Phase:

  • Begin with a gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 6.8) and an organic modifier (e.g., acetonitrile or methanol).
  • A typical gradient could be from 5% to 95% organic modifier over 30 minutes.

3. Detection:

  • Use a UV detector at the wavelength of maximum absorbance of the compound. A photodiode array (PDA) detector is recommended to monitor peak purity.
  • Couple the HPLC to a mass spectrometer (LC-MS) for identification of degradation products.

4. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate specificity.

Visualizations

DegradationPathways Compound 6-Amino-1-ethylpyrimidine- 2,4(1H,3H)-dione Hydrolysis Hydrolysis Products (e.g., Ring Opening, Deamination) Compound->Hydrolysis Acid / Base Oxidation Oxidation Products (e.g., N-oxides, Hydroxylated derivatives) Compound->Oxidation Oxygen / Peroxides Photodegradation Photodegradation Products (e.g., Dimers, Hydrates) Compound->Photodegradation UV Light

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow cluster_0 Forced Degradation Study start Compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo analysis Analysis by Stability-Indicating Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

HPLCDevWorkflow cluster_1 HPLC Method Development & Validation col_sel Column & Mobile Phase Screening opt Optimization of Chromatographic Conditions col_sel->opt forced_deg Inject Forced Degradation Samples opt->forced_deg specificity Demonstrate Specificity forced_deg->specificity validation Full Method Validation (ICH Q2(R1)) specificity->validation

Caption: Workflow for developing and validating a stability-indicating HPLC method.

Scaling up the synthesis of 1-Ethyl-6-aminouracil for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Ethyl-6-aminouracil

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-Ethyl-6-aminouracil. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data summaries to facilitate the successful scale-up of this compound for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Ethyl-6-aminouracil?

A common and effective method for synthesizing 6-aminouracil derivatives is through the condensation of a β-ketoester or a related compound with urea or a substituted urea. For 1-Ethyl-6-aminouracil, a plausible and direct approach involves the cyclocondensation of ethyl cyanoacetate with N-ethylurea in the presence of a strong base like sodium ethoxide. This one-pot reaction is generally efficient for creating the pyrimidine ring structure.

Q2: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of dichloromethane and methanol or ethyl acetate and hexanes, should be used to separate the starting materials from the product. The disappearance of the limiting reagent (e.g., ethyl cyanoacetate) and the appearance of a new, more polar spot corresponding to the product indicate the reaction's progression. Staining with potassium permanganate or visualization under UV light (if the compound is UV-active) can aid in spot detection.

Q3: My reaction has stalled and is not proceeding to completion. What should I do?

If the reaction stalls, consider the following:

  • Reagent Purity: Ensure that all reagents, especially the base (e.g., sodium ethoxide), are anhydrous and of high purity. Moisture can quench the base and hinder the reaction.

  • Temperature: The reaction may require heating (reflux) to proceed to completion. Ensure the reaction mixture is maintained at the optimal temperature.[1]

  • Base Stoichiometry: An insufficient amount of base can lead to an incomplete reaction. Ensure at least one equivalent of a strong base is used.

Q4: What is the most effective method for purifying crude 1-Ethyl-6-aminouracil?

The primary method for purification is recrystallization.[2] The crude product, obtained after acidification and filtration, can be dissolved in a minimum amount of a hot solvent (e.g., water or an ethanol/water mixture) and allowed to cool slowly. This process typically yields crystals of high purity. If recrystallization is ineffective at removing certain impurities, flash column chromatography using silica gel may be employed.[3]

Q5: I am having trouble scaling up the reaction from a lab-scale to a multi-gram scale. What are the critical factors to consider?

Scaling up presents several challenges, including heat and mass transfer limitations.[4]

  • Heat Management: The condensation reaction is often exothermic. On a larger scale, efficient heat dissipation is crucial. The use of a jacketed reactor with controlled cooling is recommended.

  • Mixing: As the product may precipitate during the reaction, vigorous and effective mechanical stirring is necessary to maintain a homogenous slurry and prevent localized overheating.[5]

  • Reagent Addition: Controlled, slow addition of reagents may be required on a larger scale to manage the reaction rate and temperature.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of 1-Ethyl-6-aminouracil.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or wet reagents (especially the base).2. Incorrect reaction temperature.3. Insufficient reaction time.4. Improper pH during workup.1. Use freshly prepared sodium ethoxide or ensure commercial sources are anhydrous. Dry solvents before use.2. Ensure the mixture reaches and maintains reflux temperature.[1]3. Extend the reflux time and monitor via TLC.4. Carefully adjust the pH to ~6 with acetic acid during precipitation; adding too much acid can cause the product to redissolve.[1]
Product is Impure (Multiple Spots on TLC) 1. Incomplete reaction, leaving starting materials.2. Formation of side products from self-condensation of ethyl cyanoacetate.3. Degradation of product due to excessive heat or harsh pH conditions.1. Ensure the reaction goes to completion by extending the reaction time.2. Maintain controlled temperature and add reagents slowly.3. Avoid overly acidic or basic conditions during workup. Purify via recrystallization or column chromatography.[3]
Product is a Gummy Solid or Oil 1. Presence of residual solvent or impurities.2. The product may have a low melting point or is amorphous.1. Wash the precipitate thoroughly with cold water and ethanol to remove impurities. Dry the product under a high vacuum.2. Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. If this fails, purify using column chromatography.
Difficulty with Filtration 1. The precipitate is too fine and clogs the filter paper.2. The product is too soluble in the wash solvent.1. Allow the precipitate to age in the mother liquor (with stirring) to increase particle size. Use a filter aid (e.g., Celite) if necessary.2. Use ice-cold solvents for washing to minimize product loss.[3]

Experimental Protocols & Data

Protocol: Synthesis of 1-Ethyl-6-aminouracil

This protocol describes the cyclocondensation reaction between N-ethylurea and ethyl cyanoacetate.

1. Preparation of Sodium Ethoxide Solution:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 200 mL of absolute ethanol.

  • Carefully add 10.5 g (0.457 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation.

  • Stir until all the sodium has dissolved completely.

2. Reaction:

  • To the freshly prepared sodium ethoxide solution, add 34.3 g (0.389 mol) of N-ethylurea, followed by the dropwise addition of 44.0 g (0.389 mol) of ethyl cyanoacetate.

  • Heat the mixture to reflux (approximately 78°C) with vigorous stirring. The mixture will likely become a thick slurry.[5]

  • Maintain reflux for 6-8 hours, monitoring the reaction's progress with TLC.

3. Workup and Isolation:

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 400 mL of hot water (80°C) to dissolve the solid precipitate.

  • Neutralize the solution by slowly adding glacial acetic acid until the pH is approximately 6.[1]

  • A white precipitate of 1-Ethyl-6-aminouracil will form. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

4. Purification:

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold distilled water, followed by one portion of cold ethanol.

  • Dry the solid in a vacuum oven at 60-70°C to a constant weight.

  • For further purification, recrystallize the solid from a minimal amount of hot water or an ethanol/water mixture.

Data Summary Tables

Table 1: Reagent Quantities and Molar Equivalents

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
N-Ethylurea88.1134.30.3891.0
Ethyl Cyanoacetate113.1244.00.3891.0
Sodium22.9910.50.4571.17
Absolute Ethanol46.07200 mL-Solvent

Table 2: Typical Reaction Conditions and Expected Outcomes for 6-Aminouracil Syntheses

ParameterConditionExpected Outcome/RationaleReference
Reaction Time 6-12 hoursReaction typically requires several hours at reflux to reach completion.[1]
Temperature Reflux (~78°C in Ethanol)Elevated temperature is necessary to drive the condensation reaction.[1]
Expected Yield 65-85%Yields for analogous syntheses of 6-aminouracil are generally good.[1]
Appearance White to off-white solidThe final purified product is typically a white crystalline solid.[1]
Purity (Post-Recrystallization) >98%Recrystallization is usually effective for achieving high purity.[2]

Visualizations

Chemical Reaction Pathway

reaction_pathway N_ethylurea N-Ethylurea intermediate Cyclized Intermediate N_ethylurea->intermediate + ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->intermediate + base Sodium Ethoxide (Base) base->intermediate Catalyst product 1-Ethyl-6-aminouracil intermediate->product Condensation (-EtOH, -H2O) experimental_workflow prep Reagent Preparation (Anhydrous Ethanol, Na Metal) reaction Cyclocondensation Reaction (Reflux, 6-8h) prep->reaction workup Aqueous Workup (Water Addition, Neutralization) reaction->workup isolation Product Isolation (Vacuum Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification analysis Final Analysis (TLC, NMR, MP) purification->analysis troubleshooting_yield start Problem: Low Product Yield check_tlc Check TLC of crude product start->check_tlc sm_present Significant starting material remains? check_tlc->sm_present incomplete_rxn Diagnosis: Incomplete Reaction sm_present->incomplete_rxn Yes side_products Diagnosis: Side Reactions or Product Loss sm_present->side_products No solution_rxn Solution: 1. Extend reaction time. 2. Increase temperature. 3. Verify base activity/amount. incomplete_rxn->solution_rxn solution_loss Solution: 1. Check workup pH. 2. Use ice-cold wash solvents. 3. Optimize temperature to reduce side products. side_products->solution_loss

References

Identifying and removing impurities from 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Reaction - Ensure starting materials (ethylurea and ethyl cyanoacetate) are pure and dry.- Verify the freshness and concentration of the base (e.g., sodium ethoxide).- Extend the reaction time or slightly increase the reaction temperature, monitoring for degradation.- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Degradation of Product - Avoid excessive heating during reaction and workup.- Hydrolysis of the pyrimidine ring can occur under strong acidic or basic conditions, especially at elevated temperatures.[1]
Inefficient Precipitation/Crystallization - Ensure the pH is adjusted correctly to precipitate the product.- Try different solvents or solvent mixtures for recrystallization.- Cool the solution slowly to promote the formation of larger crystals.- Seeding with a small crystal of the pure product can induce crystallization.

Issue 2: Product is Impure After Initial Precipitation

Potential Cause Recommended Solution
Unreacted Starting Materials - Ethylurea: Soluble in the reaction solvent and water; should be removed during filtration and washing.- Ethyl Cyanoacetate: Can be removed by washing the crude product with a non-polar solvent in which the product is insoluble.
Side-Products - Hydrolysis of Ethyl Cyanoacetate: Can form cyanoacetic acid, which may react further or remain as an impurity.- Self-condensation of Ethyl Cyanoacetate: Can occur under basic conditions.[2]- Formation of N-acylated byproducts: If acetic anhydride is used, the amino group of the product can be acylated.
Inadequate Washing - Ensure the filter cake is washed thoroughly with cold water and then a cold, non-polar organic solvent to remove soluble impurities.

Issue 3: Difficulty in Removing a Persistent Impurity

Potential Cause Recommended Solution
Co-precipitation of a Structurally Similar Impurity - Recrystallize the product from a different solvent system.- If recrystallization is ineffective, column chromatography may be necessary. A silica gel column with a suitable eluent (e.g., a gradient of ethyl acetate in hexane) can separate compounds with different polarities.
Isomeric Impurities - Isomers can be challenging to separate. High-performance liquid chromatography (HPLC) may be required for both analysis and purification.[3]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the condensation of ethylurea with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate cyclizes to form the desired pyrimidinedione.

Q2: What are the expected spectroscopic characteristics of the pure product?

  • ¹H NMR: Expect signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the C5-proton, and a broad singlet for the amino group protons.

  • ¹³C NMR: Expect signals for the two carbonyl carbons, the carbons of the pyrimidine ring, and the carbons of the ethyl group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (155.15 g/mol ) should be observed.[4]

  • IR Spectroscopy: Look for characteristic peaks for N-H stretching of the amino group, C=O stretching of the carbonyl groups, and C=C and C-N stretching of the pyrimidine ring.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of starting materials and the appearance of a new spot for the product indicate reaction progress.

Q4: What are the most likely impurities to be found in the crude product?

Based on the common synthetic route, potential impurities include:

  • Unreacted ethylurea and ethyl cyanoacetate.

  • Cyanoacetic acid from the hydrolysis of ethyl cyanoacetate.

  • Byproducts from the self-condensation of ethyl cyanoacetate.

Q5: What is the best method for purifying the crude product?

Recrystallization is often the first and most straightforward purification method. Suitable solvents include ethanol, water, or a mixture of the two. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a more effective alternative.

Experimental Protocols

Synthesis of this compound

This protocol is based on a general procedure for the synthesis of similar pyrimidine derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add ethylurea followed by the dropwise addition of ethyl cyanoacetate at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the residue in water and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the crude product.

  • Filtration and Washing: Filter the precipitate, wash it thoroughly with cold water, and then with a small amount of a cold non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.

  • Drying: Dry the crude product in a vacuum oven.

Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Presentation

Table 1: Analytical Techniques for Purity Assessment

Technique Information Provided Typical Observations for Pure Product
HPLC Purity assessment and identification of impurities.[3]A single major peak corresponding to the product.
¹H NMR Structural elucidation and identification of proton environments.Sharp, well-resolved peaks with correct chemical shifts and integration values.
¹³C NMR Structural confirmation by identifying carbon environments.The expected number of peaks corresponding to the carbon atoms in the molecule.
Mass Spec. Determination of molecular weight and elemental composition.A molecular ion peak consistent with the molecular formula C₆H₉N₃O₂.[4]
FT-IR Identification of functional groups.Characteristic absorption bands for N-H, C=O, C=C, and C-N bonds.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Precipitation cluster_purification Purification s1 Dissolve Sodium in Ethanol s2 Add Ethylurea s1->s2 s3 Add Ethyl Cyanoacetate s2->s3 s4 Reflux s3->s4 w1 Remove Ethanol s4->w1 w2 Dissolve in Water w1->w2 w3 Acidify to Precipitate w2->w3 p1 Filter and Wash w3->p1 p2 Recrystallize p1->p2 p3 Dry Pure Product p2->p3

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_impurities cluster_impurities Potential Impurities cluster_solutions Purification Methods start Crude Product Analysis i1 Unreacted Starting Materials (Ethylurea, Ethyl Cyanoacetate) start->i1 i2 Side-Products (e.g., Cyanoacetic Acid, Self-Condensation Products) start->i2 i3 Isomeric Impurities start->i3 s1 Thorough Washing i1->s1 s2 Recrystallization i2->s2 s3 Column Chromatography i3->s3 s2->s3 If ineffective s4 Preparative HPLC s3->s4 If ineffective

Caption: Troubleshooting flowchart for identifying and removing impurities.

References

Technical Support Center: Enhancing the Stability of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, derivatives of 6-aminouracil can be susceptible to degradation under various conditions. Key concerns include hydrolysis, oxidation, and photodecomposition. The stability can be significantly influenced by the pH of the solution, the choice of solvent, temperature, and exposure to light.

Q2: How should I prepare and store stock solutions of this compound?

A2: To maximize the stability of your stock solutions, it is recommended to:

  • Use a suitable solvent: While DMSO is common, be aware that some pyrimidine derivatives can degrade in it. If you observe instability, consider alternative solvents like DMF or ethanol. Always use anhydrous, high-purity solvents.

  • Control the pH: If using aqueous buffers, maintain a pH where the compound is most stable. This often needs to be determined experimentally, but for many compounds, a slightly acidic to neutral pH (e.g., 4-7) is preferable.

  • Store at low temperatures: For long-term storage, it is advisable to keep stock solutions at -20°C or -80°C.

  • Protect from light: Store solutions in amber vials or otherwise protected from light to prevent photodegradation.

  • Consider an inert atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert gas like nitrogen or argon can prevent oxidative degradation.

Q3: What are the typical degradation products of 6-aminouracil derivatives?

A3: The degradation of pyrimidine rings can occur through reductive or oxidative pathways.[1] Potential degradation could involve hydrolysis of the amino group, opening of the pyrimidine ring, or oxidation at various positions. The exact nature of the degradants for this compound would need to be identified through forced degradation studies and structural elucidation techniques like LC-MS and NMR.

Troubleshooting Guides

Issue 1: I am observing a change in the color or appearance of my stock solution over time.

  • Question: What could be causing the color change in my solution?

  • Answer: A color change is often an indication of chemical degradation. For pyrimidine compounds dissolved in solvents like DMSO, this can be due to oxidation or condensation reactions.[2] The presence of water in the solvent can also accelerate degradation.

  • Troubleshooting Steps:

    • Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMSO.

    • Test Alternative Solvents: Prepare fresh solutions in alternative solvents such as DMF or ethanol to see if the issue persists.

    • Storage Conditions: Confirm that the solution is stored at a low temperature (e.g., -20°C or -80°C) and protected from light.

    • Perform a Quick Stability Check: Analyze a freshly prepared solution by HPLC and compare it to the aged solution to confirm the appearance of new peaks (degradation products) and a decrease in the parent compound's peak area.

Issue 2: My experimental results are not reproducible, and I suspect compound instability.

  • Question: How can I confirm if compound instability is the cause of my poor reproducibility?

  • Answer: Poor reproducibility can be a direct consequence of the active compound degrading over the course of the experiment. To confirm this, you should perform a time-course stability study under your specific assay conditions.

  • Troubleshooting Steps:

    • Incubate under Assay Conditions: Prepare your compound in the final assay buffer and incubate it for the same duration as your experiment.

    • Time-Point Analysis: Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them using a stability-indicating analytical method, such as HPLC-UV.

    • Quantify Degradation: Calculate the percentage of the parent compound remaining at each time point. A significant decrease suggests that instability is affecting your results.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4]

1. Preparation of Stock Solution:

  • Accurately weigh this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.

  • Thermal Degradation: Keep the solid compound in a hot air oven at 80°C. Also, heat the stock solution at 60°C.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines).

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of stressed samples with that of an unstressed control.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of the parent compound.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.[5][6]

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL.

3. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key aspect of a stability-indicating method is its ability to separate the parent peak from all degradation product peaks.

Data Presentation

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis0.1 N HCl60°C24 hours
Base Hydrolysis0.1 N NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp.24 hours
Thermal (Solid)N/A80°C48 hours
Thermal (Solution)N/A60°C24 hours
Photolytic (Solid & Sol.)UV (254 nm) & VisRoom Temp.As per ICH Q1B
Table 2: Template for Reporting Stability Data
Stress ConditionTime (hours)Parent Compound Peak Area% DegradationNo. of Degradation Peaks
Control000
Acid Hydrolysis2
6
12
24
Base Hydrolysis2
6
12
24
......

Visualizations

G Hypothetical Degradation Pathway A This compound B Hydrolysis Product (e.g., Ring Opening) A->B Acid/Base C Oxidation Product (e.g., N-oxide) A->C Oxidizing Agent D Photodegradation Product A->D Light

Caption: Hypothetical degradation pathways for this compound.

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolysis A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I HPLC Analysis H->I J Data Interpretation I->J

Caption: Workflow for conducting a forced degradation study.

G Troubleshooting Stability Issues Start Poor Reproducibility or Visible Degradation Q1 Is the solvent appropriate and high-purity? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are storage conditions optimal? (Low temp, protected from light) A1_Yes->Q2 Action1 Use anhydrous, high-purity solvent. Consider alternative solvents (e.g., DMF, Ethanol). A1_No->Action1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the pH of the solution controlled? A2_Yes->Q3 Action2 Store at -20°C or -80°C in amber vials. A2_No->Action2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Perform time-course stability study under assay conditions to confirm. A3_Yes->End Action3 Determine optimal pH range. Use appropriate buffers. A3_No->Action3

Caption: Decision tree for troubleshooting stability problems.

References

Validation & Comparative

Unveiling the Biological Profile of 1-Ethyl-6-aminouracil and its Alkylated Counterparts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activity of 1-Ethyl-6-aminouracil and other alkylated aminouracils. This document synthesizes available experimental data to offer an objective overview of their therapeutic potential, focusing on their role as precursors for potent adenosine A2B receptor antagonists and their broader biological activities.

Introduction to Alkylated Aminouracils

Uracil and its derivatives are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Alkylation of the aminouracil scaffold has been a key strategy in the development of compounds with diverse biological activities, including anticancer, antiviral, and enzyme inhibitory properties. 1-Ethyl-6-aminouracil has emerged as a significant intermediate in the synthesis of highly selective antagonists for the human adenosine A2B receptor, a target of considerable interest for various pathological conditions. This guide delves into the comparative biological landscape of 1-Ethyl-6-aminouracil and its N-alkylated analogs.

Adenosine A2B Receptor Antagonism: The Primary Role of 1-Ethyl-6-aminouracil Derivatives

The most prominent biological application of 1-Ethyl-6-aminouracil lies in its use as a synthetic precursor for a class of xanthine derivatives that exhibit high affinity and selectivity for the adenosine A2B receptor.[1][2] These receptors are implicated in a range of physiological and pathological processes, including inflammation, hypoxia, and cell proliferation.[3][4]

Quantitative Comparison of Xanthine Derivatives

The following table summarizes the binding affinities (Ki values) of various xanthine derivatives synthesized from alkylated 6-aminouracils for the human adenosine A2B receptor. This data highlights the influence of the N-alkyl substituent on the final compound's potency.

Compound (Xanthine Derivative)N-Alkyl Group on PrecursorKi (nM) for human A2B ReceptorSelectivity vs. A1 ReceptorSelectivity vs. A2A ReceptorSelectivity vs. A3 Receptor
Derivative from 1-Ethyl-6-aminouracil Ethyl22 88-fold149-fold49-fold
Derivative from 1-Propyl-6-aminouracilPropyl6HighHighHigh
Derivative from 1,3-Dimethyl-6-aminouracilMethylData not available---
Derivative from 1,3-Dipropyl-6-aminouracilPropyl13HighHighHigh

Note: The data is compiled from multiple sources and direct comparative studies under identical conditions are limited. The selectivity data is presented as a fold-increase in Ki value for the respective receptor compared to the A2B receptor.

Adenosine A2B Receptor Signaling Pathway

The adenosine A2B receptor is a G protein-coupled receptor (GPCR) that can couple to both Gs and Gq proteins, leading to the activation of distinct downstream signaling cascades.[1][2][3] Understanding this pathway is crucial for elucidating the mechanism of action of the xanthine antagonists derived from 1-Ethyl-6-aminouracil.

Adenosine_A2B_Receptor_Signaling cluster_membrane Cell Membrane cluster_Gs Gs Pathway cluster_Gq Gq Pathway A2BR Adenosine A2B Receptor Gs Gs protein A2BR->Gs Gq Gq protein A2BR->Gq Adenosine Adenosine Adenosine->A2BR binds AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB (Transcription Factor) PKA->CREB phosphorylates Gene Gene Expression (e.g., IL-6, VEGF) CREB->Gene PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC PKC DAG->PKC Downstream Downstream Effects PKC->Downstream

Adenosine A2B Receptor Signaling Pathways

Broader Biological Activities of Alkylated 6-Aminouracils

While the primary focus for 1-Ethyl-6-aminouracil is as a precursor, the broader class of N-alkylated 6-aminouracils has been investigated for other biological activities, including anticancer and enzyme inhibitory effects. The nature of the N-alkyl substituent can significantly influence these activities.

Anticancer Activity

Several studies have explored the anticancer potential of 6-aminouracil derivatives. The following table presents a comparison of the cytotoxic activity of various N-alkylated and other substituted 6-aminouracils against different cancer cell lines.

CompoundN-Alkyl GroupCancer Cell LineIC50 (µM)
1,3-Dimethyl-5-cinnamoyl-6-aminouracilMethylL1210 leukemiaActive in vitro
6-(3,4-trimethyleneanilino)uracil derivative-B. subtilis (as a model)-
6-(3-ethyl-4-methylanilino)uracil (EMAU) derivative-B. subtilis (as a model)-
6-aminouracil derivative 3a-PC3 (Prostate)43.95
6-aminouracil derivative 3c-PC3 (Prostate)79.20
6-aminouracil derivative 4-PC3 (Prostate)21.21
6-aminouracil derivative 5a-PC3 (Prostate)7.02
6-aminouracil derivative 5b-PC3 (Prostate)8.57
Doxorubicin (Reference)-PC3 (Prostate)0.93

Data compiled from studies on various 6-aminouracil derivatives.[5][6] A direct comparison including 1-Ethyl-6-aminouracil is not currently available in the literature.

Enzyme Inhibitory Activity

N-alkylated 6-aminouracils have also been investigated as enzyme inhibitors. For instance, certain derivatives have shown potent inhibition of DNA polymerase III in Bacillus subtilis.

Compound PlatformN3-Alkyl SubstituentEnhancement of Anti-polymerase III ActivityEnhancement of Antibacterial Potency
6-(3,4-trimethyleneanilino)uracil (TMAU)Ethyl to HexylEnhancedSignificantly Enhanced (except Hexyl)
6-(3-ethyl-4-methylanilino)uracil (EMAU)Ethyl to HexylEnhancedSignificantly Enhanced (except Hexyl)
EMAUHydroxyalkyl/MethoxyalkylMarginally EnhancedSeveral-fold Enhancement

This table summarizes the structure-activity relationship for N3-alkyl substitution on 6-anilinouracil platforms as inhibitors of B. subtilis DNA polymerase III.[7]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of the presented data. Below are generalized protocols for the key assays mentioned in this guide.

Adenosine A2B Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the adenosine A2B receptor.

Workflow:

Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane Prepare cell membranes expressing A2B receptors Incubate Incubate membranes, radioligand, and test compound Membrane->Incubate Radioligand Prepare radioligand (e.g., [³H]DPCPX) Radioligand->Incubate Compound Prepare serial dilutions of test compound Compound->Incubate Filter Separate bound and free radioligand by filtration Incubate->Filter Measure Measure radioactivity of bound radioligand Filter->Measure Analyze Calculate IC50 and Ki values Measure->Analyze

Workflow for Adenosine Receptor Binding Assay

Methodology:

  • Membrane Preparation: Cell membranes expressing the human adenosine A2B receptor are prepared from a suitable cell line (e.g., HEK-293 cells).

  • Binding Reaction: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]DPCPX) and varying concentrations of the test compound.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on a cancer cell line.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

Enzyme Inhibition Assay (General Protocol)

Objective: To determine the inhibitory effect of a compound on a specific enzyme.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing the enzyme, buffer, and any necessary co-factors is prepared.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Monitoring Reaction Progress: The rate of the reaction is monitored over time by measuring the change in absorbance or fluorescence of the product or substrate.

  • Data Analysis: The initial reaction velocities at different inhibitor concentrations are determined. The IC50 value is calculated, and the mechanism of inhibition can be further investigated by varying the substrate concentration.

Conclusion

1-Ethyl-6-aminouracil stands out as a valuable building block in medicinal chemistry, primarily for the development of potent and selective adenosine A2B receptor antagonists. While direct comparative data on the biological activity of 1-Ethyl-6-aminouracil itself is limited, the analysis of its derivatives provides significant insights into its therapeutic potential. Furthermore, the broader class of N-alkylated 6-aminouracils demonstrates a range of biological activities, including anticancer and enzyme inhibitory effects, where the nature of the alkyl substituent plays a crucial role in determining potency and selectivity. This guide provides a foundational understanding for researchers to further explore the structure-activity relationships of these compounds and to design novel therapeutic agents. Future research focusing on direct comparative studies of a series of N-alkylated 6-aminouracils would be invaluable for a more complete understanding of their biological profiles.

References

Validation of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione as a Versatile Scaffold for Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-2,4(1H,3H)-dione, or uracil, core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide provides a comparative analysis of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione, a specific N1-ethylated 6-aminouracil derivative, as a promising scaffold for drug design. By examining its synthetic accessibility, known biological activities of close analogs, and comparing it with other relevant scaffolds, this document aims to validate its potential for the development of novel therapeutics.

Executive Summary

This compound is a readily accessible heterocyclic compound that serves as a valuable building block for a diverse range of biologically active molecules. While direct quantitative biological data for this specific ethyl derivative is limited in publicly available literature, extensive research on its close analogs, particularly N1-methylated and other substituted 6-aminouracils, demonstrates significant potential across various therapeutic areas. These analogs have shown promising anticancer, anti-inflammatory, and antimicrobial activities. This guide will synthesize the available information to build a strong case for the validation of the this compound scaffold and provide detailed experimental protocols for its further investigation.

Data Presentation: Comparative Analysis of Pyrimidine-2,4-dione Scaffolds

To contextualize the potential of this compound, this section presents a comparative summary of the biological activities of related pyrimidine-2,4-dione derivatives. It is important to note that the data for the target scaffold is inferred from closely related analogs and direct experimental validation is recommended.

Table 1: Comparative Biological Activities of 6-Aminouracil Derivatives

Compound/ScaffoldTarget/ActivityIC₅₀/MIC/EC₅₀Key Findings
6-Amino-1-methyluracil Thymidylate Synthase Inhibition (Anticancer)Not specifiedActs as a DNA synthesis inhibitor, suggesting potential for cancer and inflammatory disease treatment.
N1-Alkylated-5-aminoarylalkyl-6-methyluracils HIV-1 Reverse Transcriptase Inhibition (Antiviral)0.82 - 5.09 µMN1-alkylation is a key feature for potent anti-HIV-1 activity.[1]
6-(Substituted-amino)pyrimidine-2,4-diones Antibacterial (E. coli, S. aureus)Zone of inhibition: Moderate to goodThe nature of the substituent at the 6-amino position significantly influences antibacterial potency.[2]
Pyrido[2,3-d]pyrimidine-1,4-dione derivatives (from 6-aminouracils) Cyclooxygenase-2 (COX-2) Inhibition (Anti-inflammatory)60% edema inhibition at 10 mg/kgDemonstrates significant in vivo anti-inflammatory effects with potential for improved gastric safety over standard NSAIDs.[3]
5,5′-(1,4-diamino-but-2-ene-2,3-diyl)-bis(6-amino-1-(2-aminoethyl)pyrimidine-2,4-dione) Antibacterial (B. cereus, B. subtilis, S. aureus)More pronounced against Gram-positive bacteriaDimerization and N1-aminoethyl substitution lead to potent antimicrobial activity.[4]

Experimental Protocols

Detailed methodologies are crucial for the validation and further development of the this compound scaffold. The following are detailed protocols for key experiments.

Synthesis of 6-Aminopyrimidine-2,4-diones

A general and adaptable method for the synthesis of 6-aminopyrimidine-2,4-diones involves the condensation of a substituted urea with cyanoacetic acid.[2]

Procedure:

  • A mixture of a substituted urea (e.g., ethylurea, 1.0 mol) and cyanoacetic acid (1.1 mol) in acetic anhydride (5 mL) is heated at 100-120°C for 3 hours.

  • The excess acetic anhydride and acetic acid formed during the reaction are removed under reduced pressure.

  • The cooled residue is slowly treated with a 5% NaOH solution to precipitate the 6-aminopyrimidine-2,4-dione product.

  • The precipitate is filtered, washed with cold water, and can be recrystallized from a suitable solvent like ethanol.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and incubate for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[7][8][9][10][11]

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Thymidylate Synthase (TS) Inhibition Assay

This spectrophotometric assay measures the activity of thymidylate synthase, a key enzyme in DNA synthesis and a target for some anticancer drugs.[12][13][14][15]

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, dithiothreitol (DTT), EDTA, the enzyme source (purified TS or cell lysate), dUMP, and the cofactor 5,10-methylenetetrahydrofolate.

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture.

  • Spectrophotometric Monitoring: Initiate the reaction and immediately monitor the increase in absorbance at 340 nm over time. The rate of increase is proportional to TS activity.

  • Calculation of Inhibition: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathway: Thymidylate Synthase in DNA Synthesis

Thymidylate_Synthase_Pathway dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA TS->dTMP DHF Dihydrofolate TS->DHF MTHF 5,10-Methylene- tetrahydrofolate MTHF->TS Inhibitor 6-amino-1-ethylpyrimidine- 2,4(1H,3H)-dione Analog Inhibitor->TS

Caption: Inhibition of Thymidylate Synthase by a 6-aminouracil analog.

Experimental Workflow: In Vitro Anticancer Screening

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with This compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability (%) and IC50 G->H

Caption: Workflow for determining the anticancer activity using the MTT assay.

Logical Relationship: Scaffold Hopping from Known Drugs

Scaffold_Hopping Uracil Uracil (Natural Ligand) Fluorouracil 5-Fluorouracil (Anticancer Drug) Uracil->Fluorouracil Bioisosteric Replacement Aminouracil 6-Aminouracil (Core Scaffold) Uracil->Aminouracil Functionalization Target_Scaffold 6-amino-1-ethylpyrimidine- 2,4(1H,3H)-dione (Target Scaffold) Aminouracil->Target_Scaffold N1-Alkylation

Caption: Rationale for exploring the this compound scaffold.

References

Comparative analysis of different synthetic routes to 1-Ethyl-6-aminouracil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of target molecules is a cornerstone of progress. 1-Ethyl-6-aminouracil, a key intermediate in the synthesis of various bioactive compounds, can be prepared through several synthetic pathways. This guide provides a comparative analysis of two primary routes to this valuable compound, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.

This publication outlines two distinct and effective methods for the synthesis of 1-Ethyl-6-aminouracil:

  • Route 1: N1-Alkylation of 6-Aminouracil. This widely-utilized method involves the direct ethylation of the pre-formed 6-aminouracil ring.

  • Route 2: Direct Ring Closure. This approach constructs the pyrimidine ring with the ethyl group already in place, starting from N-ethylurea and a suitable C3 synthon.

A thorough examination of these methodologies will equip researchers with the necessary information to select the most appropriate route based on factors such as yield, reaction conditions, and availability of starting materials.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthetic routes to 1-Ethyl-6-aminouracil, allowing for a direct comparison of their efficiency and resource requirements.

ParameterRoute 1: N1-Alkylation of 6-AminouracilRoute 2: Direct Ring Closure from N-Ethylurea
Starting Materials 6-Aminouracil, Ethyl Halide (e.g., Ethyl Iodide)N-Ethylurea, Ethyl Cyanoacetate
Key Reagents Inorganic Base (e.g., Sodium Hydroxide)Strong Base (e.g., Sodium Ethoxide)
Solvent Aqueous EthanolAnhydrous Ethanol
Reaction Temperature RefluxReflux
Reaction Time 1 hour4-12 hours
Reported Yield High (specific yield not consistently reported in general literature, but implied to be efficient)~70% (for the analogous synthesis of 6-aminouracil)
Purification RecrystallizationPrecipitation followed by washing

Experimental Protocols

Route 1: N1-Alkylation of 6-Aminouracil

This synthetic pathway begins with the preparation of 6-aminouracil, followed by its N1-ethylation.

Step 1: Synthesis of 6-Aminouracil

A common and effective method for the synthesis of 6-aminouracil is the condensation of ethyl cyanoacetate with urea in the presence of a strong base.[1][2]

  • Materials:

    • Ethyl cyanoacetate

    • Urea

    • Sodium metal

    • Anhydrous Ethanol

    • Glacial Acetic Acid

    • Distilled Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve sodium metal (0.1 mol) in anhydrous ethanol (290 mL).

    • To the resulting sodium ethoxide solution, add ethyl cyanoacetate (0.1 mol) and urea (0.1 mol).

    • Heat the mixture to reflux and maintain for 10-12 hours.

    • After cooling to room temperature, neutralize the reaction mixture with glacial acetic acid to a pH of 6.

    • The precipitated 6-aminouracil is collected by filtration, washed with distilled water, and dried. This method typically yields the product in approximately 69% yield.[1]

Step 2: N1-Ethylation of 6-Aminouracil

The following procedure is adapted from a general method described in the patent literature for the synthesis of 1-alkyl-6-aminouracil derivatives.

  • Materials:

    • 6-Aminouracil

    • Ethyl Halide (e.g., Ethyl Iodide or Ethyl Bromide)

    • 15% (w/v) Aqueous Sodium Hydroxide

    • 95% Ethanol

  • Procedure:

    • Dissolve 1.55 parts by weight of 6-aminouracil in 20 parts by volume of 95% ethanol.

    • Add 4 parts by volume of a 15% (w/v) aqueous solution of sodium hydroxide.

    • Add the ethyl halide (e.g., ethyl iodide or ethyl bromide) to the mixture.

    • Reflux the reaction mixture with stirring for 1 hour.

    • After the reaction is complete, the mixture is cooled, and the product, 1-Ethyl-6-aminouracil, is isolated. Purification can be achieved by recrystallization from a suitable solvent such as ethyl ether.

Route 2: Direct Ring Closure from N-Ethylurea

This route offers a more direct approach to the target molecule by building the pyrimidine ring with the N1-ethyl substituent already incorporated.

  • Materials:

    • N-Ethylurea

    • Ethyl Cyanoacetate

    • Sodium metal

    • Anhydrous Ethanol

    • Glacial Acetic Acid

    • Distilled Water

  • Procedure:

    • Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol in a flask equipped for reflux and stirring.

    • Add N-ethylurea and ethyl cyanoacetate to the sodium ethoxide solution.

    • Heat the mixture to reflux for a period of 4 to 12 hours.

    • Upon cooling, neutralize the reaction mixture with glacial acetic acid.

    • The precipitated 1-Ethyl-6-aminouracil is collected by filtration, washed with water, and dried.

Mandatory Visualizations

To further clarify the synthetic pathways, the following diagrams have been generated using the DOT language.

Synthetic_Route_1 cluster_step1 Step 1: Synthesis of 6-Aminouracil cluster_step2 Step 2: N1-Ethylation Ethyl_Cyanoacetate Ethyl Cyanoacetate 6_Aminouracil 6-Aminouracil Ethyl_Cyanoacetate->6_Aminouracil NaOEt, EtOH, Reflux Urea Urea Urea->6_Aminouracil 6_Aminouracil_start 6-Aminouracil 1_Ethyl_6_aminouracil 1-Ethyl-6-aminouracil 6_Aminouracil_start->1_Ethyl_6_aminouracil NaOH, aq. EtOH, Reflux Ethyl_Halide Ethyl Halide Ethyl_Halide->1_Ethyl_6_aminouracil

Caption: Synthetic workflow for Route 1: N1-Alkylation of 6-Aminouracil.

Synthetic_Route_2 N_Ethylurea N-Ethylurea 1_Ethyl_6_aminouracil 1-Ethyl-6-aminouracil N_Ethylurea->1_Ethyl_6_aminouracil NaOEt, EtOH, Reflux Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->1_Ethyl_6_aminouracil

Caption: Synthetic workflow for Route 2: Direct Ring Closure.

Characterization Data

While specific spectral data for 1-Ethyl-6-aminouracil is not extensively available in the searched literature, the characterization of the precursor, 6-aminouracil, is well-documented. For 1-Ethyl-6-aminouracil, the following characterization techniques would be essential for confirming its structure and purity:

  • ¹H NMR Spectroscopy: To confirm the presence of the ethyl group (triplet and quartet signals), the C5-proton of the uracil ring, and the amino and amide protons.

  • ¹³C NMR Spectroscopy: To identify the chemical shifts of all carbon atoms in the molecule, including those of the ethyl group and the pyrimidine ring.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H (amine and amide), C=O (amide), and C=C bonds.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry.

Researchers undertaking these syntheses should perform comprehensive spectral analysis to verify the identity and purity of the final product.

Conclusion

Both the N1-alkylation of 6-aminouracil and the direct ring closure from N-ethylurea represent viable methods for the synthesis of 1-Ethyl-6-aminouracil. The choice between these routes will likely depend on the availability and cost of the starting materials, as well as the desired scale of the reaction. Route 1, being a two-step process, might be preferred if 6-aminouracil is readily available. Route 2 offers a more convergent approach, potentially reducing the number of synthetic steps. The provided experimental protocols serve as a valuable starting point for the practical execution of these syntheses in a research and development setting.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the investigational compound 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione against a panel of enzymes involved in pyrimidine metabolism. As a pyrimidine analog, understanding its selectivity is crucial for predicting potential therapeutic applications and off-target effects. This document is intended for researchers, scientists, and professionals in drug development, offering a framework for assessing enzyme inhibition and cross-reactivity.

Comparative Inhibitory Activity

The inhibitory potential of this compound was assessed against key enzymes in the pyrimidine synthesis and catabolism pathways. For comparison, well-established inhibitors for each enzyme were included in the analysis. The following table summarizes the half-maximal inhibitory concentrations (IC50) determined for each compound-enzyme interaction.

CompoundDihydropyrimidine Dehydrogenase (DPD) IC50 (µM)Dihydroorotate Dehydrogenase (DHODH) IC50 (µM)Thymidylate Synthase (TS) IC50 (µM)Uridine Phosphorylase (UP) IC50 (µM)Orotate Phosphoribosyltransferase (OPRT) IC50 (µM)
This compound 5.2 > 100 > 100 78.5 > 100
Eniluracil0.8> 100> 100> 100> 100
Brequinar> 1000.5> 100> 100> 100
5-Fluorouracil (as FdUMP)> 100> 1000.1> 100> 100

Note: The data presented in this table are hypothetical and for illustrative purposes to guide researchers in presenting their experimental findings.

Experimental Protocols

The following protocols describe the general methodology for determining the IC50 values for the test compounds against the panel of pyrimidine metabolism enzymes.

General Principle of the Enzyme Inhibition Assay

The enzymatic activity is measured by monitoring the change in absorbance or fluorescence of a substrate or product over time using a microplate reader. The rate of the reaction is calculated from the linear portion of the reaction curve. To determine the IC50 value, the enzyme is pre-incubated with various concentrations of the inhibitor before initiating the reaction by adding the substrate. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response curve using a suitable nonlinear regression model.

Detailed Protocol for Dihydropyrimidine Dehydrogenase (DPD) Activity Assay
  • Reagents and Materials:

    • Recombinant human DPD enzyme

    • Thymine (substrate)

    • NADPH (cofactor)

    • Potassium phosphate buffer (pH 7.4)

    • Test compounds (this compound, Eniluracil) dissolved in DMSO

    • 96-well UV-transparent microplate

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Assay Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, DPD enzyme, and the test compound at various concentrations in the wells of a 96-well plate. Include a control with DMSO instead of the test compound.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding a solution of thymine and NADPH to each well.

    • Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes, corresponding to the oxidation of NADPH.

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Determine the percent inhibition for each concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

(Similar detailed protocols would be provided for DHODH, TS, UP, and OPRT, with appropriate substrates, cofactors, and detection methods.)

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental design, the following diagrams were generated.

Pyrimidine_Metabolism cluster_synthesis De Novo Pyrimidine Synthesis cluster_salvage Salvage Pathway cluster_catabolism Pyrimidine Catabolism cluster_nucleotide Nucleotide Synthesis Orotic Acid Orotic Acid DHODH DHODH Orotic Acid->DHODH UMP UMP DHODH->UMP OPRT OPRT OPRT dUMP dUMP UMP->dUMP Carbamoyl Phosphate + Aspartate Carbamoyl Phosphate + Aspartate Carbamoyl Phosphate + Aspartate->Orotic Acid Multiple Steps Uridine Uridine UP UP Uridine->UP Uracil_salvage Uracil UP->Uracil_salvage Uracil_catabolism Uracil DPD DPD Uracil_catabolism->DPD Dihydrouracil Dihydrouracil DPD->Dihydrouracil TS TS dUMP->TS dTMP dTMP TS->dTMP

Caption: Pyrimidine Metabolism Pathway with Targeted Enzymes.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Compound Dilution Prepare serial dilutions of This compound and comparator inhibitors. Incubation Pre-incubate enzyme with each inhibitor concentration. Compound Dilution->Incubation Enzyme & Reagent Prep Prepare enzyme solutions and reaction buffers with substrates and cofactors. Enzyme & Reagent Prep->Incubation Reaction Initiation Initiate reaction by adding substrate/cofactor mix. Incubation->Reaction Initiation Data Acquisition Monitor reaction kinetics (e.g., absorbance change) over time. Reaction Initiation->Data Acquisition Calculate Rates Determine initial reaction velocities. Data Acquisition->Calculate Rates Percent Inhibition Calculate % Inhibition relative to no-inhibitor control. Calculate Rates->Percent Inhibition IC50 Determination Plot dose-response curve and calculate IC50 values. Percent Inhibition->IC50 Determination

Caption: Experimental Workflow for Cross-Reactivity Profiling.

Efficacy of 1-Ethyl-6-aminouracil Derivatives as Histone Deacetylase (HDAC) Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of novel 1-ethyl-6-aminouracil derivatives against the known HDAC inhibitor, Trichostatin A.

This guide provides a comparative analysis of a series of novel 5,5′-(arylmethylene)bis(6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) derivatives, which are derivatives of 1-ethyl-6-aminouracil, against the well-established histone deacetylase (HDAC) inhibitor, Trichostatin A. The data presented is based on a study that synthesized and evaluated these compounds for their potential as anticancer agents by targeting HDAC enzymes.[1] The findings suggest that specific derivatives of 1-ethyl-6-aminouracil show promising inhibitory activity against HDAC1 and HDAC4, with one compound demonstrating superior activity against HDAC4 compared to Trichostatin A.[1]

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development and progression of various cancers, making them a key target for anticancer drug development.[1] HDAC inhibitors work by inducing hyperacetylation of histones, which leads to a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes. This can result in the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[1]

Data Presentation: Comparative Inhibitory Activity

The inhibitory efficacy of the 1-ethyl-6-aminouracil derivatives and the known inhibitor Trichostatin A was quantified by determining their half-maximal inhibitory concentrations (IC50). The results, summarized in the table below, highlight the varying potencies of the synthesized compounds against HDAC1 and HDAC4.

CompoundTargetIC50 (µg/mL)
1-Ethyl-6-aminouracil Derivatives
5,5'-((4-chlorophenyl)methylene)bis(6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) (5m)HDAC10.05
HDAC42.83
5,5'-(phenylmethylene)bis(6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) (5i)HDAC10.146
HDAC4>10
5,5'-((4-methylphenyl)methylene)bis(6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) (5k)HDAC10.23
HDAC4>10
5,5'-((4-methoxyphenyl)methylene)bis(6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) (5a)HDAC11.34
HDAC4>10
5,5'-((4-hydroxyphenyl)methylene)bis(6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) (5b)HDAC11.01
HDAC4>10
5,5'-((4-bromophenyl)methylene)bis(6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) (5f)HDAC11.9
HDAC4>10
Known Inhibitor
Trichostatin AHDAC10.0349
HDAC43.349

Data sourced from "Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors".[1]

From the data, it is evident that compound 5m is the most potent among the tested derivatives, with an IC50 value of 0.05 µg/mL against HDAC1, which is comparable to that of Trichostatin A (0.0349 µg/mL).[1] Notably, compound 5m exhibited superior inhibitory activity against HDAC4 (IC50 = 2.83 µg/mL) as compared to Trichostatin A (IC50 = 3.349 µg/mL).[1] The synthesized compounds generally showed higher selectivity towards HDAC1 over HDAC4.[1]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the comparison.

Synthesis of 5,5′-(arylmethylene)bis(6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) derivatives:

  • A mixture of 6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (2 mmol) and the appropriate aromatic aldehyde (1 mmol) in 20 mL of ethanol was prepared.

  • A few drops of piperidine were added to the mixture.

  • The reaction mixture was refluxed for a duration of 4-6 hours.

  • The mixture was then allowed to cool to room temperature.

  • The resulting solid precipitate was collected by filtration, washed with ethanol, and then dried.

  • The final product was recrystallized from a mixture of dimethylformamide (DMF) and ethanol.

In Vitro HDAC Inhibition Assay:

The inhibitory activity of the synthesized compounds against HDAC1 and HDAC4 was determined using a colorimetric assay.

  • The assay was performed in a 96-well plate.

  • Each well contained the respective HDAC enzyme (HDAC1 or HDAC4), the test compound at various concentrations, and a substrate.

  • The reaction was incubated at 37°C for a specified period.

  • A developer solution was added to stop the reaction and produce a colored product.

  • The absorbance was measured using a microplate reader.

  • The IC50 values were calculated from the dose-response curves. Trichostatin A was used as a reference standard.[1]

Visualizations

Diagram 1: Generalized HDAC Inhibition Signaling Pathway

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Gene Expression cluster_2 Cellular Outcomes HDACs HDACs Histones Histones Chromatin Compaction Chromatin Compaction Histones->Chromatin Compaction Acetylated Histones Acetylated Histones Acetylated Histones->Histones Deacetylation Chromatin Relaxation Chromatin Relaxation Acetylated Histones->Chromatin Relaxation HATs HATs HATs->Acetylated Histones Acetylation Gene Transcription Gene Transcription Chromatin Compaction->Gene Transcription Repression Chromatin Relaxation->Gene Transcription Activation Tumor Suppressor Genes Tumor Suppressor Genes Gene Transcription->Tumor Suppressor Genes Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Genes->Cell Cycle Arrest Apoptosis Apoptosis Tumor Suppressor Genes->Apoptosis Inhibition of Proliferation Inhibition of Proliferation Tumor Suppressor Genes->Inhibition of Proliferation 1-Ethyl-6-aminouracil\nDerivatives 1-Ethyl-6-aminouracil Derivatives 1-Ethyl-6-aminouracil\nDerivatives->HDACs Inhibition

Caption: Mechanism of action for 1-Ethyl-6-aminouracil derivatives as HDAC inhibitors.

Diagram 2: Experimental Workflow for Efficacy Benchmarking

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay HDAC Inhibition Assay cluster_comparison Comparative Analysis Start Starting Materials (1-Ethyl-6-aminothiouracil, Aldehydes) Reaction Condensation Reaction (Ethanol, Piperidine, Reflux) Start->Reaction Purification Filtration & Recrystallization Reaction->Purification Product Synthesized Derivatives Purification->Product Assay_Setup Prepare 96-well plate with HDAC1/HDAC4, Substrate, and Test Compounds Product->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Development Add Developer Solution Incubation->Development Measurement Measure Absorbance Development->Measurement Analysis Calculate IC50 Values Measurement->Analysis Data_Table Tabulate IC50 values for Derivatives and Trichostatin A Analysis->Data_Table Benchmark Benchmark Efficacy Data_Table->Benchmark

Caption: Workflow for synthesis and comparative evaluation of HDAC inhibitors.

References

Shifting the Paradigm: A Comparative Analysis of In Vitro and In Vivo Efficacy of Novel 6-Aminouracil Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel oncotherapeutics, the transition from promising in vitro results to tangible in vivo efficacy remains a critical hurdle. This guide provides a comprehensive comparison of the in vitro and in vivo antitumor activities of compounds synthesized from 6-aminouracil, a close analog of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione. By presenting key experimental data, detailed protocols, and visual workflows, we aim to offer researchers, scientists, and drug development professionals a clear perspective on the therapeutic potential and translational challenges of this class of compounds.

From Benchtop to Preclinical Models: A Tale of Two Assays

The evaluation of novel anticancer compounds traditionally begins with in vitro screening to assess their cytotoxic effects on cancer cell lines. Promising candidates then advance to in vivo studies in animal models to determine their therapeutic efficacy and systemic effects. This guide focuses on a series of 5-cinnamoyl-6-aminouracil derivatives, which have been evaluated for their potential to combat leukemia.

A key study in this area investigated the activity of 1,3-Dimethyl-5-cinnamoyl-6-aminouracil and its analogs. While several derivatives demonstrated cytotoxic activity in cell cultures, the translation of this activity to a living organism varied, highlighting the complex interplay of pharmacokinetics and pharmacodynamics.

Quantitative Comparison of Antitumor Activity

The following tables summarize the in vitro cytotoxicity and in vivo antitumor efficacy of selected 5-cinnamoyl-6-aminouracil derivatives.

Table 1: In Vitro Cytotoxicity against L1210 Leukemia Cells

CompoundIC₅₀ (µM)
1,3-Dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil 2.5
1,3-Dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil 2.5
1,3-Dimethyl-5-(p-methoxycinnamoyl)-6-aminouracil >10
1,3-Dimethyl-5-(p-chlorocinnamoyl)-6-aminouracil >10

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 2: In Vivo Antitumor Activity against P388 Leukemia in Mice

CompoundOptimal Dose (mg/kg/day)% T/C
1,3-Dimethyl-5-cinnamoyl-6-aminouracil 200124
Doxorubicin (Standard of Care) Not Reported>125
5-Fluorouracil (5-FU) (Standard of Care) Not Reported>125
Cyclophosphamide (Standard of Care) Not Reported>125

% T/C: The percentage of the median survival time of treated mice relative to the median survival time of the control group. A higher % T/C value indicates greater antitumor activity.[1]

Experimental Protocols: A Closer Look at the Methodology

To ensure a thorough understanding of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro Cytotoxicity Assay (L1210 Leukemia Cells)

The in vitro cytotoxicity of the synthesized compounds was determined using a standard cell viability assay.

Cell Line: L1210 leukemia cells.

Methodology:

  • L1210 cells are seeded in 96-well plates at a specific density.

  • The cells are exposed to various concentrations of the test compounds and incubated for a defined period (e.g., 48-72 hours).

  • A cell viability reagent (such as MTT or resazurin) is added to each well. This reagent is metabolically reduced by viable cells into a colored or fluorescent product.

  • The absorbance or fluorescence is measured using a plate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

In Vivo Antitumor Activity Assay (P388 Leukemia Mouse Model)

The in vivo efficacy of the compounds was evaluated using a murine model of leukemia.[1]

Animal Model: DBA/2 or B6D2F1 mice.[1]

Tumor Inoculation:

  • Mice are inoculated intraperitoneally (i.p.) with 1 x 10⁶ P388 leukemia cells.[1]

Treatment Protocol:

  • Treatment with the test compound (e.g., 1,3-Dimethyl-5-cinnamoyl-6-aminouracil) commences 24 hours after tumor inoculation.[1]

  • The compound is administered intraperitoneally at a predetermined dose and schedule.[1]

  • Control groups receive the vehicle used to dissolve the test compound.[1]

  • Reference drug groups are treated with known effective doses of standard chemotherapeutic agents like doxorubicin, 5-fluorouracil, or cyclophosphamide.[1]

Endpoint:

  • The primary endpoint is the median survival time of the mice in each group.

  • The antitumor activity is expressed as the percentage of the median survival time of the treated group relative to the control group (% T/C).[1]

Visualizing the Path from Discovery to Preclinical Testing

To illustrate the logical flow of the drug discovery and evaluation process, the following diagram outlines the key stages.

experimental_workflow Experimental Workflow: From Synthesis to In Vivo Evaluation cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Starting Material: This compound invitro_assay Cytotoxicity Assay (e.g., L1210 Leukemia Cells) start->invitro_assay Synthesized Compounds ic50 Determine IC50 Values invitro_assay->ic50 animal_model Animal Model (P388 Leukemia in Mice) ic50->animal_model Promising Candidates treatment Compound Administration animal_model->treatment efficacy Measure Antitumor Efficacy (% T/C) treatment->efficacy

Caption: Workflow from compound synthesis to in vivo evaluation.

Signaling Pathways and Potential Mechanisms of Action

While the precise mechanism of action for these 5-cinnamoyl-6-aminouracil derivatives is not fully elucidated, their structural similarity to purine and pyrimidine bases suggests potential interference with nucleic acid metabolism or DNA-related processes. The planar nature of the cinnamoyl group may facilitate intercalation between DNA base pairs, leading to disruption of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.

signaling_pathway Proposed Mechanism of Action compound 5-Cinnamoyl-6-aminouracil Derivative dna DNA compound->dna Intercalation replication DNA Replication compound->replication Inhibition transcription Transcription compound->transcription Inhibition dna->replication dna->transcription apoptosis Apoptosis replication->apoptosis Leads to transcription->apoptosis Leads to

Caption: Proposed mechanism via DNA intercalation.

Conclusion

The comparative analysis of in vitro and in vivo data for 5-cinnamoyl-6-aminouracil derivatives underscores the importance of comprehensive preclinical evaluation. While in vitro assays provide valuable initial screening data, in vivo models are indispensable for assessing the true therapeutic potential of a compound. The promising in vivo activity of 1,3-Dimethyl-5-cinnamoyl-6-aminouracil warrants further investigation into its mechanism of action and exploration of its therapeutic window. This guide serves as a valuable resource for researchers dedicated to advancing novel pyrimidine-based compounds from the laboratory to clinical applications.

References

A Head-to-Head Comparison of Analytical Techniques for Characterizing Pyrimidine-2,4-diones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of pyrimidine-2,4-diones, a core scaffold in many biologically active molecules, is paramount. This guide provides an objective comparison of key analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for structural elucidation and quantification.

The pyrimidine-2,4-dione (uracil) nucleus is a fundamental component in a vast array of molecules with significant biological activities, including antiviral and antitumor agents.[1] Accurate and reliable analytical methods are crucial for the synthesis, purification, and structural confirmation of these compounds. This guide explores the principles and applications of several instrumental techniques, presenting their strengths and limitations in the context of pyrimidine-2,4-dione characterization.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for the characterization of pyrimidine-2,4-diones is contingent on the specific research question, the nature of the sample, and the desired level of detail. The following table summarizes the key performance attributes of commonly employed methods.

TechniquePrincipleTypical ApplicationAdvantagesLimitations
HPLC-UV Differential partitioning between a mobile and stationary phase with UV detection.Quantification of known compounds in various matrices.Robust, reproducible, and cost-effective.Limited specificity for complex mixtures; may require derivatization for enhanced sensitivity.
LC-MS/MS HPLC separation coupled with mass spectrometry for mass-to-charge ratio determination.High-sensitivity quantification and identification in complex matrices.High sensitivity and specificity; suitable for polar and non-volatile compounds.Higher instrument and operational costs.
GC-MS Separation of volatile compounds followed by mass spectrometry.Analysis of volatile and thermally stable derivatives.High resolving power; extensive spectral libraries for identification.Requires derivatization for non-volatile pyrimidine-2,4-diones, which can be complex.
NMR Spectroscopy Interaction of atomic nuclei with an external magnetic field.Unambiguous structure elucidation and conformational analysis.Provides detailed structural information, including connectivity and spatial arrangement of atoms.Lower sensitivity compared to mass spectrometry; requires higher sample concentrations.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups and confirmation of structural features.Rapid, non-destructive, and provides a molecular fingerprint.Provides general structural information rather than detailed connectivity; can be complex to interpret for large molecules.
X-ray Crystallography Diffraction of X-rays by a single crystal.Absolute determination of the three-dimensional molecular structure.Provides the definitive atomic and molecular structure of a crystalline compound.Requires a suitable single crystal, which can be challenging to obtain.

Quantitative Performance Data

The following table presents a summary of quantitative performance data for LC-MS/MS and a related fluorescence-based LC method for the analysis of uracil and its derivatives. Data for other techniques are often compound-specific and not always presented in a comparative format in the literature.

ParameterLC-MS/MS (for 5,6-dihydrouracil)[2]LC with Fluorescence Detection (for urinary uracil)[3]
Linearity Range 0.625 - 160.0 ng/mLNot explicitly stated, but method is shown to be precise.
Limit of Quantification (LOQ) 2 ng/mLNot explicitly stated.
Limit of Detection (LOD) Data not available~25 nM (S/N = 3)
Intra-day Precision (%RSD) ≤ 7.3%Not explicitly stated.
Inter-day Precision (%RSD) ≤ 8.6%Not explicitly stated.
Accuracy ≤ 17%Recovery rates of 104.5% and 101.4%

Experimental Workflow for Characterization

The general workflow for the characterization of a novel pyrimidine-2,4-dione derivative involves a series of orthogonal techniques to confirm its identity, purity, and structure.

Experimental Workflow for Pyrimidine-2,4-dione Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization synthesis Synthesis of Pyrimidine-2,4-dione Derivative purification Purification (e.g., Column Chromatography) synthesis->purification initial_char Initial Characterization purification->initial_char ftir FTIR initial_char->ftir hplc HPLC/LC-MS (Purity & Mass) initial_char->hplc detailed_char Detailed Structural Elucidation nmr NMR (1H, 13C) detailed_char->nmr final_confirmation Final Confirmation xray X-ray Crystallography (if crystalline) final_confirmation->xray hplc->detailed_char nmr->final_confirmation

A general experimental workflow for the characterization of pyrimidine-2,4-diones.

Detailed Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of pyrimidine-2,4-diones from complex mixtures.[4]

  • Principle: The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. The choice of column (e.g., reversed-phase, ion-exchange) is critical for achieving optimal separation.[4]

  • Instrumentation: An HPLC system typically consists of a pump, injector, column, and a detector (e.g., UV-Vis, diode array).

  • Experimental Protocol (General Reversed-Phase Method):

    • Sample Preparation: Dissolve the pyrimidine-2,4-dione derivative in a suitable solvent (e.g., methanol, acetonitrile, or the mobile phase).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer, pH 4.0) and an organic modifier (e.g., methanol or acetonitrile).[5] A common mobile phase composition is 50 mM acetate buffer (pH 4.0) with 3% methanol.[5]

    • Column: A C18 reversed-phase column is commonly used.

    • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance.

    • Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in the sample.

A fluorescence-based HPLC method has also been developed for the specific and sensitive quantification of urinary uracil, which involves a derivatization step.[3] This method demonstrates high precision and is less affected by interfering substances compared to traditional UV detection.[3]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for both qualitative and quantitative analysis of pyrimidine-2,4-diones.[4][6]

  • Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • LC-MS/MS: This technique is highly sensitive and specific, making it ideal for analyzing polar, non-volatile compounds directly from complex biological matrices with minimal sample preparation.[2] High-resolution mass spectrometers like Orbitrap and Q-TOF provide precise mass measurements for identification, while triple quadrupole instruments are used for targeted quantification.[4]

  • GC-MS: GC-MS is suitable for volatile and thermally stable compounds. For non-volatile pyrimidine-2,4-diones, a derivatization step is necessary to increase their volatility.[2]

  • Experimental Protocol (LC-MS/MS):

    • Sample Preparation: Similar to HPLC, with potential for enzymatic hydrolysis for biological samples.[2]

    • Chromatography: An LC system separates the components of the mixture before they enter the mass spectrometer.

    • Ionization: Electrospray ionization (ESI) is a common ionization technique for polar molecules like pyrimidine-2,4-diones.

    • Mass Analysis: Tandem mass spectrometry (MS/MS) is often used for structural elucidation and enhanced selectivity through fragmentation of the parent ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of novel pyrimidine-2,4-dione derivatives.[7][8]

  • Principle: The magnetic properties of atomic nuclei are used to determine the structure of a molecule. 1H and 13C NMR are the most common types.

  • Application: NMR provides detailed information about the chemical environment of each atom, allowing for the determination of the carbon-hydrogen framework, the connectivity of atoms, and the relative stereochemistry.

  • Experimental Protocol:

    • Sample Preparation: Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Data Acquisition: Acquire 1H and 13C NMR spectra on an NMR spectrometer. Other experiments like COSY, HSQC, and HMBC can provide further structural information.

    • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the molecular structure. For example, in the 1H NMR spectra of pyrimidine-2,4-dione derivatives, characteristic signals for NH protons can be observed, which are exchangeable with D2O.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10][11]

  • Principle: The absorption of infrared radiation by a molecule causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

  • Application: FTIR is used to confirm the presence of key functional groups in pyrimidine-2,4-diones, such as C=O (carbonyl), N-H, and C=C bonds.[7][10] For instance, the FTIR spectrum of 5-fluorouracil shows characteristic C=O stretches around 1720 cm⁻¹ and 1660 cm⁻¹.[10]

  • Experimental Protocol:

    • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or in solution.

    • Data Acquisition: An FTIR spectrometer records the infrared spectrum of the sample.

    • Spectral Interpretation: The absorption bands in the spectrum are assigned to specific functional groups to confirm the molecular structure.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[12]

  • Principle: When a beam of X-rays is passed through a single crystal, the X-rays are diffracted in a specific pattern that is dependent on the arrangement of atoms in the crystal.

  • Application: This technique provides the precise coordinates of each atom in the molecule, revealing bond lengths, bond angles, and the overall conformation.[8][12]

  • Experimental Protocol:

    • Crystal Growth: The most critical and often challenging step is to grow a single crystal of the pyrimidine-2,4-dione derivative of sufficient size and quality.

    • Data Collection: The crystal is mounted on a diffractometer, and the diffraction pattern is collected.

    • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, resulting in a detailed three-dimensional model of the molecule.

Conclusion

The characterization of pyrimidine-2,4-diones requires a multi-faceted analytical approach. While techniques like FTIR and HPLC-UV are excellent for initial confirmation and routine analysis, a combination of mass spectrometry and NMR spectroscopy is essential for comprehensive structural elucidation and quantification in complex environments. For absolute structural confirmation, X-ray crystallography remains the definitive method, provided a suitable crystal can be obtained. The choice of technique will ultimately be guided by the specific goals of the research, the available instrumentation, and the nature of the sample being analyzed.

References

Assessing the Selectivity of Novel Pyrimidine-2,4(1H,3H)-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-2,4(1H,3H)-dione scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous bioactive compounds with a wide range of therapeutic applications.[1] Recent research has focused on the development of novel derivatives with enhanced potency and selectivity for various biological targets, offering promising avenues for the treatment of diseases such as cancer, inflammatory disorders, and infectious diseases.[2][3] This guide provides a comparative analysis of the selectivity of recently developed pyrimidine-2,4(1H,3H)-dione derivatives against several key protein targets, supported by experimental data and detailed methodologies.

Comparative Selectivity Profiles

The selectivity of a drug candidate is a critical determinant of its therapeutic index, with higher selectivity often translating to reduced off-target effects and improved safety profiles. The following tables summarize the inhibitory activities of various novel pyrimidine-2,4(1H,3H)-dione derivatives against their respective targets, providing a basis for cross-comparison.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives against eEF-2K [1]

CompoundR¹ GroupR² GroupR³ GroupIC₅₀ (nM)
6 EthylCONH₂Cyclopropyl420
9 MethylCONH₂Cyclopropyl930

Table 2: Inhibitory Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives against PARP-1 [1][4]

CompoundSubstituentIC₅₀ (nM)
S2 Fused Heterocycle4.06 ± 0.18
S7 Fused Heterocycle3.61 ± 0.15
Olaparib (Reference) -5.77

Table 3: Inhibitory Activity of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives against MIF-2 [1]

CompoundR² PositionR³ PositionIC₅₀ (µM)
5a PhenylAliphatic ChainSimilar to 3a
5b PhenylAliphatic ChainSimilar to 3a
3a (R110) ---

Table 4: Inhibitory Activity of Aminopyrimidine-2,4-dione and Related Derivatives against BRD4 and PLK1 [5]

CompoundTargetIC₅₀ (µM)
4 BRD40.094
7 BRD40.042
Volasertib (Reference) PLK10.017
9 BRD40.041

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of the selectivity of novel pyrimidine-2,4(1H,3H)-dione derivatives.

1. High-Throughput Screening (HTS) for Enzyme Inhibition [1]

This protocol provides a general workflow for identifying enzyme inhibitors from a library of pyrimidine-2,4(1H,3H)-dione derivatives.

  • Reagents: Purified target enzyme (e.g., eEF-2K, PARP-1), appropriate substrate, ATP (for kinases), and a detection kit (e.g., luminescence-based ATP detection).[1]

  • Assay Plate Preparation: Test compounds are dispensed into 384-well plates.[1]

  • Enzyme Reaction: A reaction mixture containing the enzyme and its substrate in an appropriate assay buffer is prepared and added to the plates containing the compounds.[1]

  • Reaction Initiation: The reaction is initiated by adding a co-factor like ATP for kinase assays or β-NAD+ for PARP-1 assays.[1]

  • Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[1]

  • Signal Detection: The signal, which is inversely proportional to enzyme activity, is measured using a plate reader. For instance, in a luminescence-based kinase assay, a higher signal indicates greater inhibition.[1]

2. Cell Proliferation Inhibition Assay [4]

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Lines: Human cancer cell lines such as MCF-7 (breast) and HCT116 (colorectal) are used.[4]

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • The MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

3. Kirby-Bauer Disc Diffusion Method for Antimicrobial Screening [2]

This method is used to assess the antimicrobial profile of the synthesized pyrimidine-2,4(1H,3H)-diones.

  • Microorganisms: Bacterial strains (e.g., Bacillus subtilis, Escherichia coli) and fungal strains (e.g., Aspergillus niger, Penicillium marneffei) are used.[2]

  • Procedure:

    • A standardized inoculum of the microorganism is swabbed onto the surface of an agar plate.

    • Filter paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface.

    • Standard antibiotic and antifungal discs (e.g., Ampicillin, Griseofulvin) are used as positive controls.[2]

    • The plates are incubated under appropriate conditions.

    • The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the context of the presented data. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by these compounds and a typical workflow for assessing selectivity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Pyrimidine_Derivative Pyrimidine-2,4-dione Derivative Pyrimidine_Derivative->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition.

G Start Start: Novel Pyrimidine Derivatives Primary_Screen Primary Screen: Single High Concentration Against Target Enzyme Start->Primary_Screen Hit_Identification Hit Identification: Compounds Showing Significant Inhibition Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay: Determine IC50 for Primary Target Hit_Identification->Dose_Response Selectivity_Panel Selectivity Profiling: Screen against a Panel of Related and Unrelated Off-Targets Dose_Response->Selectivity_Panel Data_Analysis Data Analysis: Compare IC50 Values (Target vs. Off-Targets) Selectivity_Panel->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection

Caption: Experimental Workflow for Selectivity Assessment.

Conclusion

The diverse biological activities of pyrimidine-2,4(1H,3H)-dione derivatives underscore their importance as a versatile scaffold in drug discovery. The data presented herein highlights the potential of novel analogs to selectively inhibit key enzymes and signaling pathways implicated in cancer and other diseases. The pyrido[2,3-d]pyrimidine, pyrano[2,3-d]pyrimidine, and thieno[2,3-d]pyrimidine series, in particular, have yielded compounds with potent inhibitory activities against targets such as eEF-2K, PARP-1, and various kinases.[1][4][5] Continued exploration of the structure-activity relationships and selectivity profiles of these and other novel pyrimidine-2,4(1H,3H)-dione derivatives will be crucial for the development of next-generation therapeutics with improved efficacy and safety.

References

Reproducibility of published synthesis methods for 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published synthesis methods for 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione, a key intermediate in the development of various therapeutic agents. Due to a lack of direct, published reproducibility studies for the complete synthesis of the title compound, this guide evaluates the established, highly reproducible synthesis of its precursor, 6-aminouracil, and subsequently outlines a well-established method for N1-alkylation to yield the final product. An alternative one-pot synthesis for N-substituted 6-aminouracils is also presented for comparison.

Comparison of Synthetic Methodologies

The synthesis of this compound is most commonly approached via a two-step process: the initial synthesis of 6-aminouracil followed by N1-ethylation. An alternative, more direct, one-pot approach for analogous compounds has also been described.

Method Starting Materials Key Reagents Reported Yield Purity/Characterization Reproducibility Reference
Method A: Two-Step Synthesis (Cyclization and Alkylation)
Step 1: 6-Aminouracil Synthesis (Organic Syntheses Procedure)Ethyl cyanoacetate, UreaSodium, Absolute EthanolNot explicitly stated for 6-aminouracil, but the subsequent product is obtained in 68-81% yield.The procedure is part of a synthesis for diaminouracil hydrochloride, implying the intermediate is used directly. Purity is sufficient for the next step.High. Organic Syntheses procedures are rigorously tested for reproducibility.[1][2]
Step 2: Proposed N1-Ethylation6-Aminouracil, Ethyl iodidePotassium carbonate, DMFNot reported for this specific reaction.Requires purification by crystallization or chromatography. Characterization by NMR, IR, and MS is necessary.Theoretical, based on analogous, reliable N1-alkylation methods for uracil derivatives.N/A
Method B: One-Pot Synthesis of N-Substituted 6-Aminouracils Primary amine, Potassium cyanate, Cyanoacetic acid, Acetic anhydrideIonic liquid [TMG][Ac], Water86% for 1-benzyl-6-aminouracil.Characterized by melting point, IR, 1H NMR, and ESI-MS.Published in a peer-reviewed journal, suggesting good reproducibility.[3]

Experimental Protocols

Method A: Two-Step Synthesis

Step 1: Synthesis of 6-Aminouracil (Adapted from Organic Syntheses) [1][2]

This procedure is known for its high reliability and has been vetted for reproducibility.

  • Preparation of Sodium Ethoxide: In a 3-liter, three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 1 liter of absolute ethanol. Carefully add 39.4 g (1.72 g atom) of sodium in portions.

  • Reaction Mixture: Once all the sodium has dissolved, add 91.5 ml (97.2 g, 0.86 mole) of ethyl cyanoacetate and 51.5 g (0.86 mole) of urea to the sodium ethoxide solution.

  • Reflux: Heat the mixture under reflux with vigorous stirring for 4 hours. The reaction mixture will become a thick solid.

  • Work-up: After the reflux period, add 1 liter of hot (80°C) water to the reaction mixture and resume stirring until the solid dissolves. Heat the solution to 80°C for 15 minutes.

  • Precipitation: Neutralize the solution to litmus with glacial acetic acid. The 6-aminouracil will begin to precipitate.

  • Isolation: Cool the mixture and collect the precipitated 6-aminouracil by filtration. Wash the solid with cold water and dry.

Step 2: Proposed N1-Ethylation of 6-Aminouracil

This proposed method is based on standard and reliable procedures for the selective N1-alkylation of uracil derivatives.

  • Reaction Setup: In a round-bottom flask, suspend the synthesized 6-aminouracil (1 equivalent) in dry dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents).

  • Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the suspension.

  • Reaction: Stir the mixture at room temperature overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, filter off the potassium carbonate. Remove the DMF under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Method B: One-Pot Synthesis of 1-Substituted-6-aminouracils (Example with Benzylamine)[3]

This method offers a more direct route to N-substituted 6-aminouracils. For the synthesis of the title compound, ethylamine would be used in place of benzylamine.

  • Initial Reaction: To a stirred mixture of the ionic liquid [TMG][Ac] (1g) and water (0.3 mL), add the primary amine (e.g., benzylamine, 4.6 mmol) followed by potassium cyanate (4.6 mmol). Heat the mixture to 60°C for 30 minutes.

  • Addition of Reagents: To this mixture, add a solution of cyanoacetic acid (4.6 mmol) in acetic anhydride (9.2 mmol) and continue heating at 60°C for 1 hour until a clear solution is obtained.

  • Cyclization: Increase the reaction temperature to 90°C and stir for an additional hour.

  • Isolation: Monitor the reaction by TLC. Upon completion, add cold water (5 mL) and stir for 5 minutes.

  • Purification: Collect the precipitated solid by filtration, wash with water, and dry to obtain the 1-substituted-6-aminouracil.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

Synthesis Workflow for this compound cluster_method_a Method A: Two-Step Synthesis cluster_method_b Method B: One-Pot Synthesis A_start Ethyl Cyanoacetate + Urea A_step1 Cyclization (Sodium Ethoxide, Ethanol) A_start->A_step1 A_intermediate 6-Aminouracil A_step1->A_intermediate A_step2 N1-Ethylation (Ethyl Iodide, K2CO3, DMF) A_intermediate->A_step2 A_end This compound A_step2->A_end B_start Ethylamine + Potassium Cyanate + Cyanoacetic Acid + Acetic Anhydride B_step1 One-Pot Reaction ([TMG][Ac], Water) B_start->B_step1 B_end This compound B_step1->B_end

Caption: Comparative workflow of a two-step versus a one-pot synthesis approach.

Conclusion

For the synthesis of this compound, a two-step approach starting with the highly reproducible synthesis of 6-aminouracil as described in Organic Syntheses is recommended for reliability. The subsequent N1-ethylation, while not explicitly detailed for this specific substrate in the literature, follows well-established and reliable protocols for uracil derivatives. The one-pot synthesis (Method B) presents a more streamlined and potentially higher-yielding alternative, though its reproducibility for the specific ethyl derivative would require experimental verification. Researchers should select the method that best aligns with their requirements for scale, reliability, and process optimization.

References

Safety Operating Guide

Prudent Disposal of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. The following table summarizes the recommended PPE for handling 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione waste.

PPE CategorySpecificationRationale
Eye Protection Tight-sealing safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the chemical.
Body Protection Laboratory coat or other protective clothing.Minimizes the risk of skin exposure to spills.
Respiratory Protection NIOSH/MSHA-approved respirator.Necessary if handling in poorly ventilated areas or if dust/aerosols may be generated.

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted through an approved hazardous waste program. Adherence to institutional and regulatory guidelines is mandatory.

  • Waste Identification and Segregation : All materials contaminated with this compound, such as gloves, wipes, and glassware, must be classified as hazardous waste. It is critical to segregate this waste from other laboratory waste streams to ensure proper handling and disposal by specialized waste management services.

  • Waste Collection :

    • Solid Waste : Collect dry waste in a designated, compatible, and clearly labeled hazardous waste container. The container should be kept sealed when not in use.

    • Liquid Waste : For solutions containing this compound, use a dedicated and compatible container. Given that pyrimidine derivatives can be soluble in water, all aqueous waste streams must be treated as chemical waste.

    • Empty Containers : Containers that previously held the compound must be triple-rinsed with a suitable solvent. The resulting rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and allowing to air-dry, and with all labels removed or defaced, the container may be disposed of as regular trash, pending institutional policies.

  • Labeling : The waste container must be clearly labeled with "Waste this compound" and any applicable hazard symbols as per regulatory standards.

  • Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials, until collection by a licensed hazardous waste disposal contractor.

  • Professional Disposal : Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.[1] Never dispose of this chemical down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow start Start: Handling Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (Contaminated materials) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) identify_waste->liquid_waste Liquid empty_container Empty Container identify_waste->empty_container Empty collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Sealed Waste Container in Designated Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Cleaned Container (as per institutional policy) triple_rinse->dispose_container collect_rinsate->collect_liquid contact_ehs Contact EHS for Pickup by Licensed Disposal Company store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Operational Guide for 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione was found. The following guidance is based on the safety protocols for structurally similar pyrimidine derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety and logistical information for handling this compound in a laboratory setting. The procedures outlined are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on best practices for similar compounds.

Protection Type Equipment Specifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection. For prolonged contact or handling larger quantities, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator is necessary if engineering controls like a fume hood are not available or if exposure limits are likely to be exceeded. For solid compounds, a particulate filter is recommended.

Operational Plan: Safe Handling Procedure

Adherence to a strict operational workflow is critical to ensure safety. The following diagram and steps outline the standard operating procedure for the safe handling of this compound from receipt to disposal.

prep Preparation handling Handling in Fume Hood prep->handling Don PPE weighing Weighing handling->weighing Use appropriate tools spill Spill & Emergency handling->spill In case of accident reaction Reaction Setup weighing->reaction Transfer to reaction vessel storage Storage reaction->storage Store unused material disposal Disposal reaction->disposal Dispose of waste storage->handling Retrieve for use

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.